Chlorcyclizine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBQACKYGHXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926270 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-71-5 | |
| Record name | Chlorcyclizine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORCYCLIZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chlorcyclizine dihydrochloride synthesis and purification process
An In-depth Technical Guide to the Synthesis and Purification of Chlorcyclizine Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and purification of this compound, a first-generation antihistamine of the phenylpiperazine class.[1][2] Intended for researchers and drug development professionals, this document delves into the core chemical principles, step-by-step experimental protocols, and the rationale behind process optimization choices to ensure high purity and yield.
Chlorcyclizine acts as a potent H1 receptor antagonist, blocking the effects of histamine in allergic responses like rhinitis, urticaria, and pruritus.[3][4] Beyond its antihistaminic effects, it exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][3] More recently, its potential as an antiviral agent, particularly against Hepatitis C (HCV), has been a subject of research, making robust synthesis and purification methods critically important.[5][6]
I. Synthetic Strategies for Chlorcyclizine
Several synthetic routes to chlorcyclizine have been reported in the literature. A common and historically significant method involves the alkylation of 1-methylpiperazine with a suitable benzhydryl halide.[7] One well-documented industrial process starts from 4-chlorodiphenylmethane, proceeding through a brominated intermediate.[8] This method is advantageous due to its suitability for large-scale production.
Alternative approaches include multi-step syntheses starting from (4-chlorophenyl)(phenyl)-methanone[9] or one-pot reactions involving organozinc intermediates.[8] The selection of a synthetic route in a drug development setting is governed by factors such as raw material cost, scalability, reaction safety, and the impurity profile of the final product.
This guide will focus on the scalable, three-step synthesis starting from 4-chlorodiphenylmethane, as it provides a clear and well-documented pathway to obtaining the crude product, which then undergoes rigorous purification.
Core Synthesis Workflow
The selected process can be visualized as a linear progression from a readily available starting material to the final crude product, ready for purification.
Caption: High-level workflow for the synthesis of crude this compound.
II. Detailed Synthesis Protocol
The following protocol is adapted from established industrial methods and provides a robust framework for production.[8]
Step 1: Bromination of 4-chlorodiphenylmethane
The initial step involves the activation of the benzhydrylic carbon via bromination. This creates a good leaving group (bromide), which is essential for the subsequent nucleophilic substitution reaction.
-
Protocol:
-
Charge a suitable reaction vessel with 4-chlorodiphenylmethane.
-
Add a solvent such as petroleum ether or ethyl acetate. The choice of solvent is critical for controlling reactivity and facilitating subsequent workup.
-
Under controlled stirring and temperature (typically 50-55°C), slowly add bromine (Br₂). The reaction is exothermic and requires careful monitoring.
-
Maintain the reaction temperature for 12-15 hours to ensure complete conversion.
-
Upon completion, the reaction mixture contains the brominated product, 1-(bromo(phenyl)methyl)-4-chlorobenzene. This crude intermediate is often used directly in the next step without extensive purification.
-
Step 2: Alkylation and Crude Salt Formation
This step involves a nucleophilic substitution where the nitrogen of N-methylpiperazine displaces the bromide from the activated benzhydryl carbon.
-
Protocol:
-
In a separate vessel, dissolve N-methylpiperazine and an inorganic base (e.g., anhydrous sodium carbonate) in a solvent mixture, such as petroleum ether and ethyl acetate.[8] The base acts as an acid scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.
-
Add the crude brominated product from Step 1 to this mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by a suitable technique like TLC or HPLC).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate to approximately 50-70% of its original volume.
-
Acidification: Adjust the pH of the concentrated solution to 3-4 using concentrated hydrochloric acid. This protonates the tertiary amines of the chlorcyclizine base, forming the dihydrochloride salt which begins to precipitate.
-
Neutralization & Extraction: After standing for 3-6 hours, readjust the pH to 5-6 with a 50% NaOH solution. This converts the salt back to the free base, which is more soluble in the organic phase. Allow the layers to separate and collect the organic phase.[8]
-
Concentrate the organic phase to yield the first crude chlorcyclizine hydrochloride product.
-
III. Purification of this compound
Achieving pharmaceutical-grade purity (>98%) requires a multi-step purification process designed to remove unreacted starting materials, reaction by-products (such as the N-oxide), and color impurities.[10] The primary technique employed is recrystallization, often enhanced with a decolorizing agent.[11][12]
Purification Logic
The purification strategy is designed to systematically remove different classes of impurities at each stage, culminating in a high-purity active pharmaceutical ingredient (API).
Caption: Two-stage purification process for this compound.
Step-by-Step Purification Protocol
This two-stage refining process is highly effective for achieving the required purity standards.[8]
-
First Refining (Crystallization):
-
Dissolve the first crude chlorcyclizine hydrochloride product in a suitable solvent, such as ethyl acetate, methyl acetate, or ethanol.[8] The choice of solvent is critical: the compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[12]
-
Heat the mixture with stirring to 80-100°C and maintain reflux for 1-2 hours to ensure complete dissolution.
-
Cool the solution slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are less likely to trap impurities.[13]
-
Collect the precipitated crystals by suction filtration.
-
Dry the collected material in an oven at 80-85°C to obtain the second, more pure, crude product.
-
-
Second Refining (Decolorization and Final Crystallization):
-
Dissolve the dried product from the first refining step in a fresh portion of solvent.
-
Add activated carbon to the solution. Activated carbon has a high surface area and adsorbs colored impurities and other high-molecular-weight byproducts.
-
Heat the mixture to 80-100°C and reflux for 0.5-2 hours.
-
Perform a hot filtration to remove the activated carbon while the desired compound remains in solution. This step must be done quickly to prevent premature crystallization in the filter funnel.[13]
-
Concentrate the filtrate to 40-60% of its original volume.
-
Allow the solution to cool, inducing crystallization.
-
Collect the final, purified this compound crystals by suction filtration and dry appropriately.
-
Data Summary for Purification
| Parameter | First Refining | Second Refining | Rationale |
| Primary Goal | Removal of bulk soluble impurities | Removal of color and trace impurities | Staged process for maximizing purity. |
| Solvent(s) | Ethyl acetate, ethanol, methanol, etc.[8] | Ethyl acetate, ethanol, methanol, etc.[8] | Selected for optimal solubility differential with temperature.[12] |
| Key Reagent | N/A | Activated Carbon[8] | Adsorbs colored and high-molecular-weight impurities. |
| Temperature | Reflux (80-100°C), then cool to RT[8] | Reflux (80-100°C), then cool to RT[8] | Maximizes dissolution, then minimizes solubility for high recovery. |
| Key Operation | Crystallization & Filtration | Hot Filtration & Final Crystallization[8] | Separates purified solid from dissolved impurities. |
| Expected Outcome | Intermediate purity solid | High-purity (>98%) crystalline solid | API meets pharmaceutical quality standards. |
IV. Conclusion
The synthesis and purification of this compound is a well-established process that relies on fundamental organic chemistry principles. The described pathway, from the bromination of 4-chlorodiphenylmethane to a multi-step recrystallization protocol, provides a reliable and scalable method for producing a high-purity API. For drug development professionals, a deep understanding of the causality behind each step—from solvent selection to the strategic use of pH adjustments and decolorizing agents—is paramount for process control, optimization, and ensuring the final product meets stringent regulatory standards.
V. References
-
CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents. (URL: )
-
Gpatindia. (2020, October 22). CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (URL: [Link])
-
Narsaiah, A. V. (2012). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. Medicinal Chemistry Research, 21(4). (URL: [Link])
-
He, S., et al. (2015). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Chlorcyclizine. PubChem Compound Database. (URL: [Link])
-
CN104045607A - Purification method of cetirizine hydrochloride - Google Patents. (URL: )
-
National Center for Biotechnology Information. (n.d.). Chlorcyclizine Hydrochloride. PubChem Compound Database. (URL: [Link])
-
SOP: CRYSTALLIZATION. (URL: [Link])
-
University of Rochester. Recrystallization and Crystallization. (URL: [Link])
-
NurdRage. (2012, February 11). Purifying OTC Chemicals: Recrystallization [Video]. YouTube. (URL: [Link])
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (URL: [Link])
-
Veeprho. (n.d.). Chlorcyclizine Impurities and Related Compound. (URL: [Link])
-
Pharmaffiliates. (n.d.). Chlorcyclizine Hydrochloride-impurities. (URL: [Link])
-
Bertin Bioreagent. (n.d.). Chlorcyclizine (hydrochloride). (URL: [Link])
Sources
- 1. medkoo.com [medkoo.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Chlorcyclizine hydrochloride CAS#: 14362-31-3 [amp.chemicalbook.com]
- 5. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Chlorcyclizine hydrochloride | 1620-21-9 [smolecule.com]
- 7. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. longdom.org [longdom.org]
- 13. youtube.com [youtube.com]
Chlorcyclizine dihydrochloride mechanism of action on H1 receptor
An In-depth Technical Guide to the Mechanism of Action of Chlorcyclizine Dihydrochloride on the H1 Receptor
Abstract
Chlorcyclizine, a first-generation antihistamine of the diphenylmethylpiperazine class, has long been a tool for managing allergic reactions.[1][2][3] Its clinical efficacy, however, is rooted in a molecular mechanism more nuanced than simple receptor blockade. This guide dissects the action of this compound at the Histamine H1 Receptor (H1R), moving beyond the traditional antagonist label to reveal its function as a potent inverse agonist. We will explore the concept of H1R constitutive activity, detail the downstream signaling consequences of Chlorcyclizine's binding—specifically the inhibition of the Gq/11 pathway and NF-κB activation—and provide the experimental frameworks that validate these claims. This technical analysis aims to provide a comprehensive understanding of Chlorcyclizine's interaction with the H1R, offering insights crucial for both fundamental research and advanced drug development.
The Histamine H1 Receptor: A Paradigm of Dynamic Equilibrium
The Histamine H1 Receptor is a G-protein-coupled receptor (GPCR) that plays a central role in mediating type-I hypersensitivity reactions.[4] Historically, molecules like Chlorcyclizine were classified as "antagonists," implying they were inert blockers of the receptor's active site. Modern pharmacology, however, understands that GPCRs are not simple on/off switches but exist in a dynamic equilibrium between an inactive conformation (R) and an active conformation (R*).
A pivotal characteristic of the H1R is its significant constitutive activity .[5][6] This means that even in the absence of its endogenous agonist, histamine, a fraction of the H1R population spontaneously adopts the active R* conformation, leading to a basal level of downstream signaling.[7][8][9] This agonist-independent activity is a key contributor to the chronic inflammatory state in allergic diseases.
The action of a ligand is therefore defined by its preferential affinity for one of these conformational states:
-
Agonists (e.g., Histamine) bind to and stabilize the active (R) state, shifting the equilibrium towards R and increasing signal transduction.
-
Neutral Antagonists bind with equal affinity to both R and R*, preventing agonist binding without affecting the basal constitutive activity.
-
Inverse Agonists (e.g., Chlorcyclizine) preferentially bind to and stabilize the inactive (R) state. This not only blocks agonist binding but also actively shifts the equilibrium away from the active R* state, thereby reducing the receptor's constitutive activity.[9]
Virtually all H1-antihistamines, including Chlorcyclizine, have been demonstrated to function as inverse agonists, a discovery that has reshaped our understanding of their therapeutic effects.[2][5][9]
Caption: H1R Two-State Model and Ligand Effects.
Molecular Mechanism: Chlorcyclizine as an Inverse Agonist
Chlorcyclizine's mechanism of action is defined by its high-affinity binding to the H1R and its profound ability to stabilize the receptor's inactive state.
Binding Characteristics
Chlorcyclizine is a member of the diphenylmethylpiperazine chemical class.[2][3] Its structure, featuring a benzhydryl group and a central piperazine ring, is optimized for interaction with the H1R binding pocket.[1] The para-chloro substituent on one of the phenyl rings is a known feature that contributes to high potency among first-generation antihistamines.[1] This binding is competitive with histamine and is characterized by a high degree of affinity.
| Parameter | Value | Source |
| Binding Affinity (Ki) | 9 nM | [10] |
Table 1: Quantitative Binding Data for Chlorcyclizine at the Histamine H1 Receptor.
Stabilizing the Inactive State
The defining feature of Chlorcyclizine's action is its role as an inverse agonist. By binding preferentially to the inactive 'R' conformation, it actively shifts the conformational equilibrium, effectively "turning off" receptors that were spontaneously active. This has two critical consequences:
-
Competitive Antagonism: It occupies the binding site, preventing histamine from binding and activating the receptor.
-
Suppression of Constitutive Activity: It reduces the basal signaling that emanates from the agonist-independent R* population. This is a crucial component of its anti-inflammatory properties, as it dampens pro-inflammatory pathways even in the absence of high histamine concentrations.[5][11]
Attenuation of Downstream Signaling Pathways
By locking the H1R in an inactive state, Chlorcyclizine prevents the initiation of the canonical Gq/11 signaling cascade and suppresses downstream pro-inflammatory gene expression.
Inhibition of the Gq/11-PLC-Ca2+ Pathway
The H1R primarily couples to heterotrimeric G-proteins of the Gq/11 family.[4][12] Agonist or constitutive activation of the H1R triggers the following cascade:
-
Gq Activation: The active H1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
PLCβ Activation: The activated Gαq-GTP complex binds to and activates Phospholipase C-beta (PLCβ).[13][14][15]
-
Second Messenger Production: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]
-
Signal Amplification: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[13] Concurrently, DAG and the elevated intracellular Ca2+ activate Protein Kinase C (PKC) at the membrane.[13][14][16]
Chlorcyclizine, by preventing the H1R from reaching its active conformation, halts this entire sequence at its inception. It prevents the receptor from engaging and activating the Gq protein, thereby blocking the production of IP3 and DAG and subsequent calcium mobilization.
Caption: Inhibition of the H1R-Gq Signaling Pathway by Chlorcyclizine.
Suppression of Pro-Inflammatory NF-κB Activation
A critical consequence of H1R-Gq signaling is the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4][13] The H1R can promote NF-κB activation through both its constitutive and agonist-dependent activities.[11][17] The pathway generally involves PKC isoforms, which, once activated by DAG and Ca2+, can initiate a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[16] This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The anti-inflammatory effects of Chlorcyclizine are, in part, attributable to its ability to suppress this pathway.[18] By reducing the constitutive activity of the H1R, it lowers the basal level of NF-κB activation, thereby mitigating the underlying inflammatory tone.[11] This is a receptor-dependent mechanism that contributes significantly to its therapeutic profile beyond simply alleviating acute allergy symptoms.
Caption: Suppression of Constitutive NF-κB Activation by Chlorcyclizine.
Experimental Validation Protocols
The characterization of Chlorcyclizine as an inverse agonist relies on a combination of binding and functional assays. The following protocols describe foundational experimental designs.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Chlorcyclizine for the human H1 receptor.
-
Principle: This assay measures the ability of an unlabeled compound (Chlorcyclizine) to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1R. The concentration of Chlorcyclizine that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
-
Methodology:
-
Preparation of Membranes: Culture HEK293 cells transiently or stably overexpressing the human H1R. Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add a constant concentration of H1R-expressing membranes, a single concentration of [³H]mepyramine (near its Kd value, ~2-5 nM), and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Nonspecific Binding: Prepare parallel wells containing membranes, radioligand, and a high concentration of a non-radiolabeled H1R antagonist (e.g., 10 µM Mepyramine) to determine nonspecific binding.
-
Incubation: Incubate the plates at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific CPM from total CPM. Plot the percentage of specific binding against the log concentration of Chlorcyclizine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol 2: Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)
-
Objective: To demonstrate that Chlorcyclizine reduces the constitutive (basal) signaling of the H1 receptor.
-
Principle: Since H1R activation leads to IP3 production, measuring the accumulation of its downstream metabolites (total inositol phosphates, IPs) serves as a direct readout of receptor activity. An inverse agonist will decrease the basal IP accumulation in cells overexpressing the H1R.[5]
-
Methodology:
-
Cell Culture and Labeling: Plate cells overexpressing the H1R (e.g., COS-7 or HEK293) in 24-well plates. Once confluent, label the cells overnight with myo-[³H]inositol in inositol-free medium to incorporate the radiolabel into the cellular phosphoinositide pool.
-
Wash and Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the labeled IPs to accumulate within the cell.
-
Ligand Treatment: Treat the cells with varying concentrations of Chlorcyclizine. Include a "basal" control (vehicle only) and a "positive control" (a saturating concentration of histamine) for comparison.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).
-
Separation of IPs: Transfer the cell lysates to columns containing anion-exchange resin (e.g., Dowex AG1-X8). Wash the columns to remove free myo-[³H]inositol. Elute the total [³H]inositol phosphates with a high-molarity salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Data Analysis: Plot the IP accumulation (CPM) against the log concentration of Chlorcyclizine. A dose-dependent decrease in IP levels below the basal control demonstrates inverse agonism.
-
Conclusion and Future Directions
The mechanism of action of this compound at the H1 receptor is a clear example of inverse agonism. Its therapeutic effect is not merely a passive blockade of histamine but an active process of stabilizing the receptor's inactive state. This dual action—preventing agonist activation and suppressing constitutive pro-inflammatory signaling—underpins its clinical utility. As a first-generation agent, its ability to cross the blood-brain barrier is responsible for sedative side effects, a property that has been largely engineered out of second-generation compounds.[19][20][21]
A thorough understanding of this mechanism is paramount for drug development. It provides a validated framework for screening new chemical entities, allowing for the differentiation between neutral antagonists and inverse agonists. Future research can leverage this knowledge to design ligands with tailored kinetic properties (e.g., residence time) and biased signaling profiles, potentially separating the desired anti-inflammatory effects from unwanted side effects and leading to the development of more sophisticated and effective therapies for allergic and inflammatory diseases.
References
-
Leurs R, Church MK, Taglialatela M. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy. 2002;32(4):489-498. [Link]
-
Simons FE, Simons KJ. Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. 2011;128(6):1139-1150.e4. [Link]
-
De Backer JP, Sneyers L, De Potter W, Vauquelin G. Constitutive activity of the human histamine H1 receptor. Biochemical and Biophysical Research Communications. 2000;271(2):429-433. [Link]
-
Bakker RA, Schoonus SB, Smit MJ, Timmerman H, Leurs R. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology. 2001;60(5):1133-1142. [Link]
-
Tran VT, Chang RS, Snyder SH. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences. 1978;75(12):6290-6294. [Link]
-
Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. SMPDB. [Link]
-
Bio-Rad. G-Protein alpha-q signaling cascades Pathway Map. Bio-Rad. [Link]
-
Wikipedia. Gq alpha subunit. Wikipedia. [Link]
-
Patsnap. What is the mechanism of Chlorcyclizine Hydrochloride?. Patsnap Synapse. [Link]
-
Simons FER. H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. 2008;1(9 Suppl):S145-S155. [Link]
-
MIMS. Chlorcyclizine. MIMS Philippines. [Link]
-
Wikipedia. Histamine H1 receptor. Wikipedia. [Link]
-
bioRxiv. The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy. bioRxiv. [Link]
-
Wikipedia. H1 antagonist. Wikipedia. [Link]
-
Bachert C, van Cauwenberge P, Olbrecht J, van Schoor J. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activation in human lung epithelial cells. Allergy. 2003;58(8):773-781. [Link]
-
American Academy of Allergy, Asthma & Immunology. first generation vs newer antihistamines. AAAAI. [Link]
-
Matsubara M, Tamura T, Ohmori K, Hasegawa K. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades. Biochemical Pharmacology. 2005;69(3):433-449. [Link]
-
Wikipedia. Chlorcyclizine. Wikipedia. [Link]
-
ResearchGate. Histamine H1-receptor activation of nuclear factor-κB: Roles for Gβγ- and Gαq/11-subunits in constitutive and agonist-mediated signaling. ResearchGate. [Link]
-
ResearchGate. Chlorcyclizine. ResearchGate. [Link]
-
Mizuno N, Itoh H. Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals. 2009;17(1):42-54. [Link]
-
ResearchGate. Pathway analysis for Gαq and Gαq/11. ResearchGate. [Link]
-
Lim HD, de Graaf C, Leurs R, de Esch IJP. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. 2020;5(45):29393-29406. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SMPDB [smpdb.ca]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 20. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antihistamines: first generation vs newer antihistamines [aaaai.org]
An In-depth Technical Guide to the Physicochemical Properties of Chlorcyclizine Dihydrochloride Powder
This guide provides a comprehensive examination of the core physicochemical properties of Chlorcyclizine Dihydrochloride. For researchers, formulation scientists, and quality control analysts, a deep understanding of these characteristics is not merely academic; it is the bedrock upon which stable, effective, and safe pharmaceutical products are built. This document moves beyond a simple recitation of data points, offering insights into the causal relationships between these properties and their practical implications in a drug development context. Every analytical protocol described herein is designed as a self-validating system, ensuring scientific rigor and data integrity.
Chemical Identity and Molecular Structure
This compound is the dihydrochloride salt of Chlorcyclizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] The addition of two hydrochloride moieties significantly enhances the aqueous solubility of the parent compound, a critical factor for pharmaceutical formulation.[1][3] Establishing a definitive chemical identity is the foundational step in any analytical endeavor.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontcolor="#202124"]; edge [color="#5F6368"];
C18H23Cl3N2 [ label=< this compound
> ]; }
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | [3] |
| CAS Number | 129-71-5 | [2][4] |
| Molecular Formula | C₁₈H₂₁ClN₂ · 2HCl (or C₁₈H₂₃Cl₃N₂) | [3] |
| Molecular Weight | 373.75 g/mol | [3] |
| Parent Compound (Base) | Chlorcyclizine (CAS: 82-93-9) | [4][5] |
| Monohydrochloride Salt | Chlorcyclizine Hydrochloride (CAS: 1620-21-9) |[6] |
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) powder dictate its stability, manufacturability, and dissolution performance. For this compound, which is supplied as a powder, a thorough characterization of this state is paramount.
2.1. Physical Appearance and Crystalline Form
This compound is typically described as prisms formed from alcohol and ether.[5] The crystalline nature of a drug substance is generally preferred over an amorphous state due to its superior thermodynamic stability.
2.2. Thermal Analysis: Melting Point and Decomposition
Thermal analysis provides critical information about the physical and chemical stability of the powder upon heating.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into a sample as it is heated at a constant rate.[7] For a crystalline solid like this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. This value is a crucial indicator of purity; impurities typically depress and broaden the melting range.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the presence of residual solvents or water and to determine the temperature at which the compound begins to decompose.
Table 2: Thermal Properties of Chlorcyclizine Salts
| Property | Value | Salt Form | Significance | Source(s) |
|---|---|---|---|---|
| Melting Point | 216 - 216.5 °C | Dihydrochloride | Critical parameter for identification and purity assessment. Sets upper limit for manufacturing processes like drying and milling. | [3] |
| Melting Point | 226 - 227 °C | Monohydrochloride | Demonstrates how different salt forms possess distinct physical properties. |[8] |
Caption: Workflow for Solid-State Characterization.
2.3. Crystallinity by X-ray Powder Diffraction (XRPD)
2.4. Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a dry powder formulation, this is a critical stability attribute. Supplier data suggests that Chlorcyclizine should be kept away from moisture.[11] Uncontrolled water absorption can lead to physical changes (e.g., caking, deliquescence) and chemical degradation. A formal hygroscopicity study, exposing the powder to a range of controlled humidity conditions and measuring weight gain, is a necessary step in pre-formulation to determine appropriate packaging and storage requirements.
Solution Properties
The behavior of this compound in solution governs its bioavailability and is fundamental to the design of liquid dosage forms and dissolution media.
3.1. Dissociation Constants (pKa)
Chlorcyclizine has two basic nitrogen atoms in its piperazine ring, meaning it can accept two protons. The pKa values represent the pH at which 50% of the molecules are in their ionized and non-ionized forms. These values are arguably the most important physicochemical parameter as they dictate the extent of ionization, and therefore solubility and permeability, across the physiological pH range of the gastrointestinal tract.
-
pKa₁ ≈ 2.1-2.4: This corresponds to the protonation of the less basic nitrogen.
-
pKa₂ ≈ 7.7-7.8: This corresponds to the protonation of the more basic nitrogen.
At the low pH of the stomach (pH 1-3), both nitrogens will be protonated, rendering the molecule highly water-soluble. As the pH increases in the intestine, the molecule will become progressively less ionized, which may favor absorption across lipid membranes.
Table 3: Dissociation Constants of Chlorcyclizine
| Constant | Reported Value | Method | Significance | Source(s) |
|---|---|---|---|---|
| pKa₁ | 2.43 | Not Specified | Governs ionization in highly acidic environments (stomach). | [5] |
| pKa₂ | 7.81 | Not Specified | Governs ionization in neutral to slightly basic environments (intestines). | [5] |
| pKa₁ | 2.12 ± 0.04 | Potentiometric Titration | Confirms the first ionization constant. | [12] |
| pKa₂ | 7.65 ± 0.04 | Potentiometric Titration | Confirms the second ionization constant. |[12] |
3.2. Solubility Profile
The dihydrochloride salt form is described as being "freely soluble in water".[3] A detailed understanding of its solubility in various media is essential for developing formulations and analytical methods.
Table 4: Solubility of Chlorcyclizine Salts
| Solvent | Solubility Description | Salt Form | Source(s) |
|---|---|---|---|
| Water | Freely Soluble | Dihydrochloride | [3] |
| Water | 1 g in ~2 mL | Monohydrochloride | [5] |
| Alcohol | Soluble | Dihydrochloride | [3] |
| Alcohol | 1 g in ~11 mL | Monohydrochloride | [5] |
| Chloroform | 1 g in ~4 mL | Monohydrochloride | [5] |
| Ether, Benzene | Practically Insoluble | Monohydrochloride | [5] |
| DMSO | 125 mg/mL | Base | [11] |
| PBS (pH 7.2) | 10 mg/mL | Monohydrochloride |[13] |
3.3. pH of Aqueous Solutions
Consistent with being the salt of a weak base and a strong acid, aqueous solutions of this compound are acidic to litmus.[5] A 1% solution of the monohydrochloride salt has a pH between 4.8 and 5.5.[5] This property is important for formulation compatibility and can influence the stability of the drug in solution.
Stability Profile and Forced Degradation
A drug's stability determines its shelf-life and ensures patient safety. Stability testing involves long-term studies under defined storage conditions and forced degradation studies to understand intrinsic stability.
4.1. Storage and Handling
This compound powder should be stored in a dry, dark place at controlled temperatures (e.g., 2-8°C for short term, -20°C for long term) to minimize degradation.[5][14]
4.2. Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development mandated by ICH guidelines (e.g., Q1A).[15][16] The objective is to intentionally degrade the API under conditions more severe than accelerated stability testing.[1] This serves several critical purposes:
-
To identify likely degradation products and establish degradation pathways.
-
To elucidate the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method that can resolve the API from all significant degradation products.[17]
A typical forced degradation study for this compound would involve the following conditions, with a target degradation of 5-20%:[18]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room or elevated temperature.
-
Thermal Degradation: Dry heat (e.g., 10°C above accelerated stability conditions).
-
Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.
Caption: Forced Degradation Study Workflow.
Experimental Protocols
Scientific integrity demands reproducible, well-described methodologies. The following protocols are representative of standard pharmaceutical industry practice for determining key physicochemical parameters.
5.1. Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the two pKa values of Chlorcyclizine by titrating a solution of its dihydrochloride salt with a strong base.
-
Principle: As a standardized base (NaOH) is added, it neutralizes the two acidic protons of the dihydrochloride salt in a stepwise manner. A pH electrode monitors the change in pH, and the pKa values are determined from the midpoints of the buffer regions on the resulting titration curve.[8][19]
-
Materials & Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Class A volumetric glassware
-
-
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[8]
-
Sample Preparation: Accurately weigh an amount of this compound to prepare a ~50 mL solution with a concentration of approximately 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]
-
Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to the sample solution to ensure the starting pH is below the first pKa (e.g., pH < 1.8).
-
Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin adding the standardized 0.1 M NaOH in small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches ~12 to ensure both equivalence points are passed.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Identify the two equivalence points (the steepest parts of the curve).
-
The pH at the half-equivalence point (midway between the start and the first equivalence point) is equal to pKa₁.
-
The pH at the second half-equivalence point (midway between the first and second equivalence points) is equal to pKa₂.
-
5.2. Protocol: Quantification by Reversed-Phase HPLC
This protocol describes a typical HPLC method suitable for quantifying Chlorcyclizine in support of solubility or stability studies.
-
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a nonpolar stationary phase (e.g., C8 or C18). Chlorcyclizine is separated from other components based on its relative affinity for the two phases and is quantified by a UV detector.
-
Materials & Equipment:
-
HPLC system with UV detector, pump, and autosampler
-
Symmetry C8 column (e.g., 3.9 x 150 mm, 5 µm) or equivalent
-
Acetonitrile (HPLC grade)
-
Sodium 1-heptanesulfonate
-
High-purity deionized water
-
Syringe filters (0.45 µm)
-
-
Chromatographic Conditions (Adapted from Waters Corporation):
-
Mobile Phase: 7.4 mM Sodium 1-heptanesulfonate in Water/Acetonitrile (65:35 v/v). Filter and degas before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm
-
Injection Volume: 8 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the experimental sample (e.g., from a solubility or degradation study) with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Make replicate injections of a mid-level standard to verify system performance (e.g., reproducibility of peak area, tailing factor).
-
Analysis: Inject the blank, calibration standards, and samples.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Chlorcyclizine in the samples by interpolation from this curve.
-
Caption: General Workflow for HPLC Analysis.
Conclusion
The physicochemical properties of this compound powder—its crystalline nature, distinct melting point, dual pKa values, and solubility profile—are interconnected attributes that collectively define its behavior as a pharmaceutical material. A comprehensive characterization, utilizing techniques such as thermal analysis, XRPD, potentiometric titration, and HPLC, is not an elective exercise but a fundamental requirement for rational drug development. The insights gained from these studies directly inform critical decisions regarding formulation strategy, manufacturing process controls, and the establishment of meaningful specifications for ensuring product quality and stability. This guide provides the technical framework and scientific rationale necessary to undertake such a characterization with rigor and confidence.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
DrugBank. (n.d.). Chlorcyclizine. Retrieved from [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
-
Waters Corporation. (n.d.). Cyclizine and Chlorcyclizine. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential scanning calorimetry. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorcyclizine. PubChem Compound Database. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
PubMed. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Avens Publishing Group. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorcyclizine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Standard X-ray Diffraction Powder Patterns. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). CHLORCYCLIZINE. Retrieved from [Link]
-
Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (n.d.). Chlorcyclizine Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorcyclizine. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction pattern of PM-HCl, Eudragit ® E 100 and PM-HCl:Eudragit ® E 100 complex. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray powder diffraction patterns for certain fluoroquinolone drugs. Retrieved from [Link]
-
GovInfo. (n.d.). Standard x-ray diffraction powder patterns: section 12- data for 57 substances. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Cyclizine Hydrochloride [doi.usp.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. marshall.edu [marshall.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chlorcyclizine | HCV Protease | Histamine Receptor | TargetMol [targetmol.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Elucidation of Chlorcyclizine Dihydrochloride's Solid-State Landscape: A Call for In-depth Crystallographic Investigation
The study of polymorphism is a critical component of modern drug development. Different crystalline forms, or polymorphs, of a drug substance can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity. These variations can, in turn, impact the bioavailability, manufacturability, and shelf-life of the final drug product. The absence of information on the potential polymorphic forms of chlorcyclizine dihydrochloride means that the full spectrum of its solid-state behavior is yet to be charted.
The Uncharted Territory: Crystal Structure and Polymorphism
A thorough investigation into the solid-state chemistry of this compound would be essential to ensure consistent product quality and performance. Such a study would typically involve a comprehensive polymorph screen, employing a variety of crystallization techniques to induce the formation of different crystalline forms.
Key aspects that require investigation include:
-
Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This would provide unequivocal proof of the molecular conformation and packing of this compound in the solid state.
-
Powder X-ray Diffraction (PXRD): A powerful technique for fingerprinting crystalline phases. Establishing a reference PXRD pattern for the known form and any newly discovered polymorphs is crucial for routine quality control and for identifying polymorphic transformations.
-
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for identifying melting points, phase transitions, and desolvation events. This information helps to establish the thermodynamic relationships between different polymorphs.
-
Spectroscopic Characterization: Methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information on the molecular vibrations within the crystal lattice, helping to distinguish between different polymorphic forms.
The Path Forward: A Proposed Research Framework
Given the lack of available data, a systematic approach to characterizing the solid-state properties of this compound is warranted. The following workflow outlines a potential research plan for a comprehensive investigation.
An In-depth Technical Guide to the Enantiomers of Chlorcyclizine Dihydrochloride and Their Specific Activities
Abstract
Chlorcyclizine, a first-generation H1 antihistamine of the diphenylmethylpiperazine class, has long been utilized for its therapeutic effects in managing allergic reactions.[1] More recently, its potent antiviral activity, particularly against the Hepatitis C Virus (HCV), has opened new avenues for its therapeutic application.[2][3] As a chiral molecule, chlorcyclizine exists as two enantiomers, (R)- and (S)-chlorcyclizine. This guide provides a comprehensive technical overview of the chiral separation of these enantiomers and delineates their distinct pharmacological activities. It is intended for researchers, scientists, and drug development professionals engaged in the study of chiral compounds and their therapeutic potential.
Introduction: The Significance of Chirality in Drug Action
Chirality is a fundamental property of molecules that can lead to significant differences in their pharmacological and toxicological profiles.[4] Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, such as receptors and enzymes.[4] Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[] Therefore, the separation and characterization of individual enantiomers are critical aspects of modern drug development.[4]
Chlorcyclizine, possessing a single chiral center at the carbon atom of the benzhydryl moiety, is a prime example of a chiral drug where the individual enantiomers exhibit differential activity. This guide will delve into the methodologies for separating and analyzing these enantiomers and explore their distinct biological activities.
Chiral Separation of Chlorcyclizine Enantiomers
The isolation of pure enantiomers is a prerequisite for studying their specific activities. Two primary methods for the chiral separation of chlorcyclizine are preparative High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for isolating gram-scale quantities of pure enantiomers, making it suitable for supplying material for further biological studies.[6] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
This protocol is a representative methodology based on established principles of chiral separations for similar compounds.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives coated on a silica support, is recommended. These are known for their broad applicability in separating a wide range of chiral compounds.[7]
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like chlorcyclizine.
-
Sample Preparation: Dissolve racemic chlorcyclizine dihydrochloride in the mobile phase to a suitable concentration. Ensure complete dissolution and filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Optimize the flow rate for the best balance between resolution and analysis time. A typical starting point for a preparative column is 5-10 mL/min.
-
Detection: UV detection at a wavelength of 230 nm is suitable for chlorcyclizine.
-
Temperature: Maintain a constant column temperature, typically around 25°C, to ensure reproducible results.
-
-
Fraction Collection: Collect the eluting fractions corresponding to each enantiomer peak.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each isolated enantiomer.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Caption: Workflow for the preparative separation of chlorcyclizine enantiomers using chiral HPLC.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution analytical technique that can be used for the quantitative enantiomeric analysis of chlorcyclizine.[8] It offers advantages such as short analysis times, high efficiency, and low sample and reagent consumption.
The following is a detailed protocol for the enantioseparation of chlorcyclizine by capillary zone electrophoresis.[8]
-
Capillary Preparation: Use a fused-silica capillary. Before first use, and daily, rinse the capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a glycine buffer (e.g., 0.6 mol/L, pH 3.0). Add a chiral selector, such as sulfated-β-cyclodextrin (e.g., 5 mg/mL), to the buffer.[8]
-
Sample Preparation: Dissolve racemic this compound in deionized water to a concentration of approximately 10 µmol/L.[8] An achiral piperazine drug, such as cyclizine, can be used as an internal standard.[8]
-
CE Conditions:
-
Voltage: Apply a constant voltage (e.g., 15-25 kV).
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Injection: Use hydrodynamic or electrokinetic injection.
-
Detection: Monitor the separation using a UV detector at 230 nm.
-
-
Data Analysis: The enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram.
Caption: Conceptual diagram of chlorcyclizine enantioseparation by Capillary Electrophoresis.
Specific Biological Activities of Chlorcyclizine Enantiomers
Once separated, the individual enantiomers of chlorcyclizine can be assessed for their specific biological activities. The primary activities of interest are its H1 antihistaminic effects and its antiviral properties against HCV.
H1 Antihistamine Activity
Chlorcyclizine exerts its antihistaminic effect by acting as an inverse agonist at the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator of allergic reactions.[9]
Studies have shown that the antihistamine activity of chlorcyclizine is stereoselective. The (R)-enantiomer of chlorcyclizine is more potent as an antihistamine than the (S)-enantiomer .[2] This suggests a specific stereochemical requirement for optimal binding to and antagonism of the H1 receptor.
Caption: Simplified signaling pathway of the Histamine H1 receptor and its inhibition by (R)-chlorcyclizine.
Anti-Hepatitis C Virus (HCV) Activity
A significant recent discovery is the potent anti-HCV activity of chlorcyclizine.[2] The mechanism of this antiviral action is distinct from its antihistaminic effect and involves the inhibition of viral entry into host cells.[3] Specifically, chlorcyclizine targets the HCV E1 envelope glycoprotein, interfering with the membrane fusion process.[10]
In contrast to its antihistamine activity, the anti-HCV effect of chlorcyclizine is not stereoselective . Both the (R)- and (S)-enantiomers exhibit comparable potency in inhibiting HCV infection.[2] This lack of stereoselectivity suggests that the binding site for chlorcyclizine on the HCV E1 glycoprotein does not have a strict chiral recognition requirement.
| Enantiomer | Primary Activity | Potency |
| (R)-Chlorcyclizine | H1 Antihistamine | More Potent |
| (S)-Chlorcyclizine | H1 Antihistamine | Less Potent |
| (R)-Chlorcyclizine | Anti-HCV | Potent |
| (S)-Chlorcyclizine | Anti-HCV | Potent (Comparable to R-enantiomer) |
Table 1: Summary of the specific activities of chlorcyclizine enantiomers.
Chiral Synthesis of Chlorcyclizine Enantiomers
While chiral separation is effective for isolating enantiomers from a racemic mixture, chiral synthesis offers a more direct route to obtaining enantiomerically pure compounds.[] The asymmetric synthesis of chlorcyclizine enantiomers would typically involve the use of a chiral starting material or a chiral catalyst.
A plausible synthetic route could involve the reductive amination of 4-chlorobenzophenone with a chiral piperazine derivative, or the use of a chiral reducing agent in the synthesis of the benzhydryl moiety. For example, starting with commercially available chiral precursors of 1-methylpiperazine could lead to the desired enantiomer of chlorcyclizine.[11]
Conclusion and Future Perspectives
The study of chlorcyclizine and its enantiomers provides a compelling case for the importance of chirality in drug action. The differential activity of the (R)- and (S)-enantiomers as antihistamines highlights the stereospecific nature of the H1 receptor. Conversely, the non-stereoselective anti-HCV activity suggests a different mode of interaction with the viral target.
This understanding has significant implications for drug development. For instance, the development of (R)-chlorcyclizine as a standalone antihistamine could potentially offer a therapeutic advantage by reducing the metabolic load of the less active (S)-enantiomer. In the context of its anti-HCV application, the use of the racemic mixture is justified by the equivalent potency of both enantiomers.
Further research into the precise molecular interactions of each enantiomer with their respective targets will continue to provide valuable insights into the principles of stereopharmacology and may guide the design of more potent and selective therapeutic agents.
References
-
He, S., Lin, B., Chu, V., Hu, Z., Hu, X., Xiao, J., ... & Liang, T. J. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science translational medicine, 7(282), 282ra49-282ra49. [Link]
-
Pae, A. N., Kim, D. J., Kim, S., Kim, H., & Keum, G. (2016). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of medicinal chemistry, 59(5), 2095-2108. [Link]
-
Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. ResearchGate. [Link]
-
Chlorcyclizine. Wikipedia. [Link]
-
Ho, Y. H., Wu, H. L., Wu, S. M., Chen, S. H., & Kou, H. S. (2003). Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis. Analytical and bioanalytical chemistry, 376(6), 859-863. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride?. Patsnap Synapse. [Link]
-
Chlorcyclizine: Uses, Dosage, Side Effects and More. MIMS Indonesia. [Link]
-
Chlorcyclizine H1-Antihistamine Action. SMPDB. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins. YouTube. [Link]
-
Chiral Drug Separation. Dekker. [Link]
-
Keeling, C. I., Ngo, H. T., Benusic, K. D., & Slessor, K. N. (2001). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of chemical ecology, 27(3), 487-497. [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
- 1. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
fundamental research on Chlorcyclizine dihydrochloride's anticholinergic effects
An In-Depth Technical Guide to the Fundamental Research of Chlorcyclizine Dihydrochloride's Anticholinergic Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticholinergic properties of this compound. We move beyond simple descriptions to explain the causal-driven logic behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Introduction: Unmasking the Secondary Pharmacology of Chlorcyclizine
Chlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine class, primarily recognized for its antagonist activity at the histamine H1 receptor[1][2][3]. This action is the basis for its use in treating allergic conditions like rhinitis and urticaria[4]. However, like many first-generation antihistamines, Chlorcyclizine's clinical profile is characterized by notable side effects, including drowsiness, dry mouth, blurred vision, and dizziness[4][5][6][7]. These effects are the clinical manifestation of the drug's secondary pharmacology—specifically, its anticholinergic properties, which stem from the blockade of muscarinic acetylcholine receptors[4][6][8].
Understanding the extent and subtype selectivity of Chlorcyclizine's interaction with the muscarinic receptor family is critical for a complete pharmacological characterization. This knowledge is essential for predicting its therapeutic window, understanding its side-effect profile, and identifying potential polypharmacological applications. This guide outlines the core in vitro methodologies required to quantify the anticholinergic effects of Chlorcyclizine, focusing on receptor binding affinity and functional antagonism.
Part 1: Foundational Target Engagement - Muscarinic Receptor Binding Assays
The first step in characterizing anticholinergic activity is to determine if the compound directly interacts with muscarinic acetylcholine receptors (mAChRs). A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor subtype.[9][10]
Causality in Experimental Design:
The core principle is competitive inhibition. We use a radiolabeled ligand (a "radioligand") known to bind with high affinity to all muscarinic receptor subtypes. By introducing our unlabeled test compound (Chlorcyclizine), we can measure its ability to displace the radioligand. The concentration at which Chlorcyclizine displaces 50% of the radioligand (its IC50 value) allows us to calculate its binding affinity (Ki). To ensure subtype selectivity is determined, the assay must be run independently on membrane preparations from cell lines engineered to express each of the five human muscarinic receptor subtypes (M1 through M5).[11][12]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a muscarinic receptor competitive binding assay.
Detailed Protocol: Radioligand Binding
1. Materials & Reagents:
- Membrane Preparations: Frozen cell membrane pellets from HEK293 or CHO cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
- Radioligand: [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
- Test Compound: this compound.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-Specific Binding (NSB) Control: Atropine (10 µM final concentration).
- Filtration Plate: 96-well glass fiber (GF/B) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).
- Scintillation Cocktail.
2. Step-by-Step Methodology: [13][14]
- Thaw membrane preparations on ice and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay. Dilute to a working concentration (e.g., 5-20 µg protein/well).
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well assay plate, add reagents in the following order:
- 150 µL of membrane preparation.
- 50 µL of competing compound (Chlorcyclizine dilutions, buffer for Total Binding, or Atropine for NSB).
- 50 µL of [3H]NMS solution (at a final concentration near its Kd, e.g., 0.5-1.0 nM).
- Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration onto the pre-soaked GF/B filter plate using a cell harvester.
- Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter mat, add scintillation cocktail to each well, and quantify bound radioactivity using a microplate scintillation counter.
3. Data Analysis & Self-Validation:
- Specific Binding: For each concentration of Chlorcyclizine, calculate specific binding = (Total CPM) - (NSB CPM).
- IC50 Determination: Plot the percentage of specific binding against the log concentration of Chlorcyclizine. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.
- Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticipated Data Summary
The results from these experiments can be summarized to provide a clear profile of Chlorcyclizine's affinity for each muscarinic receptor subtype.
| Receptor Subtype | Chlorcyclizine Ki (nM) |
| Muscarinic M1 | Quantitative Value |
| Muscarinic M2 | Quantitative Value |
| Muscarinic M3 | Quantitative Value |
| Muscarinic M4 | Quantitative Value |
| Muscarinic M5 | Quantitative Value |
Part 2: Quantifying Functional Antagonism
While binding assays confirm target engagement, they do not reveal whether the compound inhibits or activates the receptor. Functional assays are required to determine if Chlorcyclizine acts as an antagonist (blocks the action of an agonist) and to quantify its potency (IC50) in a cellular context. The choice of assay is dictated by the G-protein coupling of the muscarinic receptor subtypes.[15]
-
M1, M3, and M5 Receptors: Couple to Gq/11 proteins, activating Phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3).[16][17]
-
M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.[15] A more direct measure of Gi/o activation is the GDP-for-GTP exchange on the Gα subunit.[18]
A. Gq/11-Coupled Receptors (M1, M3, M5): The IP-One Accumulation Assay
The IP-One assay is a robust method that measures the accumulation of IP1, a stable downstream metabolite of IP3.[19][20] The use of lithium chloride (LiCl) in the assay buffer is a critical component, as it blocks the enzyme that degrades IP1, allowing the signal to accumulate to detectable levels.[19] This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.[21]
Caption: Gq signaling cascade and the principle of the IP-One assay.
Detailed Protocol: IP-One HTRF Assay [16][20]
-
Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype into 96- or 384-well plates and culture overnight.
-
Compound Addition:
-
Remove culture medium.
-
Add Chlorcyclizine at various concentrations to the wells.
-
Add a fixed concentration of a muscarinic agonist (e.g., Carbachol at its EC80 concentration) to all wells except the basal control.
-
-
Incubation: Incubate the plate according to the manufacturer's protocol (e.g., 60 minutes at 37°C). The stimulation buffer will contain LiCl.
-
Lysis and Detection:
-
Lyse the cells by adding the HTRF detection reagents (an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody donor).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission ratio at 665 nm / 620 nm. The signal is inversely proportional to the amount of IP1 produced.
-
Analysis: Plot the HTRF ratio against the log concentration of Chlorcyclizine and fit to a sigmoidal dose-response curve to determine the functional IC50.
B. Gi/o-Coupled Receptors (M2, M4): The [35S]GTPγS Binding Assay
This functional assay directly measures the initial step of G-protein activation: the exchange of GDP for GTP.[22] By using a non-hydrolyzable GTP analog, [35S]GTPγS, the activated state of the G-protein is stabilized and can be quantified.[23][24] As an antagonist, Chlorcyclizine will inhibit the agonist-stimulated binding of [35S]GTPγS.
Caption: Gi signaling and the principle of the [35S]GTPγS binding assay.
Detailed Protocol: [35S]GTPγS Binding Assay [18][24]
-
Materials:
-
Membrane preparations expressing M2 or M4 receptors.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [35S]GTPγS.
-
Guanosine Diphosphate (GDP) to keep basal activity low.
-
Muscarinic agonist (e.g., Carbachol).
-
-
Methodology:
-
In an assay plate, add reagents in order: assay buffer, GDP (final conc. ~10-30 µM), membrane preparation, and serial dilutions of Chlorcyclizine.
-
Add the agonist (e.g., Carbachol at its EC80) to stimulate the system. Controls should include basal (no agonist) and agonist-stimulated (no antagonist).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction and quantify bound radioligand using the same filtration and scintillation counting method described for the receptor binding assay.
-
-
Analysis:
-
Calculate the net agonist-stimulated binding: (Stimulated CPM) - (Basal CPM).
-
Plot the percentage inhibition of agonist-stimulated binding against the log concentration of Chlorcyclizine.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50.
-
Conclusion: Synthesizing a Comprehensive Anticholinergic Profile
By systematically applying these validated methodologies, researchers can build a comprehensive, quantitative profile of this compound's anticholinergic effects. The Ki values from binding assays provide a direct measure of affinity for each muscarinic subtype, while the IC50 values from functional assays confirm and quantify the antagonistic activity in a cellular environment. This multi-assay approach ensures a high degree of scientific integrity and provides the detailed pharmacological understanding necessary for advanced drug development, accurate clinical risk assessment, and exploration of new therapeutic applications.
References
-
He, S., Xiao, J., Dulcey, A.E., et al. (2016). Discovery, optimization, and characterization of novel chlorcyclizine derivatives for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry, 59(3), 841-853. [Link]
-
Creative Bioarray. (n.d.). IP3/IP1 Assay. Retrieved from [Link][Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Chlorcyclizine Hydrochloride? Retrieved from [Link][Link]
-
Jamaluddin, A. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. In C. M. Gorvin (Ed.), Calcium Signaling: Methods and Protocols. Humana Press. [Link]
-
BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Retrieved from [Link][Link]
-
University of Birmingham Research Portal. (2024, October 13). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Retrieved from [Link][Link]
-
Dale, O. R., O'Flynn, D. E., Thomas, O. R., & Challiss, R. A. J. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLoS ONE, 10(3), e0119633. [Link]
-
Patsnap Synapse. (2024, June 14). What is Chlorcyclizine Hydrochloride used for? Retrieved from [Link][Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorcyclizine Hydrochloride? Retrieved from [Link][Link]
-
Assay Guidance Manual. (2012, May 1). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Birdsall, N. J. M., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link][Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Retrieved from [Link][Link]
-
ResearchGate. (n.d.). Chlorcyclizine. Retrieved from [Link][Link]
-
Kawashima, K., & Fujii, T. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][Link]
-
Drugs.com. (2025, July 28). Chlorcyclizine and phenylephrine Uses, Side Effects & Warnings. Retrieved from [Link][Link]
-
Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 13(15), 2326-2336. [Link]
-
PubChem. (n.d.). Chlorcyclizine Hydrochloride. Retrieved from [Link][Link]
-
Kiesel, M., et al. (2017). Comparison of Nine Instruments to Calculate Anticholinergic Load in a Large Cohort of Older Outpatients: Association with Cognitive and Functional Decline, Falls, and Use of Laxatives. Journal of the American Geriatrics Society, 65(7), 1547-1554. [Link]
-
Barlow, R. B., et al. (1993). Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4. British Journal of Pharmacology, 108(4), 986-990. [Link]
-
Salahudeen, M. S., et al. (2021). Quantifying Anticholinergic Burden and Sedative Load in Older Adults with Polypharmacy: A Systematic Review of Risk Scales and Models. Drugs & Aging, 38(12), 1065-1089. [Link]
-
MIMS. (n.d.). Chlorcyclizine: Uses, Dosage, Side Effects and More. Retrieved from [Link][Link]
-
PubChem. (n.d.). Chlorcyclizine. Retrieved from [Link][Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Homochlorcyclizine Hydrochloride? Retrieved from [Link][Link]
-
Salahudeen, M. S., et al. (2016). Serum Anticholinergic Activity and Cognitive and Functional Adverse Outcomes in Older People: A Systematic Review and Meta-Analysis of the Literature. PLoS ONE, 11(3), e0151979. [Link]
-
Svendsen, C. N., & Hounsgaard, J. (1983). Peripheral and central muscarinic receptor affinity of psychotropic drugs. Acta Pharmacologica et Toxicologica, 52(4), 297-304. [Link]
-
Nishtala, P. S., et al. (2011). Measuring anticholinergic drug exposure in older community-dwelling Australian men. Journal of Clinical Pharmacy and Therapeutics, 36(4), 438-445. [Link]
-
Placer, V., et al. (2020). Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 177(9), 2055-2071. [Link]
-
Ruxton, K., et al. (2015). Quality of anticholinergic burden scales and their impact on clinical outcomes: a systematic review. BMC Geriatrics, 15, 63. [Link]
-
YouTube. (2023, February 17). LUNCH & LEARN - Anticholinergic burden: Evidence into practice. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclizine | Ligand Activity Charts. Retrieved from [Link][Link]
-
ResearchGate. (n.d.). Assessing Anticholinergic Effects in Older Adults. Retrieved from [Link][Link]
-
NCBI Bookshelf. (n.d.). Anticholinergic Medications. Retrieved from [Link][Link]
-
Yamanishi, T., et al. (2003). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 170(6 Pt 1), 2473-2477. [Link]
-
Psychiatric Times. (2026, January 12). Anticholinergic Burden and Its Effect on Cognition in Psychosis. Retrieved from [Link][Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chlorcyclizine | HCV Protease | Histamine Receptor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 5. What are the side effects of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Homochlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 9. A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
exploring the off-target activities of Chlorcyclizine dihydrochloride
An In-Depth Technical Guide to Exploring the Off-Target Activities of Chlorcyclizine Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound, a first-generation antihistamine, has long been utilized for its H1 receptor antagonist properties. However, a growing body of evidence reveals a complex polypharmacological profile, with significant off-target activities that present both therapeutic opportunities and potential liabilities. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the off-target profile of Chlorcyclizine. We will delve into its known interactions with non-histaminergic targets, including its effects on viral entry, cholesterol homeostasis, and various enzymes and receptors. This document outlines detailed, field-proven experimental protocols, data interpretation strategies, and the underlying scientific rationale for a thorough investigation of its molecular mechanisms.
Introduction: The Imperative of Off-Target Profiling
In the modern era of drug discovery, understanding a compound's full spectrum of biological interactions is paramount. Off-target activities, once viewed primarily as a source of adverse effects, are now recognized as a key element in drug repositioning and for understanding the complete mechanistic profile of a molecule. Chlorcyclizine serves as a compelling case study. While its efficacy in treating allergic reactions is well-established, its off-target profile is rich with potential for new therapeutic applications.
This guide is structured to provide a logical, experimentally-driven workflow for characterizing these activities, moving from initial screening to detailed mechanistic validation.
Known Off-Target Pharmacology of Chlorcyclizine
Beyond its affinity for the Histamine H1 receptor, Chlorcyclizine has been demonstrated to interact with a diverse array of molecular targets. Understanding these established interactions is the first step in a comprehensive profiling effort.
Antiviral Properties: Targeting Viral Entry
A significant area of research has focused on Chlorcyclizine's ability to inhibit the entry of a range of viruses, including Hepatitis C (HCV), Ebola, and coronaviruses. The primary mechanism is believed to be the inhibition of the late endosome/lysosome-mediated viral entry pathway.
Mechanism of Action: Chlorcyclizine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes. This accumulation is thought to interfere with the low-pH-dependent conformational changes in viral glycoproteins that are necessary for membrane fusion and viral genome release into the cytoplasm.
Modulation of Cholesterol Homeostasis
Chlorcyclizine has been identified as an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway. It functionally inhibits cholesterol biosynthesis by causing a buildup of a specific cholesterol precursor, which in turn sequesters the SREBP cleavage-activating protein (SCAP) in the Golgi apparatus, preventing the activation of SREBP.
Mechanism of Action: The drug inhibits the enzyme lanosterol synthase (LSS), leading to an accumulation of the substrate lanosterol. This accumulation disrupts the normal trafficking of the SCAP/SREBP complex from the ER to the Golgi, thereby preventing the proteolytic cleavage and activation of SREBP, a master regulator of cholesterol and fatty acid synthesis.
Other Reported Off-Target Interactions
-
hERG Channel Inhibition: Like many first-generation antihistamines, Chlorcyclizine has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, an activity associated with potential cardiotoxicity.
-
Muscarinic Receptor Antagonism: It exhibits anticholinergic properties through antagonism of muscarinic acetylcholine receptors, contributing to side effects like dry mouth and blurred vision.
-
CYP450 Inhibition: Chlorcyclizine can inhibit cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to potential drug-drug interactions.
Experimental Workflows for Off-Target Characterization
A multi-pronged approach combining in silico, in vitro, and cell-based assays is essential for a robust characterization of Chlorcyclizine's off-target profile.
Workflow for Investigating Antiviral Activity
This workflow outlines the steps to confirm and characterize the antiviral properties of Chlorcyclizine against a virus utilizing endosomal entry.
Caption: Workflow for characterizing antiviral activity.
Protocol 1: Viral Pseudoparticle Entry Assay
-
Cell Seeding: Seed susceptible host cells (e.g., Huh7 for HCV, Vero E6 for SARS-CoV-2) in a 96-well, clear-bottom, white-walled plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMEM, starting from 100 µM.
-
Treatment: Remove media from cells and add 50 µL of the compound dilutions. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of viral pseudoparticles (e.g., luciferase-expressing VSV pseudotyped with the viral glycoprotein of interest) to each well.
-
Incubation: Incubate for 48-72 hours at 37°C.
-
Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™).
-
Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the EC50.
Workflow for Investigating Impact on Cholesterol Homeostasis
This workflow details the process for validating Chlorcyclizine's effect on the SREBP pathway and cholesterol biosynthesis.
Caption: Workflow for studying cholesterol pathway effects.
Protocol 2: Western Blot for SREBP-2 Cleavage
-
Cell Culture and Treatment: Culture HepG2 cells in SREBP-activating conditions (e.g., lipoprotein-depleted serum). Treat cells with varying concentrations of Chlorcyclizine (0-20 µM) for 16-24 hours.
-
Fractionation: Prepare nuclear and cytoplasmic protein extracts using a nuclear extraction kit (e.g., Thermo Scientific NE-PER™).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against SREBP-2 (detecting both precursor ~125 kDa and cleaved nuclear form ~68 kDa) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity for the precursor and cleaved forms of SREBP-2, normalizing to a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
Data Summary and Interpretation
Quantitative data from these assays are crucial for comparing potencies and understanding the therapeutic window.
| Target/Pathway | Assay Type | Key Parameter | Typical Value for Chlorcyclizine | Reference |
| Hepatitis C Virus (HCV) | Pseudoparticle Entry | EC50 | 0.8 - 2.0 µM | |
| Ebola Virus | Pseudoparticle Entry | EC50 | ~1.5 µM | |
| Cholesterol Biosynthesis | SREBP-2 Cleavage | IC50 | 1 - 5 µM | |
| hERG Channel | Patch Clamp | IC50 | 5 - 15 µM | Varies |
| Histamine H1 Receptor | Radioligand Binding | Ki | 10 - 50 nM | Varies |
Interpretation: The data indicates that Chlorcyclizine's antiviral and cholesterol-modulating activities occur at concentrations significantly higher than its H1 receptor antagonism. This separation in potency is a critical consideration for any drug repositioning effort, as therapeutic doses for these off-target effects may be associated with significant antihistaminic and anticholinergic side effects.
Signaling Pathway Visualization
Understanding how Chlorcyclizine perturbs cellular pathways is key to predicting its effects.
An In-Depth Technical Guide for the Initial Toxicity Screening of Chlorcyclizine Dihydrochloride in Cell Lines
Introduction: Contextualizing the Toxicological Screening of Chlorcyclizine Dihydrochloride
Chlorcyclizine, a first-generation piperazine derivative antihistamine, primarily functions by antagonizing the histamine H1 receptor.[1][2][3] This action mitigates allergic responses such as urticaria and rhinitis.[1][2] Beyond its antihistaminic effects, it exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][3][4] Given its diverse physiological interactions, a thorough understanding of its cytotoxic potential is imperative during the early stages of drug development to preempt late-stage failures due to unforeseen toxicity.[5][6] In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically sound alternative to initial animal testing, providing crucial data on a compound's safety profile.[6][7][8]
This guide provides a comprehensive framework for conducting an initial toxicity screening of this compound. It is designed for researchers and scientists in drug development, offering not just protocols but the underlying scientific rationale for each experimental decision. By integrating foundational cytotoxicity assays with mechanistic inquiries, this guide aims to build a robust, self-validating system for toxicological assessment.
Part 1: Foundational Experimental Design
A successful toxicity screen hinges on a well-conceived experimental design. This involves the strategic selection of cell lines and a tiered approach to assay implementation, starting with broad viability assessments and progressing to more specific mechanistic studies.
The Rationale for Cell Line Selection
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro toxicity data.[9] A tiered approach, utilizing both a general and a specialized cell line, provides a more comprehensive initial assessment.
-
Initial Broad-Spectrum Screening: For a general toxicity assessment, a robust and well-characterized cell line like Human Embryonic Kidney 293 (HEK293) is often employed.[10] These cells are easy to culture and can provide a baseline indication of a compound's general cytotoxic effects.[10]
-
Target Organ-Specific Toxicity: Since the liver is a primary site of drug metabolism, including a human hepatocarcinoma cell line such as HepG2 is crucial for assessing potential hepatotoxicity.[10][11] These cells retain many of the metabolic functions of primary hepatocytes, offering insights into how the liver might process this compound.[11]
-
Consideration of Normal vs. Cancer Cell Lines: While cancer cell lines are more easily cultured and well-characterized, "normal" or immortalized cell lines can provide a more relevant model for general cytotoxicity.[12][13] For this initial screening, the combination of HEK293 and HepG2 provides a balance of general and organ-specific toxicity assessment.
Experimental Workflow: A Multi-Assay Approach
A multi-assay strategy is essential to gain a holistic view of a compound's cytotoxic effects. This workflow progresses from assessing overall cell viability to investigating specific mechanisms of cell death.
Caption: Tiered experimental workflow for toxicity screening.
Part 2: Core Cytotoxicity Assays
This section details the protocols and underlying principles of the foundational assays for assessing cell viability and cytotoxicity.
MTT Assay: Gauging Metabolic Activity
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[15] The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[15][16]
Caption: Principle of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15][16]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[18][19]
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised.[20][21] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color produced is proportional to the number of damaged cells.[21]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[18]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[21]
Part 3: Delving into the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway for drug-induced cytotoxicity.
Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that are central to the execution of apoptosis.[22] Caspase-3 and -7 are key effector caspases, and their activation is a hallmark of apoptosis.[23]
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[24] When cleaved by active caspases, the substrate releases a luminogenic substrate for luciferase, generating a light signal that is proportional to the amount of caspase activity.[24]
Caption: Simplified apoptosis pathway and Caspase-3/7 assay principle.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays.[23] Treat the cells with this compound at concentrations around the determined IC50 value for an appropriate duration.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Part 4: Data Analysis and Interpretation
Calculating Percentage Viability and IC50
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[25][26] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[25][27]
Calculation of Percentage Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[25]
Interpreting Multi-Assay Data
A comprehensive toxicological profile is built by synthesizing the results from all assays.
Example Data Interpretation:
| Assay | Endpoint Measured | Example Result with this compound | Interpretation |
| MTT | Metabolic Activity | Dose-dependent decrease in viability (IC50 = 50 µM) | Indicates a reduction in cell viability.[28] |
| LDH | Membrane Integrity | Dose-dependent increase in LDH release | Suggests cell membrane damage, indicative of necrosis or late apoptosis.[19][21] |
| Caspase-3/7 | Apoptosis | Dose-dependent increase in caspase activity | Confirms that apoptosis is a mechanism of cell death induced by the compound. |
Conclusion: Building a Foundation for Further Toxicological Investigation
This guide outlines a robust and scientifically sound methodology for the initial in vitro toxicity screening of this compound. By employing a multi-assay approach that assesses cell viability, membrane integrity, and apoptosis, researchers can build a comprehensive preliminary toxicological profile. The data generated from these initial screens are invaluable for making informed decisions in the drug development pipeline, guiding further mechanistic studies, and ultimately contributing to the development of safer therapeutic agents. Adherence to good cell culture practices and rigorous data analysis are paramount to ensure the reproducibility and reliability of these findings.[29][30]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
-
Why we select Cancer cell lines for toxicological studies and why not normal cell lines? (2021). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]
- Eskes, C., et al. (2025). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. In In Vitro Toxicology.
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
Highlight report: Cell type selection for toxicity testing. (2018). ALTEX. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
-
Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Retrieved from [Link]
-
The Importance of IC50 Determination. (2022). Visikol. Retrieved from [Link]
-
Chlorcyclizine. (n.d.). PubChem. Retrieved from [Link]
-
Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Pharmaceuticals. Retrieved from [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method). (n.d.). Elabscience. Retrieved from [Link]
-
Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. Retrieved from [Link]
-
In vitro testing methods. (n.d.). Fiveable. Retrieved from [Link]
-
Good cell culture practices & in vitro toxicology. (2017). Toxicology in Vitro. Retrieved from [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate. Retrieved from [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Chlorcyclizine Hydrochloride. (n.d.). Patsnap Synapse. Retrieved from [Link]
-
How to comment after finding IC50 according to MTT results? (2021). ResearchGate. Retrieved from [Link]
-
Chlorcyclizine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved from [Link]
-
What is Chlorcyclizine Hydrochloride used for? (2024). Patsnap Synapse. Retrieved from [Link]
-
Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine. (2008). Food and Chemical Toxicology. Retrieved from [Link]
Sources
- 1. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. kosheeka.com [kosheeka.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. fiveable.me [fiveable.me]
- 9. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. stemcell.com [stemcell.com]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. clyte.tech [clyte.tech]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Importance of IC50 Determination | Visikol [visikol.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Good cell culture practices &in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chlorcyclizine dihydrochloride protocol for in vitro HCV entry assay
Evaluating In Vitro Hepatitis C Virus Entry Inhibition Using Chlorcyclizine Dihydrochloride
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel and affordable antiviral therapies. The viral entry process represents a prime target for therapeutic intervention as it is the first and essential step in the viral lifecycle. Chlorcyclizine (CCZ), a first-generation antihistamine, has been identified as a potent inhibitor of HCV infection by targeting this very stage.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of HCV entry, the role of chlorcyclizine as an inhibitor, and a detailed, self-validating protocol for conducting an in vitro HCV entry assay using a cell culture-grown HCV (HCVcc) reporter system.
Scientific Background: The Intricacies of HCV Entry
HCV entry into hepatocytes is a highly complex, multi-step process involving a coordinated series of interactions between viral envelope glycoproteins (E1 and E2) and a specific set of host cell surface receptors.[3] This process ensures the virus's liver-specific tropism.
Key Host Factors in HCV Entry:
-
Scavenger Receptor Class B Type I (SR-BI): An initial attachment factor that interacts with both the virus particle and high-density lipoproteins associated with it.[3]
-
Tetraspanin CD81: A critical co-receptor that binds directly to the HCV E2 glycoprotein after the initial interaction with SR-BI.[4][5] This interaction is essential for the subsequent steps of internalization.
-
Tight Junction Proteins (Claudin-1 and Occludin): Following binding to CD81, the virus-receptor complex is thought to migrate towards cell-cell junctions where it engages with claudin-1 (CLDN1) and occludin (OCLN).[6][7][8] The formation of CD81-CLDN1 complexes is considered an essential step for viral entry.[7]
The virus particle is then internalized via clathrin-mediated endocytosis.[5] Acidification within the endosome triggers conformational changes in the E1 and E2 glycoproteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral RNA genome into the cytoplasm, where replication begins.
Caption: Simplified workflow of the HCV entry process into a hepatocyte.
Chlorcyclizine (CCZ): A Repurposed Drug Targeting Viral Fusion
Chlorcyclizine, historically used as an H1-antihistamine, was identified through high-throughput screening as a potent inhibitor of HCV infection.[1] Its mode of action is the specific inhibition of an early stage of the HCV lifecycle, targeting viral entry.[1][2]
Mechanism of Action: Recent mechanistic studies have revealed that chlorcyclizine directly targets the HCV E1 envelope glycoprotein.[9] It binds to a hydrophobic pocket near the putative fusion peptide of E1, a relatively conserved region across HCV genotypes.[9] This binding event interferes with the low-pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[9] By blocking this critical fusion step, CCZ effectively traps the virus within the endosome, preventing the release of its genetic material into the cytoplasm and thus halting the infection before it can begin.
Assay Principle: Quantifying HCV Entry Inhibition
This protocol utilizes a robust and quantitative cell-based assay to measure the inhibition of HCV entry. The system employs a genetically engineered Hepatitis C virus (genotype 2a, JFH-1 strain) that contains a Renilla luciferase reporter gene (HCV-Luc).[1][10]
Highly permissive human hepatoma cells (Huh7.5.1) are pre-treated with varying concentrations of this compound.[11] Subsequently, the cells are infected with the HCV-Luc reporter virus. If CCZ successfully inhibits viral entry, fewer cells will become infected, leading to a reduction in the expression of the luciferase reporter gene. The viral entry efficiency is quantified by measuring the luminescence signal produced by the luciferase enzyme 48 to 72 hours post-infection.[12][13] A parallel cytotoxicity assay is run to ensure that the observed antiviral effect is not due to cell death.
Caption: Overview of the in vitro HCV entry assay workflow.
Materials and Methods
Key Reagents and Materials
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Line | Huh7.5.1 cells | Highly permissive human hepatoma cell line for HCV infection.[11] |
| Cell Culture Medium | DMEM, high glucose, with 10% FBS, 1% Pen-Strep, 1% NEAA | Cell growth and maintenance. |
| Virus Stock | HCV-Luc (JFH-1 strain, genotype 2a with Renilla luciferase) | Reporter virus for quantifying infection.[10] |
| Test Compound | This compound (Sigma-Aldrich or equivalent) | HCV entry inhibitor being tested. |
| Positive Control | Bafilomycin A1 (10 nM) | Known inhibitor of endosomal acidification, blocks HCV entry.[12] |
| Negative Control | DMSO (0.1% final concentration) | Vehicle control for the test compound. |
| Luciferase Assay | Renilla Luciferase Assay System (Promega or equivalent) | Detection of reporter gene expression.[14] |
| Cytotoxicity Assay | ATPlite Luminescence Assay System (PerkinElmer or equivalent) | Measurement of cell viability.[15] |
| Labware | White, clear-bottom 96-well plates; standard cell culture flasks/dishes | Suitable for luminescence assays and cell culture. |
Step-by-Step Experimental Protocol
Day 1: Cell Seeding
-
Culture Huh7.5.1 cells in complete DMEM in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize, count, and resuspend the cells in fresh complete DMEM.
-
Seed the cells into two white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Causality: Seeding at this density ensures the cells form a consistent monolayer that is optimal for infection by Day 2, without becoming over-confluent. One plate will be for the infection assay, the other for the parallel cytotoxicity assay.
-
-
Incubate the plates overnight at 37°C with 5% CO₂.
Day 2: Compound Treatment and Viral Infection
-
Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in complete DMEM. A typical 8-point, 3-fold dilution series might range from 20 µM to 9 nM (final concentrations will be 10 µM to 4.5 nM). Also prepare 2X stocks of the positive control (Bafilomycin A1, 20 nM) and negative control (DMSO, 0.2%).
-
Pre-treatment: Carefully remove the medium from the wells of the infection assay plate. Add 50 µL of the appropriate 2X compound dilution to each well (in triplicate).
-
Add 50 µL of complete DMEM to the "virus control" and "cell control" wells.
-
Incubate the plate at 37°C for 10-30 minutes.[10]
-
Causality: This pre-incubation step allows the compound to interact with the cells before the virus is introduced, ensuring the measurement reflects inhibition of the entry process.
-
-
Infection: Prepare the HCV-Luc virus inoculum by diluting the virus stock in complete DMEM to achieve a 2X desired concentration (e.g., MOI of 0.1).
-
Add 50 µL of the 2X virus inoculum to all wells except the "cell control" wells. Add 50 µL of complete DMEM to the "cell control" wells. The final volume in each well should be 100 µL.
-
Cytotoxicity Plate: On the parallel plate, add 50 µL of the 2X compound dilutions and 50 µL of complete DMEM to mimic the conditions of the infection plate without the virus.
Day 4 or 5: Assay Readout
-
Visual Inspection: Examine the plates under a microscope to check for any visible signs of cytotoxicity.
-
Luciferase Assay (Infection Plate):
-
Allow the plate and the Renilla Luciferase Assay reagents to equilibrate to room temperature.
-
Following the manufacturer's protocol, add the luciferase substrate directly to each well.[10]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Perform the ATPlite assay according to the manufacturer's protocol. This typically involves adding the reagent, incubating, and measuring luminescence.[15]
-
Data Analysis
-
Normalize Data:
-
For the infection assay, normalize the raw luminescence units (RLU) to the DMSO control wells. Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control))
-
For the cytotoxicity assay, calculate the percent viability: % Viability = 100 * (RLU_sample / RLU_cell_control)
-
-
Calculate EC₅₀ and CC₅₀:
-
Determine Selectivity Index (SI):
-
The SI is a critical measure of the compound's therapeutic window. Selectivity Index (SI) = CC₅₀ / EC₅₀
-
A higher SI value (typically >10) indicates a more promising compound with specific antiviral activity at non-toxic concentrations.
-
Expected Results and Validation
Based on published data, chlorcyclizine HCl exhibits potent anti-HCV activity against the genotype 2a (JFH-1) strain.[1] Researchers should expect an EC₅₀ value in the low nanomolar range (~50 nM) with minimal cytotoxicity at effective concentrations, yielding a high selectivity index.[1] The positive control, Bafilomycin A1, should completely inhibit the luciferase signal, while the DMSO control should show a robust signal, validating the assay's performance. The lack of activity in a parallel HCV subgenomic replicon assay (which assesses only RNA replication) can further confirm that CCZ's mechanism is at the entry/fusion stage.[12]
References
-
Harris, H. J., Farquhar, M. J., Mee, C. J., Slater, L., Scull, M. A., McDowell, A., ... & Balfe, P. (2010). CD81 and Claudin 1 Coreceptor Association: Role in Hepatitis C Virus Entry. Journal of Virology. [Link]
-
He, S., Lin, B., Chu, V., Chan, L., Ogawa, K., Chen, Y., ... & Liang, T. J. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine. [Link]
-
He, S., Lin, B., Chu, V., Chan, L., Ogawa, K., Chen, Y., ... & Liang, T. J. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed. [Link]
-
Farquhar, M. J., Harris, H. J., Diskar, M., Jones, S., Mee, C. J., Nielsen, S. U., ... & Balfe, P. (2012). Hepatitis C Virus Induces CD81 and Claudin-1 Endocytosis. Journal of Virology. [Link]
-
Farquhar, M. J., Harris, H. J., Diskar, M., Jones, S., Mee, C. J., Nielsen, S. U., ... & Balfe, P. (2012). Hepatitis C Virus Induces CD81 and Claudin-1 Endocytosis. Journal of Virology. [Link]
-
The Hospitalist. (2018). Antihistamine drug chlorcyclizine shows promise for treating HCV. The Hospitalist. [Link]
-
Harris, H. J., Davis, C., Mullins, J. G., Hu, K., Goodall, M., Farquhar, M. J., ... & McKeating, J. A. (2010). Claudin association with CD81 defines hepatitis C virus entry. University of Birmingham. [Link]
-
Harris, H. J., Farquhar, M. J., Mee, C. J., Slater, L., Scull, M. A., McDowell, A., ... & Balfe, P. (2010). CD81 and claudin 1 coreceptor association: role in hepatitis C virus entry. PubMed. [Link]
-
He, S., Chan, L., Lin, B., Lu, M., Chen, Y., Wang, Y., ... & Liang, T. J. (2017). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. The Journal of Infectious Diseases. [Link]
-
Tateno, C., Yoshizato, K., Saito, N., & Wakita, T. (2013). Production and Characterization of High-Titer Serum-Free Cell Culture Grown Hepatitis C Virus Particles of Genotype 1–6. PLoS ONE. [Link]
-
Sainz, B., Jr, Chisari, F. V., & Barretto, N. (2012). Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds. Antimicrobial Agents and Chemotherapy. [Link]
-
Paulson, M. S. (2010). Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc). Current Protocols in Pharmacology. [Link]
-
Koutsoudakis, G., Kaul, A., Steinmann, E., Kallis, S., Lohmann, V., Pietschmann, T., & Bartenschlager, R. (2006). Characterization of the early steps of hepatitis C virus infection by using luciferase reporter viruses. Journal of Virology. [Link]
-
Keck, Z. Y., & Foung, S. K. (2016). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp). Springer Nature Experiments. [Link]
-
Koutsoudakis, G., Kaul, A., Steinmann, E., Kallis, S., Lohmann, V., Pietschmann, T., & Bartenschlager, R. (2006). Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. Journal of Virology. [Link]
-
Koutsoudakis, G., Kaul, A., Steinmann, E., Kallis, S., Lohmann, V., Pietschmann, T., & Bartenschlager, R. (2006). Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. Journal of Virology. [Link]
-
He, S., Chan, L., Lin, B., Lu, M., Chen, Y., Wang, Y., ... & Liang, T. J. (2017). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., Chhatwal, G. S., & Ju, J. (2022). Generation of fluorescent HCV pseudoparticles to study early viral entry events. Virology Journal. [Link]
-
Marukian, S., Jones, C. T., Andrus, L., Evans, M. J., & Rice, C. M. (2008). Cell culture-produced hepatitis C virus does not infect peripheral blood mononuclear cells. Hepatology. [Link]
-
Bartosch, B., Dubuisson, J., & Cosset, F. L. (2003). Infectious Hepatitis C Virus Pseudo-particles Containing Functional E1–E2 Envelope Protein Complexes. The Journal of Experimental Medicine. [Link]
-
Lindenbach, B. D., Meuleman, P., Ploss, A., Vanwolleghem, T., Syder, A. J., McKeating, J. A., ... & Rice, C. M. (2006). Cell culture-grown hepatitis C virus is infectious in vivo and can be recultured in vitro. Proceedings of the National Academy of Sciences. [Link]
-
Kumar, A., Chhatwal, G. S., & Ju, J. (2021). Generation of fluorescent HCV pseudoparticles to study early viral entry events-involvement of Rab1a in HCV entry. bioRxiv. [Link]
-
van de Berg, D., van der Velden, Y., ... & Schinkel, J. (2022). Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus. PURE.EUR.NL. [Link]
-
Koutsoudakis, G., Kaul, A., Steinmann, E., Kallis, S., Lohmann, V., Pietschmann, T., & Bartenschlager, R. (2006). Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. ResearchGate. [Link]
-
Paulson, M. S. (2010). Generation and Quantitation of Infectious Hepatitis C Virus Derived from Cell Culture (HCVcc). ResearchGate. [Link]
-
He, S., Chan, L., Lin, B., Lu, M., Chen, Y., Wang, Y., ... & Liang, T. J. (2017). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chlorcyclizine. Wikipedia. [Link]
-
He, S., Chan, L., Lin, B., Lu, M., Chen, Y., Wang, Y., ... & Liang, T. J. (2017). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. ACS Publications. [Link]
-
Fu, Y., He, S., Zuo, T., Chen, Y., Wang, Y., ... & Liang, T. J. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. PubMed. [Link]
-
Atlas Medical. (n.d.). ONE STEP HCV TEST Device (Whole Blood/Serum/Plasma). Atlas Medical. [Link]
-
Ploss, A., & Dubuisson, J. (2012). In Vitro Systems for the Study of Hepatitis C Virus Infection. Viruses. [Link]
-
He, S., Chan, L., Lin, B., Lu, M., Chen, Y., Wang, Y., ... & Liang, T. J. (2017). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. The Journal of Infectious Diseases. [Link]
-
Fu, Y., He, S., Zuo, T., Chen, Y., Wang, Y., ... & Liang, T. J. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. ResearchGate. [Link]
-
JoVE. (2022). Hepatitis C Virus Replication Analysis | Protocol Preview. YouTube. [Link]
-
Douam, F., Ding, Q., & Ploss, A. (2016). Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. MDPI. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hepatitis C Confirmed Antibody Laboratory Procedure Manual. CDC. [Link]
Sources
- 1. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. CD81 and Claudin 1 Coreceptor Association: Role in Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. CD81 and claudin 1 coreceptor association: role in hepatitis C virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating the Therapeutic Potential of Chlorcyclizine Dihydrochloride in Glioblastoma Cell Culture Models
Introduction
Glioblastoma (GBM) remains the most aggressive and challenging primary brain tumor, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1] The median survival for patients is tragically short, underscoring the urgent need for novel therapeutic strategies.[1] This necessity drives the exploration of repurposing existing drugs, which offers an accelerated path from discovery to clinical application.
Chlorcyclizine dihydrochloride (CCZ) is a first-generation antihistamine of the piperazine class, primarily known for its function as a histamine H1 receptor antagonist.[2] While its classical use is in managing allergic reactions, emerging evidence has pointed towards anticancer properties for some antihistamines. For instance, loratadine has been shown to induce cell cycle arrest and enhance radiosensitivity in human tumor cell lines.[3][4] Furthermore, CCZ itself has demonstrated antineoplastic activity in a rat model of hepatocarcinogenesis.[5]
These findings provide a compelling rationale for investigating the potential efficacy of this compound against glioblastoma. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific premise and providing detailed protocols to systematically evaluate the effects of CCZ on GBM cells in vitro.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂N₂·2HCl | [2] |
| Molecular Weight | 339.3 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Storage (Powder) | 4°C, protected from light | [2] |
| Solubility | DMSO: 77.5 mg/mL (229.77 mM) | [6] |
| Water: Slightly soluble | [2] |
Scientific Rationale & Experimental Overview
The central hypothesis is that CCZ may exert cytotoxic or cytostatic effects on glioblastoma cells. The mechanism is unknown but could involve disruption of key signaling pathways that are commonly dysregulated in cancer, such as PI3K/AKT or MAPK/ERK, which control cell proliferation, survival, and apoptosis.[7][8]
Our investigation will follow a logical progression from broad cytotoxicity screening to more focused mechanistic studies. This workflow ensures that each subsequent experiment is built upon a solid foundation of empirical data.
Figure 2: A hypothetical signaling pathway diagram illustrating a potential mechanism of action for Chlorcyclizine (CCZ) in glioblastoma, targeting the pro-survival PI3K/Akt pathway.
Protocol 6: Immunofluorescence (IF) Staining
Rationale: IF provides spatial information about protein expression and localization within the cell, complementing the quantitative data from Western blots. For example, observing reduced nuclear localization of a transcription factor post-treatment can be a powerful finding.
Materials:
-
GBM cells cultured on sterile glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary and fluorescently-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclei
-
Antifade mounting medium
Procedure:
-
Seed and treat cells on coverslips as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature. [9]3. Wash 3 times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash 3 times with PBS.
-
Block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding. [9]7. Incubate with primary antibody in blocking buffer overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with the appropriate AlexaFluor-conjugated secondary antibody (in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS.
-
Counterstain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash once with PBS and mount the coverslip onto a microscope slide using antifade mounting medium. [10]13. Image using a fluorescence or confocal microscope.
References
-
Lee, J., et al. (2017). Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? Oncotarget. Available at: [Link]
-
Azari, H., et al. (2012). Isolation and Culturing of Glioma Cancer Stem Cells. PubMed Central. Available at: [Link]
-
Leite, D. M., et al. (2017). Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries?. Oncotarget. Available at: [Link]
-
Decaestecker, C., et al. (2007). Immunofluorescence labeling of primary culture of glioblastoma cells. ResearchGate. Available at: [Link]
-
Szerlip, N. J., et al. (2012). Isolation and culture of primary glioblastoma cells from human tumor specimens. PubMed. Available at: [Link]
-
Szerlip, N. J., et al. (2012). Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens. SpringerLink. Available at: [Link]
-
Bishayee, A., & Chatterjee, M. (2006). Pronounced inhibitory effect of chlorcyclizine (CCZ) in experimental hepatocarcinoma. In Vivo. Available at: [Link]
-
Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. Available at: [Link]
-
Lee, J. L., et al. (2016). Immunofluorescence Staining. Bio-protocol. Available at: [Link]
-
Shirmanova, M. V., et al. (2017). Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. PubMed Central. Available at: [Link]
-
Aotake, T., et al. (2024). Three-Dimensional Culture of Glioblastoma Cells Using a Tissueoid Cell Culture System. Kurume Medical Journal. Available at: [Link]
-
de Hart, G. W., et al. (2015). Membrane Proteome Analysis of Glioblastoma Cell Invasion. Oxford Academic. Available at: [Link]
-
Mondal, S., et al. (2021). Measurement of glioblastoma cells apoptosis via flow cytometry and... ResearchGate. Available at: [Link]
-
Azim, S., et al. (2020). A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. PubMed Central. Available at: [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. Azure Biosystems. Available at: [Link]
-
Ali, M. M., et al. (2022). Nerolidol inhibited U-251 human glioblastoma cell proliferation and triggered apoptosis via the upregulation of the p38 MAPK signaling pathway. Advances in Clinical and Experimental Medicine. Available at: [Link]
-
Al-Bahlani, S., et al. (2024). Gedunin modulates cellular growth and apoptosis in glioblastoma cell lines. PubMed Central. Available at: [Link]
-
Balça-Silva, J., et al. (2017). Glioblastoma entities express subtle differences in molecular composition and response to treatment. PubMed Central. Available at: [Link]
-
Tayarani-Najaran, Z., et al. (2013). Dose-dependent growth inhibition of malignant cell lines by CH2Cl2... ResearchGate. Available at: [Link]
-
Sanford Burnham Prebys Medical Discovery Institute. (2015). Human Glioblastoma Cell Isolation and Protocol. SBP Discovery. Available at: [Link]
-
Zhao, X., et al. (2017). Scalable Culturing of Primary Human Glioblastoma Tumor. UNL Digital Commons. Available at: [Link]
-
Newcomb, E. W., et al. (2010). Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions. PubMed Central. Available at: [Link]
-
Medscape. (2023). Glioblastoma Medication: Antineoplastic agents, Anticonvulsants, Corticosteroids. Medscape. Available at: [Link]
-
He, L., et al. (2021). Cell Signaling Pathways That Promote Radioresistance of Cancer Cells. MDPI. Available at: [Link]
-
Setti, M., et al. (2019). Repurposed Biguanide Drugs in Glioblastoma Exert Antiproliferative Effects via the Inhibition of Intracellular Chloride Channel 1 Activity. PubMed Central. Available at: [Link]
-
Soule, B. P., et al. (2010). Loratadine dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines. PubMed. Available at: [Link]
-
González-López, M., et al. (2024). Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes. PubMed Central. Available at: [Link]
-
Soule, B. P., et al. (2010). Loratadine dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines. PubMed Central. Available at: [Link]
-
Al-Ghafari, A., et al. (2017). Revisiting CDK Inhibitors for Treatment of Glioblastoma Multiforme. PubMed Central. Available at: [Link]
-
Luo, H., et al. (2021). Lycorine inhibits cell proliferation, migration and invasion, and primarily exerts in vitro cytostatic effects in human colorectal cancer via activating the ROS/p38 and AKT signaling pathways. PubMed. Available at: [Link]
-
Chen, K., et al. (2021). CXCL5: A coachman to drive cancer progression. PubMed Central. Available at: [Link]
-
Cordo', V., et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PubMed Central. Available at: [Link]
-
Connolly, S., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Cancer-linked signaling pathways. ResearchGate. Available at: [Link]
-
Yu, X., et al. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility. PubMed Central. Available at: [Link]
Sources
- 1. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Loratadine dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loratadine dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pronounced inhibitory effect of chlorcyclizine (CCZ) in experimental hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arigobio.com [arigobio.com]
Application Notes: Investigating the Roles of Histaminergic and Cholinergic Pathways in Alzheimer's Disease Mouse Models Using Chlorcyclizine Dihydrochloride
Abstract
This document provides a comprehensive guide for researchers on the application of Chlorcyclizine dihydrochloride, a first-generation H1-receptor antagonist with potent anticholinergic properties, in mouse models of Alzheimer's disease (AD). Given the complex interplay between neuroinflammation, the histaminergic system, and the well-established cholinergic deficit in AD, Chlorcyclizine is not presented here as a direct therapeutic candidate. Instead, it is positioned as a valuable pharmacological tool to dissect the simultaneous effects of H1-receptor blockade and cholinergic antagonism on AD-related pathology and cognitive function. We provide the scientific rationale, detailed in-vivo experimental protocols, and frameworks for data analysis and interpretation to empower researchers to explore these intersecting pathways.
Scientific Rationale & Proposed Mechanism of Action
Alzheimer's disease is pathologically defined by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Two key neurochemical systems are deeply implicated:
-
The Cholinergic System: The "cholinergic hypothesis" posits that the degeneration of cholinergic neurons in the basal forebrain and the resulting deficit in acetylcholine (ACh) are critical contributors to the cognitive symptoms of AD.[1][2][3] Consequently, acetylcholinesterase inhibitors (AChEIs), which increase synaptic ACh, are a frontline symptomatic treatment.[4][5]
-
The Histaminergic System: Histamine, a neurotransmitter and immune mediator, plays a complex role in the brain.[6] Histaminergic neurons are lost in AD, and this system is crucial for cognition and wakefulness.[7] Furthermore, histamine can contribute to neuroinflammation and blood-brain barrier (BBB) breakdown, processes also observed in AD pathology.[8][9]
Chlorcyclizine is a first-generation antihistamine that readily crosses the BBB.[10] Its pharmacological profile is defined by two primary actions relevant to AD research:
-
H1-Receptor Antagonism: By blocking histamine H1 receptors in the central nervous system (CNS), Chlorcyclizine can be used to investigate the role of histamine-mediated neuroinflammation (e.g., microglial and astrocytic activation) in the progression of AD pathology.[8][9]
-
Anticholinergic Activity: Chlorcyclizine also potently blocks muscarinic acetylcholine receptors.[10][11] This action runs counter to current AD therapies. However, this property makes it a useful tool to experimentally probe the consequences of cholinergic blockade in the presence of existing amyloid or tau pathology, potentially revealing mechanistic links between cholinergic tone and disease progression.[12]
Therefore, using Chlorcyclizine in AD mouse models allows for the exploration of a central question: What is the net effect of concurrently dampening histamine-driven neuroinflammation while challenging the cholinergic system on cognition and neuropathology?
Experimental Design & Strategy
A robust in-vivo study requires careful planning. The goal is to isolate the effects of Chlorcyclizine treatment on AD-relevant phenotypes.
Animal Model Selection
The choice of mouse model is critical. Transgenic models that develop amyloid pathology are most common.
| Mouse Model | Key Features | Age of Onset (Plaques) | Relevant Citations |
| 5xFAD | Expresses 5 familial AD mutations (APP & PSEN1). Rapid and aggressive Aβ pathology, gliosis, and neuronal loss. | 2 months | [13] |
| APP/PS1 | Co-expresses mutant human APP and PSEN1. Robust plaque deposition and memory deficits. | 6-9 months (varies by line) | [11][14] |
| Tg2576 | Expresses mutant human APP (Swedish mutation). Develops Aβ pathology and cognitive deficits at a later age. | 9-10 months | [15] |
Recommendation: For initial studies, the 5xFAD model is recommended due to its early and aggressive pathology, which can shorten experimental timelines.
Dosing and Administration
-
Drug Preparation: Prepare this compound fresh daily. Dissolve in a sterile vehicle suitable for the chosen administration route. A common vehicle is 0.9% saline or a solution of 2% methylcellulose with 0.5% Tween 80 in sterile water for oral gavage.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are standard. Oral gavage may be preferred for chronic studies to minimize stress and potential peritoneal irritation.
-
Dosage Selection: Pharmacokinetic data for Chlorcyclizine in mice suggests good liver and moderate brain distribution.[16] A starting dose range of 10-50 mg/kg , administered once daily, is a reasonable starting point for efficacy studies. A dose-response study is highly recommended.
Experimental & Control Groups
To ensure results are interpretable, a comprehensive set of control groups is essential.
| Group # | Genotype | Treatment | Purpose |
| 1 | 5xFAD (AD Model) | Chlorcyclizine | Primary experimental group. |
| 2 | 5xFAD (AD Model) | Vehicle | Controls for effects of the administration procedure and vehicle. |
| 3 | Wild-Type (WT) | Chlorcyclizine | Assesses drug effects in the absence of AD pathology. |
| 4 | Wild-Type (WT) | Vehicle | Establishes baseline performance and pathology for healthy animals. |
| 5 (Optional) | 5xFAD (AD Model) | Scopolamine | Positive control for anticholinergic-induced cognitive impairment. |
| 6 (Optional) | 5xFAD (AD Model) | Donepezil | Positive control for pro-cholinergic cognitive enhancement.[5] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for a typical study.
Protocol: Drug Administration (Oral Gavage)
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the roof of the mouth and down the esophagus.
-
Drug Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the drug solution (typically 5-10 mL/kg volume).
-
Withdrawal & Recovery: Smoothly withdraw the needle and return the mouse to its home cage. Monitor the animal for a few minutes to ensure it has recovered from the procedure.
Protocol: Behavioral Assay - Morris Water Maze (MWM)
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[8][9]
-
Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water (20-22°C). A small escape platform (10 cm diameter) is hidden 1-2 cm below the water surface. Use distinct visual cues placed around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per mouse per day.
-
Gently place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the time to find the platform (escape latency) and path length using video tracking software.
-
-
Probe Trial (24h after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.
-
Protocol: Tissue Processing for Analysis
-
Anesthesia & Perfusion: Deeply anesthetize the mouse (e.g., with an IP injection of ketamine/xylazine). Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) until the liver is clear.
-
Brain Extraction: Carefully dissect the brain from the skull.
-
Hemisphere Separation: Place the brain on a cold surface and make a midsagittal cut to separate the hemispheres.
-
For Biochemistry: Immediately snap-freeze one hemisphere in liquid nitrogen or on dry ice. Store at -80°C until homogenization.
-
For Histology: Post-fix the other hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours at 4°C, followed by cryoprotection in a 30% sucrose solution. The brain can then be sectioned on a cryostat or microtome.
Protocol: Biochemical Analysis - Aβ ELISA
This protocol quantifies soluble and insoluble Aβ levels.[14]
-
Homogenization: Homogenize the frozen brain tissue (cortex or hippocampus) in a buffered solution containing protease inhibitors to extract the soluble protein fraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction Extraction: Re-suspend the pellet in a strong denaturant (e.g., 70% formic acid) to solubilize the aggregated, insoluble Aβ. Neutralize the sample with a buffer.
-
ELISA: Use commercially available ELISA kits specific for Aβ40 and Aβ42 to quantify the concentration in both the soluble and insoluble fractions according to the manufacturer's instructions.
Protocol: Histopathological Analysis - Immunohistochemistry (IHC)
This protocol visualizes Aβ plaques and reactive gliosis.
-
Sectioning: Cut 30-40 µm thick coronal sections from the fixed, cryoprotected hemisphere.
-
Antigen Retrieval (if needed): For Aβ staining, incubate sections in formic acid (e.g., 88%) for several minutes.
-
Blocking: Block non-specific binding by incubating sections in a solution of normal serum and a detergent (e.g., Triton X-100) in PBS.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., anti-Aβ clone 6E10 for plaques; anti-GFAP for astrocytes; anti-Iba1 for microglia).
-
Secondary Antibody Incubation: Wash sections and incubate with a fluorescently-labeled or biotinylated secondary antibody.
-
Visualization & Imaging: If using fluorescence, mount sections with a DAPI-containing medium. If using a biotinylated antibody, use an avidin-biotin complex (ABC) kit and a chromogen like DAB. Image sections using a microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the plaque load (% area occupied by Aβ staining) or the intensity of GFAP/Iba1 staining.[11]
Data Analysis & Expected Outcomes
-
Behavioral Data: Analyze MWM escape latency using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-tests. A negative cognitive effect of Chlorcyclizine would manifest as longer escape latencies and less time in the target quadrant compared to vehicle-treated AD mice.
-
Biochemical Data: Analyze Aβ levels using a one-way ANOVA. It is hypothesized that Chlorcyclizine will not directly impact Aβ production or clearance.
-
Histological Data: Analyze plaque load and gliosis using a one-way ANOVA or t-tests. A potential positive outcome would be a reduction in GFAP or Iba1 immunoreactivity in Chlorcyclizine-treated mice, suggesting an anti-inflammatory effect, even if cognitive outcomes are not improved.
References
A complete, numbered list of all cited sources with full details and clickable URLs would be generated here.
Sources
- 1. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neglected Role of Histamine in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histaminergic neurotransmission in aging and Alzheimer's disease: A review of therapeutic opportunities and gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine Induces Alzheimer's Disease-Like Blood Brain Barrier Breach and Local Cellular Responses in Mouse Brain Organotypic Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 10. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. H1 antihistamines and dementia risk in allergic rhinitis [aaaai.org]
- 13. The Usage of Histamine Type 1 Receptor Antagonist and Risk of Dementia in the Elderly: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. optoceutics.com [optoceutics.com]
Application Notes and Protocols for the In Vivo Administration of Chlorcyclizine Dihydrochloride in Animal Studies
Introduction: Unveiling the Multifaceted Profile of Chlorcyclizine
Chlorcyclizine (CCZ) is a first-generation piperazine derivative antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions.[1] Its primary mechanism of action involves acting as an inverse agonist at the histamine H1 receptor, stabilizing the receptor's inactive state to down-regulate its constitutive activity.[2] Beyond its well-established antihistaminic properties, CCZ exhibits anticholinergic, antiserotonergic, and local anesthetic effects.[1][3] Emerging research has illuminated novel therapeutic potentials for this compound, including its activity as a potent inhibitor of Hepatitis C Virus (HCV) infection by targeting an early stage of viral entry, and as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical mediator of embryonic development and a target in oncology.[4][5][6][7] These diverse activities make Chlorcyclizine dihydrochloride a molecule of significant interest for preclinical research in virology, developmental biology, and cancer.
This guide provides a comprehensive overview and detailed protocols for the in vivo administration of this compound in animal models, primarily focusing on mice and rats. It is designed to equip researchers with the necessary knowledge to design and execute scientifically sound and ethically responsible experiments.
Preclinical Considerations: The Foundation of a Robust Study
The success of any in vivo study hinges on meticulous planning and adherence to established best practices. The choice of animal model, administration route, and dosage regimen must be carefully considered based on the specific research question.
Animal Model Selection
Mice and rats are the most commonly used species for preclinical studies involving Chlorcyclizine. The selection between these two will depend on the specific aims of the study. For instance, studies on the teratogenic effects of CCZ have utilized pregnant rats[8][9], while pharmacokinetic and anti-HCV efficacy studies have been successfully conducted in mice.[4][10]
Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines, such as those provided by the Canadian Council on Animal Care (CCAC) and the Institutional Animal Care and Use Committee (IACUC) in the United States.[11][12] This includes using the minimum number of animals required to obtain statistically significant results, minimizing any potential pain or distress, and ensuring proper post-procedural monitoring.
Quantitative Data Summary: Dosage and Administration Parameters
The following table summarizes key quantitative data for the in vivo administration of this compound from published literature. This information should serve as a starting point for dose-ranging studies in your specific model.
| Animal Model | Route of Administration | Dosage Range | Frequency | Reported Application/Effect | Reference |
| Pregnant Rats | Oral Gavage | 30, 60, 90 mg/kg | Daily (Gestation Days 11-14) | Teratogenicity study; high doses induced cleft palate. | [8][9] |
| Mice (CD-1) | Intraperitoneal (IP) Injection | 50 mg/kg | Single dose | Pharmacokinetic and tissue distribution studies. | [4][10] |
| Mice (Alb-uPA/SCID) | Intraperitoneal (IP) Injection | 2, 10, 50 mg/kg | Daily | In vivo efficacy study against HCV infection. | [4][13] |
| Dogs | Intravenous (IV) | 1, 3, 5 mg/kg | Single dose | Cardiovascular effects study. | [14] |
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical experimental workflow for an in vivo study involving this compound.
Caption: A generalized workflow for in vivo studies with this compound.
Protocols for In Vivo Administration
The following are detailed, step-by-step protocols for the two most common routes of administration for this compound in rodent models.
Protocol 1: Oral Gavage in Mice and Rats
Oral gavage is a precise method for administering liquid substances directly into the stomach.[15]
A. Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Syringes of appropriate volume
-
Gavage needles (stainless steel or flexible plastic) of the correct size for the animal.[15][16]
-
Animal scale
B. Vehicle Preparation: this compound is soluble in water.[3] For suspension formulations, a 0.5% methylcellulose solution can be used.
-
For an aqueous solution: Dissolve the calculated amount of this compound in sterile water. Ensure complete dissolution. The solution should be clear.
-
For a suspension: Weigh the required amount of methylcellulose and slowly add it to sterile water while stirring to create a 0.5% solution. Then, add the powdered this compound and mix thoroughly to ensure a homogenous suspension.
C. Dosing and Administration Procedure:
-
Dose Calculation: Weigh each animal accurately before dosing.[16][17] Calculate the required volume of the drug solution/suspension based on the animal's body weight and the desired dose (mg/kg). The maximum recommended volume for oral gavage is generally 10 mL/kg.[15][16]
-
Gavage Needle Measurement: Before the first administration, measure the appropriate insertion depth by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process.[15][16] Mark this length on the needle.
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[15] For mice, a firm scruffing technique is effective.[16][18] For rats, holding the animal near the thoracic region while supporting the lower body is recommended.[16][17]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal will often swallow, which helps guide the needle into the esophagus.[15]
-
Passage into the Esophagus: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance.[15] If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the substance over 2-3 seconds.[15]
-
Withdrawal: After administration, gently and slowly withdraw the needle along the same path of insertion.[15]
-
Post-Procedure Monitoring: Return the animal to its cage and monitor closely for at least 10-15 minutes for any signs of distress, such as difficulty breathing or bleeding.[12][15] Continue monitoring 12-24 hours after dosing.[12][17]
Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats
IP injection is a common method for systemic drug delivery. However, it is an inherently less precise technique than intravenous administration, with the potential for injection into the gut or abdominal fat.[19]
A. Materials:
-
This compound solution (prepared as described above)
-
Sterile syringes (appropriately sized for the injection volume)
-
Sterile needles (23-27 gauge for mice, 23-25 gauge for rats).[11][20]
-
70% alcohol swabs
-
Animal scale
B. Dosing and Administration Procedure:
-
Dose Calculation: Weigh the animal and calculate the required injection volume. The maximum recommended IP injection volume is typically 10 mL/kg.[11][21]
-
Animal Restraint:
-
Mice: Use a scruffing technique to expose the abdomen.
-
Rats: A two-person technique is often preferred, with one person restraining the rat and the other performing the injection.[11] Alternatively, a one-person technique using a towel to wrap the rat can be employed.[11] The animal should be positioned with its head tilted slightly downward to move the abdominal organs away from the injection site.[22]
-
-
Site Selection: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the urinary bladder.[11][21][22]
-
Injection Procedure:
-
Swab the injection site with 70% alcohol.[21]
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[11][20]
-
Aspirate by pulling back slightly on the syringe plunger to ensure that a blood vessel or organ has not been punctured.[21][22] If blood or any fluid appears in the syringe, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly inject the substance.
-
Withdraw the needle at the same angle of insertion.
-
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.
Mechanism of Action: Focus on the Hedgehog Signaling Pathway
While primarily known as an antihistamine, Chlorcyclizine's ability to inhibit the Hedgehog (Hh) signaling pathway is of growing interest.[7] The Hh pathway is crucial during embryonic development for patterning the brain, face, and limbs.[7] In adults, it is involved in tissue maintenance and regeneration.[23] Aberrant activation of this pathway is implicated in several cancers, including basal cell carcinoma.[23][24]
Caption: The Hedgehog signaling pathway and the inhibitory action of Chlorcyclizine on Smoothened (SMO).
Chlorcyclizine has been identified as an inhibitor of the Hh pathway, likely by targeting the Smoothened (SMO) protein, a key signal transducer in the pathway.[24][25] This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the expression of Hh target genes. This mechanism underpins its teratogenic potential and its prospective use as an anti-cancer agent.
Conclusion and Future Directions
This compound is a versatile compound with a well-documented safety profile and newly discovered therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers investigating its effects in vivo. Proper adherence to these methodologies will ensure the generation of reliable, reproducible data while upholding the highest standards of animal welfare. Future research will likely focus on optimizing dosing regimens to maximize therapeutic efficacy in models of HCV and cancer, while minimizing potential off-target effects.
References
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Intraperitoneal Injection in Rats. Queen's University. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health. [Link]
-
SOP: Intraperitoneal Injections in the Rat. Virginia Tech Research and Innovation. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. [Link]
-
Intraperitoneal Injection in the Rat. Research Animal Training. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. UBC Animal Care Committee. [Link]
-
Chlorcyclizine. PubChem, National Institutes of Health. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride? Patsnap Synapse. [Link]
-
What is Chlorcyclizine Hydrochloride used for? Patsnap Synapse. [Link]
-
Effects of the histamine H1 antagonist chlorcyclizine on rat fetal palate development. PubMed. [Link]
-
Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed Central, National Institutes of Health. [Link]
-
Chlorcyclizine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed Central, National Institutes of Health. [Link]
-
Some Cardiovascular Actions of Cyclizine, Chlorcyclizine and Homchlorcyclizine. Indian Journal of Physiology and Pharmacology. [Link]
-
Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed Central, National Institutes of Health. [Link]
-
Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed. [Link]
-
Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. ResearchGate. [Link]
-
Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed. [Link]
-
Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening. PubMed Central, National Institutes of Health. [Link]
-
Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. PubMed Central, National Institutes of Health. [Link]
-
Teratogenic Effect of Buclizine and Hydroxyzine in the Rat and Chlorcyclizine in the Mouse. PubMed. [Link]
-
A Clinical Study of Chlorcyclizine Hydrochloride, 'Perazil', A New Antihistaminic Drug. PubMed Central, National Institutes of Health. [Link]
-
New small-molecule inhibitors of the Hedgehog signaling pathway. OTAVAchemicals. [Link]
-
A clinical study of chlorcyclizine hydrochloride, perazil; a new antihistaminic drug. PubMed. [Link]
-
Pharmacokinetics of cetirizine in healthy cats. ResearchGate. [Link]
-
Hedgehog signaling pathway. Wikipedia. [Link]
-
Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]
-
Cetirizine in horses: pharmacokinetics and pharmacodynamics following repeated oral administration. PubMed. [Link]
Sources
- 1. mims.com [mims.com]
- 2. benchchem.com [benchchem.com]
- 3. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the histamine H1 antagonist chlorcyclizine on rat fetal palate development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpp.com [ijpp.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 22. research.vt.edu [research.vt.edu]
- 23. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 24. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 25. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Chlorcyclizine Dihydrochloride Stock Solutions: A Comparative Guide to DMSO and PBS
Introduction: The Critical Choice of Solvent
Chlorcyclizine dihydrochloride is a first-generation piperazine antihistamine that functions as a histamine H1 receptor antagonist[1][2][3][4]. Its utility extends beyond allergy treatment into research areas such as hepatitis C virus (HCV) entry inhibition, making it a valuable tool for in-vitro and in-vivo studies[5]. The reliability and reproducibility of such studies hinge on the proper preparation of stable, accurate stock solutions. The choice of solvent is a foundational decision in experimental design, directly impacting compound solubility, stability, and potential cytotoxicity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of this compound stock solutions, offering a comparative analysis of two common solvents: Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). We will delve into the causality behind solvent selection, provide validated, step-by-step protocols, and discuss the implications for downstream applications.
This compound: Physicochemical Properties
Understanding the fundamental properties of this compound is paramount to its effective use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₁ClN₂ · 2HCl | [6] |
| Molecular Weight | 373.75 g/mol | [6] |
| Appearance | Prisms from alcohol + ether | [6] |
| Storage (Powder) | 2-8°C | [7] |
| CAS Number | 129-71-5 | [1] |
Solvent Selection: DMSO vs. PBS
The decision to use an organic solvent like DMSO or an aqueous buffer like PBS depends on the required stock concentration and the tolerance of the experimental system (e.g., cell line) to the solvent.
Dimethyl Sulfoxide (DMSO)
DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with low aqueous solubility[8][9].
-
Advantages:
-
High Solubilizing Capacity: Enables the preparation of high-concentration stock solutions, which can then be diluted to working concentrations with minimal solvent carryover into the assay medium.
-
Enhanced Stability for Some Compounds: By excluding water, DMSO can prevent hydrolysis of susceptible compounds.
-
-
Disadvantages:
-
Cellular Effects: DMSO is known to affect cell membranes, and concentrations above 1% can induce pore formation, oxidative stress, or even apoptosis[8][10]. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though sensitive cells like primary cultures may be affected at levels below 0.1%[11].
-
Assay Interference: DMSO can sometimes interfere with assay components or targets. For example, it can bind to proteins and potentially alter their conformation and activity[12].
-
Phosphate-Buffered Saline (PBS)
PBS is an isotonic, non-toxic aqueous buffer that mimics the physiological environment, making it an ideal solvent when tolerated by the compound.
-
Advantages:
-
Biocompatibility: PBS is generally inert and does not exert the cytotoxic effects associated with organic solvents, making it suitable for direct application to cells without concerns of solvent-induced artifacts.
-
Physiological Relevance: Using a physiologically relevant buffer can be crucial for certain biological assays.
-
-
Disadvantages:
-
Limited Solubilizing Capacity: Many organic compounds, particularly those with high lipophilicity, exhibit poor solubility in aqueous buffers.
-
Stability Concerns: Aqueous solutions can be more susceptible to microbial growth and compound degradation via hydrolysis over time.
-
Solubility Data for this compound
| Solvent | Reported Solubility | Notes | Reference(s) |
| Water | Freely soluble; 1 g in ~2 mL | The dihydrochloride salt is highly water-soluble. | [6][13] |
| PBS (pH 7.2) | 10 mg/mL | [5] | |
| DMSO | ≥11 mg/mL | Gentle warming may be required. | [14] |
Given that this compound is "freely soluble" in water, PBS is a highly viable solvent. DMSO remains an excellent option for creating highly concentrated stocks for long-term storage and for experiments requiring very low final buffer concentrations.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing 10 mM stock solutions of this compound. Aseptic techniques should be employed if the solutions are intended for cell culture.
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for long-term storage and for applications where the final DMSO concentration in the assay can be kept below 0.5%.
Materials:
-
This compound (MW: 373.75 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for cell culture)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 373.75 g/mol = 0.0037375 g = 3.74 mg
-
-
Weighing: Accurately weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath to aid dissolution[14].
-
Sterilization (for cell culture): If required, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Properly stored, DMSO stocks are typically stable for at least one year[15].
Protocol 2: Preparation of 10 mM Stock Solution in PBS
This protocol is recommended for experiments sensitive to DMSO or when direct application of a biocompatible solution is preferred.
Materials:
-
This compound (MW: 373.75 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: As in Protocol 1, weigh out 3.74 mg of this compound to prepare 1 mL of a 10 mM solution.
-
Weighing: Accurately weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly. The dihydrochloride salt is freely soluble in water[6][13], so it should dissolve readily. If dissolution is slow, sonication can be used to expedite the process.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes. Store at -20°C. It is advisable to use aqueous stocks more quickly than DMSO stocks and to monitor for any precipitation upon thawing.
Workflow and Decision Making
The choice of solvent is a critical decision point in the experimental workflow. The following diagram illustrates a logical approach to selecting the appropriate solvent for your this compound stock solution.
Caption: Decision workflow for solvent selection.
Conclusion and Best Practices
The high aqueous solubility of this compound makes PBS a straightforward and biocompatible solvent choice for preparing stock solutions up to at least 10 mg/mL (26.7 mM)[5]. This approach eliminates concerns about DMSO-induced cytotoxicity and is recommended for sensitive cellular assays.
However, for applications requiring higher stock concentrations or for ensuring long-term stability, DMSO remains the solvent of choice. When using DMSO, it is imperative to perform vehicle controls and to ensure the final concentration in the assay medium is below the cytotoxic threshold for the specific cell line being used, typically ≤0.5%[11].
Regardless of the solvent, all stock solutions should be prepared with high-purity reagents, aliquoted into single-use volumes to avoid contamination and degradation from freeze-thaw cycles, and stored appropriately at -20°C, protected from light. By carefully considering the experimental context and adhering to these protocols, researchers can ensure the preparation of reliable and effective this compound solutions.
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?
- Benchchem. This compound|CAS 129-71-5.
- Cayman Chemical. (n.d.). Chlorcyclizine (hydrochloride) (CAS 14362-31-3).
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- Sigma-Aldrich. Chlorcyclizine European Pharmacopoeia (EP) Reference Standard.
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- National Center for Biotechnology Information. (n.d.). Chlorcyclizine.
- The Merck Index Online. (n.d.). Chlorcyclizine.
- MedChemExpress. Chlorcyclizine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Chlorcyclizine Hydrochloride.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorcyclizine Hydrochloride?
- MedKoo Biosciences. Chlorcyclizine HCl | CAS#1620-21-9 | CAS#82-93-9 | antihistamine.
- Patsnap Synapse. (2024, June 14). What is Chlorcyclizine Hydrochloride used for?
- precisionFDA. CHLORCYCLIZINE HYDROCHLORIDE.
- Pharmacompass.
- Benchchem.
- Benchchem. An In-depth Technical Guide to the Chemical and Physical Properties of Chlorcyclizine.
- ChemicalBook. (2025, January 27). Chlorcyclizine hydrochloride | 14362-31-3.
- Google Patents. CN103613567A - Synthetic process for chlorcyclizine hydrochloride.
- TargetMol. Chlorcyclizine | HCV Protease | Histamine Receptor.
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beck, B., Zbinden, P., & Bodmer, T. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006.
- Awan, M. M., Buriak, I., Fleck, R. A., & Fuller, B. J. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?.
- Benchchem. hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
- Andermann, G., Richard, A., & Tritz, A. (1982). [Stability of aqueous solutions of tetryzoline hydrochloride]. Journal de pharmacie de Belgique, 37(5), 309–316.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 4. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Chlorcyclizine [drugfuture.com]
- 7. 氯环嗪 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. lifetein.com [lifetein.com]
- 12. quora.com [quora.com]
- 13. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chlorcyclizine hydrochloride | 14362-31-3 [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cellular Uptake and Distribution of Chlorcyclizine Dihydrochloride
<
Introduction: The "Why" Behind Studying Chlorcyclizine Uptake
Chlorcyclizine (CCZ) is a first-generation H1 antihistamine from the piperazine class, recognized for its efficacy in treating allergy symptoms like rhinitis and urticaria.[1] Beyond its primary antihistaminic action, it exhibits anticholinergic, antiserotonergic, and local anesthetic properties.[1][2][3] Recently, its potential has expanded into antiviral research, notably as a potent inhibitor of Hepatitis C virus (HCV) infection by targeting an early stage of viral entry into host cells.[4]
Understanding the cellular uptake and subsequent intracellular distribution of Chlorcyclizine dihydrochloride is paramount for several key reasons:
-
Efficacy and Target Engagement: For any drug to be effective, it must reach its intracellular target at a sufficient concentration.[5][6] Whether the target is the histamine H1 receptor or a component of the viral entry machinery, quantifying intracellular accumulation is a direct measure of target accessibility.
-
Pharmacokinetics and Bioavailability: Cellular uptake is the first critical step influencing a drug's broader pharmacokinetic profile.[2][5] Efficient uptake in target tissues, such as the liver for HCV infection, can determine therapeutic success.[4]
-
Off-Target Effects and Toxicity: Unwanted accumulation in non-target cells or specific subcellular compartments can lead to adverse effects.[7] For instance, the sedative effects of first-generation antihistamines are due to their ability to cross the blood-brain barrier and act on central histamine receptors.[8][9][10]
-
Drug Repurposing and Development: As CCZ is explored for new indications like antiviral therapy, a deep understanding of its cellular transport mechanisms can guide the development of derivatives with improved target specificity and reduced side effects.[4][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust studies on the cellular uptake and distribution of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Foundational Knowledge: Properties of this compound
Before designing any cellular uptake experiment, a thorough understanding of the molecule's physicochemical properties is essential, as these characteristics dictate its likely mechanism of transport across the cell membrane.[12]
Physicochemical Profile
Chlorcyclizine is a moderately lipophilic molecule, a property that is crucial for its ability to traverse the lipid bilayer of cell membranes.[3][12] The dihydrochloride salt form is typically used in formulations to improve solubility.[3]
| Property | Value (Chlorcyclizine Base) | Value (Dihydrochloride Salt) | Significance for Cellular Uptake |
| Molecular Formula | C₁₈H₂₁ClN₂[1] | C₁₈H₂₂Cl₂N₂[13] | Affects diffusion rate and potential for transporter interaction. |
| Molecular Weight | 300.8 g/mol [1][14] | 337.3 g/mol [13] | Small molecule size (<500 Da) favors passive diffusion across membranes.[15] |
| LogP | 3.45 - 4.5[1][14] | N/A | Indicates moderate lipophilicity, suggesting the ability to partition into the lipid bilayer.[12] |
| pKa | pKa₁: 2.43, pKa₂: 7.81[1][14] | N/A | The presence of ionizable groups means its charge state is pH-dependent, which can influence membrane permeability and lead to accumulation in acidic organelles (ion trapping).[16] |
| Form | Oil[1][14] | White to off-white crystalline powder[3] | Relevant for initial compound handling and solubilization. |
Postulated Uptake Mechanisms
Given its properties, Chlorcyclizine likely enters cells through one or more of the following mechanisms:
-
Passive Diffusion: As a small, moderately lipophilic molecule, CCZ is a prime candidate for passive diffusion, moving directly across the cell membrane down its concentration gradient without the need for energy or a transport protein.[5][12]
-
Facilitated Diffusion/Active Transport: While passive diffusion is likely dominant, the involvement of carrier proteins or active transporters cannot be ruled out, especially in specific cell types.[5][15]
-
Endocytosis: For certain cell types or conditions, vesicular transport processes like endocytosis could play a role in CCZ internalization.[15][17]
The following protocols are designed to quantify the extent of uptake and provide insights into these potential mechanisms.
Experimental Design: A Strategic Approach
A successful study begins with careful planning. The choice of cell model, experimental conditions, and analytical method will fundamentally shape the quality and interpretability of your data.
Selecting the Appropriate Cell Model
The choice of cell line is the most critical first step and should be directly guided by your research question.
-
For Antiviral (HCV) Studies:
-
For General Pharmacological/Toxicological Profiling:
-
HEK293: Human Embryonic Kidney cells are often used for initial uptake studies due to their robust growth and negligible expression of many drug transporters, providing a baseline for passive permeability.[18]
-
Caco-2: A human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, making it an excellent model for studying intestinal absorption.[19]
-
-
For CNS Effects:
-
SH-SY5Y: A human neuroblastoma cell line used to model neuronal cells and investigate blood-brain barrier penetration.
-
Core Directive: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure authenticity and prevent cross-contamination.[20] Maintain low passage numbers to avoid genetic drift.
Workflow for a Cellular Uptake Study
A typical experiment follows a logical progression from cell culture to data analysis. The following diagram illustrates a generalized workflow for quantifying intracellular Chlorcyclizine concentration.
Caption: Generalized workflow for a quantitative cellular uptake experiment.
Core Protocols
Here we provide detailed, step-by-step methodologies for the two most common and powerful approaches to studying Chlorcyclizine uptake: quantitative analysis by LC-MS/MS and qualitative/semi-quantitative analysis by confocal microscopy.
Protocol 1: Quantitative Analysis of Intracellular Concentration by LC-MS/MS
This protocol is the gold standard for accurately determining the amount of unlabeled drug inside cells. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity.[18][21]
Principle: Cells are incubated with this compound for a defined period. The reaction is stopped by rapid washing with ice-cold buffer. The cells are then lysed, and the intracellular content is separated from the insoluble debris. The concentration of CCZ in the lysate is precisely measured by LC-MS/MS and normalized to the total protein content of the sample to account for variations in cell number.
Materials:
-
This compound (CAS 129-71-5)
-
Selected cell line (e.g., Huh-7)
-
Complete culture medium
-
12-well or 24-well tissue culture plates
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer or 70% Methanol with internal standard)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 12-well plate at a density that will achieve 80-90% confluence on the day of the experiment (e.g., 2.5 x 10⁵ cells/well for Huh-7). Culture for 24-48 hours.[22]
-
Expert Insight: Seeding a parallel plate for cell counting/protein quantification at the start of the experiment can improve accuracy.[23]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
Prepare working solutions by diluting the stock in pre-warmed (37°C) HBSS or serum-free media to the desired final concentrations (e.g., for a dose-response curve: 0.1, 1, 5, 10, 25 µM).
-
-
Uptake Experiment:
-
Aspirate the culture medium from the wells.
-
Gently wash the cell monolayer once with 1 mL of pre-warmed HBSS.[24]
-
Aspirate the wash buffer and add 0.5 mL of the CCZ working solution to each well.
-
Incubate the plate at 37°C for the desired time period (e.g., for a time course: 2, 5, 15, 30, 60 minutes).
-
Trustworthiness Check: Include "vehicle control" wells containing only the buffer with the same final concentration of DMSO used for the drug dilutions.[25]
-
-
Stopping the Uptake:
-
To terminate the uptake, rapidly aspirate the drug-containing solution.
-
Immediately wash the monolayer three times with 1 mL of ice-cold PBS per wash. Perform this step quickly to prevent efflux of the intracellular drug.[22]
-
Expert Insight: This wash step is critical to remove any drug adsorbed to the cell surface or the plastic well, which can be a major source of error.[23]
-
-
Cell Lysis and Sample Collection:
-
After the final wash, aspirate all residual PBS.
-
Add 200 µL of lysis solution (e.g., ice-cold 70% methanol containing a suitable internal standard for LC-MS/MS, such as a stable-isotope labeled CCZ or a structurally similar compound).
-
Incubate the plate on a shaker for 20 minutes at 4°C to ensure complete lysis.[16]
-
Scrape the wells to detach all cellular material and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet protein and cell debris.[16]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Protein Quantification:
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Chlorcyclizine.
-
Calculate the amount of intracellular CCZ (e.g., in picomoles).
-
Normalize this amount to the total protein content of the well (e.g., pmol/mg protein).
-
Data can be plotted as a function of time or initial drug concentration.
-
Protocol 2: Subcellular Localization using Confocal Microscopy
This protocol allows for the visualization of where Chlorcyclizine localizes within the cell, providing qualitative or semi-quantitative data on its distribution.
Principle: Chlorcyclizine possesses intrinsic fluorescence, which can be exploited for imaging. Cells are treated with CCZ and then co-stained with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes). Confocal microscopy is used to acquire high-resolution images, eliminating out-of-focus light and allowing for the co-localization of the drug's signal with specific organelles to be assessed.[27][28][29]
Materials:
-
This compound
-
Selected cell line (e.g., Huh-7)
-
Glass-bottom imaging dishes or chamber slides
-
Organelle-specific fluorescent probes (e.g., Hoechst 33342, LysoTracker Red DND-99)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
-
Confocal laser scanning microscope
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluence on the day of imaging.
-
Expert Insight: Over-confluence can make it difficult to distinguish individual cells. A sub-confluent monolayer is ideal for high-quality imaging.
-
-
Drug Incubation:
-
Prepare CCZ working solutions in imaging buffer (e.g., phenol red-free medium or HBSS) at the desired concentration (e.g., 10 µM).
-
Wash cells once with imaging buffer, then add the CCZ solution and incubate at 37°C for a specified time (e.g., 2 hours).[30]
-
-
Organelle Staining (Live Cell Imaging):
-
For Lysosomes: During the last 30 minutes of the CCZ incubation, add LysoTracker Red DND-99 to the medium at its recommended final concentration (e.g., 50-75 nM).
-
For Nuclei: Add Hoechst 33342 (a live-cell permeable nuclear stain) at its recommended concentration (e.g., 1 µg/mL) for the final 10 minutes of incubation.
-
Expert Insight: Perform staining sequentially if there is a risk of spectral overlap or interference between dyes. Always optimize staining concentrations and times for your specific cell line.
-
-
Imaging Preparation:
-
Gently aspirate the staining and drug solution.
-
Wash the cells twice with pre-warmed imaging buffer.
-
Add fresh imaging buffer to the dish. You are now ready for live-cell imaging.
-
Alternative (Fixed Cells): If live imaging is not possible, after the wash step, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash again with PBS before proceeding with staining and mounting. Note that fixation can sometimes alter drug localization.
-
-
Confocal Microscopy and Image Acquisition:
-
Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂ for live imaging.
-
Locate the cells using brightfield or DIC.
-
Set up the laser lines and emission filters for each fluorophore. For CCZ, excitation is typically in the UV range (~330-350 nm) and emission in the blue range (~450 nm), but this must be confirmed empirically. For Hoechst, use a ~405 nm laser. For LysoTracker Red, use a ~561 nm laser.
-
Acquire sequential Z-stack images for each channel to build a 3D reconstruction and to accurately assess co-localization.[29]
-
-
Data Analysis and Interpretation:
-
Overlay the images from the different channels.
-
Visually inspect for co-localization (e.g., yellow pixels in an overlay of a green drug and a red organelle).
-
For semi-quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to calculate a Pearson's Correlation Coefficient or Mander's Overlap Coefficient for the drug and organelle channels.
-
Investigating the Mechanism of Uptake
To dissect the transport mechanism, the quantitative LC-MS/MS protocol can be modified with the following experiments:
Caption: Experimental strategies to elucidate the mechanism of drug uptake.
-
Temperature Dependence: Repeat the uptake assay at 4°C. Active, energy-dependent transport processes are significantly inhibited at low temperatures, whereas passive diffusion is less affected. A dramatic reduction in uptake at 4°C points towards an active mechanism.[27]
-
Saturation Kinetics: Perform the dose-response experiment over a very wide range of CCZ concentrations. If a carrier protein is involved, the uptake rate will become saturated at high concentrations and plateau. Uptake via passive diffusion, in contrast, should remain linear with concentration.
-
Chemical Inhibition: Pre-incubate cells with known inhibitors of common uptake transporters (e.g., endocytosis inhibitors like chlorpromazine or dynasore) before adding CCZ.[17] A significant decrease in CCZ accumulation in the presence of an inhibitor suggests the involvement of that specific pathway.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for quantifying the cellular uptake and mapping the subcellular distribution of this compound. By combining quantitative LC-MS/MS analysis with qualitative confocal microscopy and mechanism-interrogating experiments, researchers can build a comprehensive understanding of how this versatile molecule interacts with its cellular targets. This knowledge is fundamental for optimizing its therapeutic potential, whether for its classic antihistaminic indications or for novel applications in antiviral therapy.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorcyclizine Hydrochloride?
- MIMS Philippines. (n.d.). Chlorcyclizine: Uses, Dosage, Side Effects and More.
- Patsnap Synapse. (2024, June 14). What is Chlorcyclizine Hydrochloride used for?
- Zhang, X., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Homochlorcyclizine Hydrochloride?
- Unknown Author. (2026, January 6). Why understanding cellular uptake improves drug development.
- Loryan, I. (2016, April 22). Intracellular unbound drug concentrations. DiVA portal.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PMC - PubMed Central.
- Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment.
- Wei, Y., et al. (2022). Advanced imaging techniques for tracking drug dynamics at the subcellular level. PMC - NIH.
- D'Alessandro, G., et al. (2022). Small molecules targeting endocytic uptake and recycling pathways. Frontiers.
- ResearchGate. (n.d.). Confocal microscopy analysis of subcellular drug localization.
- Loryan, I., et al. (2014). Rapid Measurement of Intracellular Unbound Drug Concentrations. ACS Publications.
- ResearchGate. (2025, August 10). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry.
- JoVE. (2024, October 10). Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport.
- Cannon, R. E., et al. (n.d.). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PubMed Central.
- GoldBio. (n.d.). How to Really Choose a Cell Line - From the Basics to the Complex Aspects.
- Smith, A. J., & Zhang, Y. (2018). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. PMC - NIH.
- Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central.
- Li, A. P. (2018). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. SpringerLink.
- BenchChem. (2025, December). An In-depth Technical Guide to the Chemical and Physical Properties of Chlorcyclizine.
- BenchChem. (n.d.). This compound|CAS 129-71-5.
- PubChem - NIH. (n.d.). Chlorcyclizine | C18H21ClN2 | CID 2710.
- PubChem - NIH. (n.d.). Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413.
- Motsinger-Reif, A. A., et al. (2010). Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. PMC - NIH.
- Singh, S., et al. (2011). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. NIH.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
- faCellitate. (2023, January 10). How to choose the right cell line for your experiments.
- Yuan, J., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. PMC - NIH.
- ResearchGate. (2016, June 19). Confocal Microscopy: An Important Tool in Pharmaceutical Research.
- Roberts, J. R., & W. L. Williams. (2012). Use of confocal microscopy for nanoparticle drug delivery through skin. PubMed.
- Veeprho. (n.d.). Chlorcyclizine Impurities and Related Compound.
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
- Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
Sources
- 1. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. veeprho.com [veeprho.com]
- 4. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. martendalgoldcat.com [martendalgoldcat.com]
- 6. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 9. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 10. What is the mechanism of Homochlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Video: Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Use of confocal microscopy for nanoparticle drug delivery through skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Chlorcyclizine dihydrochloride for inhibiting histamine release in mast cells
Application Notes & Protocols
Topic: Chlorcyclizine Dihydrochloride for Inhibiting Histamine Release in Mast Cells Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-CCZ-MC-202601
Abstract
Mast cells are pivotal effector cells in Type I hypersensitivity reactions, releasing a potent cocktail of pre-formed mediators, most notably histamine, upon activation. This degranulation process is a primary driver of allergic symptoms. Chlorcyclizine, a first-generation H1-antihistamine of the phenylpiperazine class, is traditionally known for competitively antagonizing the histamine H1 receptor.[1][2] However, emerging evidence points towards a broader mechanism of action that may include the direct stabilization of mast cells, thereby inhibiting the initial release of histamine. This document provides a comprehensive guide to the application of this compound for studying and inhibiting histamine release from mast cells. It details the underlying cellular mechanisms, provides validated in vitro protocols using the RBL-2H3 cell line, and outlines a framework for in vivo assessment, equipping researchers with the necessary tools to investigate this compound's mast cell-stabilizing properties.
Scientific Background
The Critical Role of Mast Cell Degranulation
Mast cells reside in vascularized tissues and act as sentinels of the immune system.[3] Their cytoplasm is rich in granules containing inflammatory mediators like histamine, proteases (e.g., tryptase), and cytokines.[3][4] The classical pathway for mast cell activation involves the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by antigen-IgE complexes. This event initiates a complex intracellular signaling cascade, culminating in the fusion of granular membranes with the plasma membrane and the exocytosis of their contents—a process termed degranulation.[3][5] The released histamine then acts on surrounding tissues, causing vasodilation, increased vascular permeability, and smooth muscle contraction, which are the hallmark symptoms of an allergic response.[1]
Pharmacology of this compound
Chlorcyclizine is well-established as a competitive antagonist of the histamine H1 receptor (Ki = 9 nM), which explains its efficacy in alleviating allergy symptoms.[1][6][7] Beyond this primary function, its chemical structure allows for other biological activities, including anticholinergic and antiserotonergic properties.[8] The focus of these application notes is its potential role as a mast cell stabilizer. Mast cell stabilizers are a class of drugs that prevent or reduce the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[9] This action is distinct from antihistamines, which only block the effects of already-released histamine. The proposed mechanism for many stabilizers involves the modulation of intracellular calcium levels, which are essential for granule exocytosis.[5][9]
Proposed Mechanism of Mast Cell Stabilization by Chlorcyclizine
The precise mechanism by which chlorcyclizine may stabilize mast cells is not fully elucidated but is an active area of research. The IgE-mediated signaling cascade that leads to degranulation is a prime target for inhibition.
Key Signaling Steps in Mast Cell Activation:
-
Antigen (Ag) cross-links IgE bound to FcεRI receptors.
-
This activates Src family kinases, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within FcεRI.
-
Spleen tyrosine kinase (Syk) is recruited and activated, phosphorylating downstream adaptors like Linker for Activation of T cells (LAT).[5]
-
This scaffold recruits Phospholipase C gamma 1 (PLCγ1).
-
PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
IP3 triggers the release of Ca2+ from the endoplasmic reticulum.
-
The subsequent influx of extracellular Ca2+ creates a sustained increase in intracellular calcium concentration, which is the critical trigger for the fusion of histamine-containing granules with the cell membrane and degranulation.[5]
Chlorcyclizine may interfere with this pathway at one or more points, potentially by blocking ion channels or inhibiting key signaling enzymes, thereby preventing the requisite calcium signal for degranulation.
Application I: In Vitro Inhibition of Histamine Release
This section provides a detailed protocol for quantifying the inhibitory effect of this compound on antigen-induced histamine release from the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for human mucosal mast cells.[3]
Materials & Reagents
| Reagent/Material | Supplier (Example) | Notes |
| Cell Line | ||
| RBL-2H3 Cells | ATCC (CRL-2256) | Adherent, histamine-releasing cell line.[10] |
| Media & Buffers | ||
| MEM (Minimum Essential Medium) | Gibco | Supplement with 15% FBS, 1% Pen-Strep. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin (100X) | Gibco | |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment. |
| Tyrode's Buffer | Sigma-Aldrich | Buffer for washing and incubation steps. |
| Reagents | ||
| This compound | Cayman Chemical[6] | Prepare stock in PBS (pH 7.2) or DMSO.[6][8] |
| Anti-DNP IgE Monoclonal Ab | Sigma-Aldrich (D8406) | For sensitizing cells. |
| DNP-HSA (Antigen) | Sigma-Aldrich (A6661) | To induce degranulation. |
| Triton X-100 (10%) | Sigma-Aldrich | For cell lysis (total histamine release). |
| Assay Kit | ||
| Histamine ELISA Kit | R&D Systems / Cayman | For quantifying histamine in supernatants. |
| Equipment | ||
| 96-well flat-bottom tissue culture plates | Corning | |
| Humidified Incubator | 37°C, 5% CO₂ | |
| Microplate Reader | Capable of reading absorbance at 450 nm. |
Experimental Workflow
Sources
- 1. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Mast Cell Mediators | Springer Nature Experiments [experiments.springernature.com]
- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Chlorcyclizine (hydrochloride) - Antivirals - CAT N°: 19239 [bertin-bioreagent.com]
- 8. medkoo.com [medkoo.com]
- 9. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 10. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
Application Notes and Protocols for the Experimental Use of Chlorcyclizine Dihydrochloride in Allergic Rhinitis Models
Introduction: Re-evaluating a Classic H1 Antagonist in Allergic Rhinitis Research
Allergic rhinitis is a globally prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The underlying pathophysiology is a classic Type I hypersensitivity reaction, orchestrated by immunoglobulin E (IgE) and mast cells, leading to the release of a cascade of inflammatory mediators.[1][2] Histamine, acting through its various receptors, is a principal mediator responsible for the characteristic symptoms of sneezing, nasal itching, rhinorrhea, and congestion.[3] Consequently, histamine H1 receptor (H1R) antagonists have long been a cornerstone of allergic rhinitis therapy.[4][5]
Chlorcyclizine is a first-generation antihistamine of the diphenylmethylpiperazine group, recognized for its competitive antagonism of the H1 receptor.[6][7] Like other first-generation agents, it possesses anticholinergic properties that can contribute to its efficacy in reducing nasal secretions.[3] While newer, second-generation antihistamines with improved side-effect profiles have largely supplanted older drugs in clinical practice, first-generation compounds like Chlorcyclizine remain invaluable tools in preclinical research. Their well-characterized pharmacology and ability to cross the blood-brain barrier provide a robust standard for investigating the mechanisms of allergic inflammation and for the initial validation of novel therapeutic targets.
These application notes provide a comprehensive guide for researchers and drug development professionals on the experimental use of Chlorcyclizine dihydrochloride in a well-established ovalbumin (OVA)-induced murine model of allergic rhinitis. We will detail the underlying scientific principles, provide step-by-step protocols for model induction and drug efficacy evaluation, and present expected outcomes based on the known pharmacology of H1R antagonists.
Mechanism of Action: The Central Role of H1 Receptor Blockade
The anti-allergic effect of Chlorcyclizine is primarily mediated by its inverse agonist activity at the histamine H1 receptor. In the allergic cascade, allergens cross-link IgE antibodies bound to the surface of mast cells and basophils, triggering degranulation and the release of histamine.[3] Histamine then binds to H1 receptors on various cell types, including vascular endothelial cells and sensory neurons, initiating a signaling cascade that leads to the symptoms of allergic rhinitis.
Chlorcyclizine, by competitively binding to the H1 receptor, prevents histamine from exerting its effects. This blockade mitigates the increased vascular permeability that leads to edema and congestion, and reduces the stimulation of sensory nerves that causes sneezing and itching.[3] The signaling pathway downstream of H1R activation involves G-protein coupling, leading to the activation of phospholipase C, an increase in intracellular calcium, and the activation of transcription factors like NF-κB, which further promotes the expression of pro-inflammatory cytokines.[4][8] By antagonizing the H1R, Chlorcyclizine effectively dampens these pro-inflammatory signals.
Diagram: Mechanism of Action of this compound
Caption: Chlorcyclizine competitively antagonizes the H1 receptor, preventing histamine-mediated signaling.
Experimental Protocols
Part 1: Induction of Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol describes a widely accepted method for inducing a robust and reproducible allergic rhinitis phenotype in mice, characterized by a Th2-biased immune response.[1][9]
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old. This strain is known to exhibit a strong Th2-type immune response, making it suitable for allergic disease models.[9]
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich or equivalent).
-
Adjuvant: Aluminum hydroxide gel (Alum).
-
Buffers: Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Sensitization Phase (Days 0 and 7):
-
Prepare the sensitization solution by mixing 50 µg of OVA and 2 mg of Alum in a final volume of 200 µL of PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on Day 0 and Day 7. This systemic sensitization primes the immune system for an allergic response.
-
-
Challenge Phase (Days 14-21):
-
Starting on Day 14, challenge the mice daily for 7 consecutive days.
-
Prepare the challenge solution of 1% OVA (10 mg/mL) in sterile PBS.
-
Lightly anesthetize the mice (e.g., with isoflurane) and intranasally administer 10 µL of the OVA solution into each nostril (total of 20 µL per mouse).
-
-
Control Groups:
-
Negative Control: Sensitize and challenge with PBS instead of OVA.
-
Vehicle Control (for Chlorcyclizine treatment): Sensitize and challenge with OVA as described, and administer the vehicle used to dissolve Chlorcyclizine.
-
Diagram: Experimental Workflow for Allergic Rhinitis Model and Drug Evaluation
Caption: Workflow for OVA-induced allergic rhinitis model and subsequent therapeutic evaluation.
Part 2: Efficacy Evaluation of this compound
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline or PBS. Based on pharmacokinetic studies in mice, a starting dose range of 10-50 mg/kg can be explored.[10]
-
Administer the drug (e.g., via oral gavage or i.p. injection) 30-60 minutes prior to each intranasal OVA challenge during the challenge phase (Days 14-21).
Endpoints for Efficacy Assessment:
-
Clinical Symptom Scoring:
-
On the final day of challenge (Day 21), observe each mouse for 15 minutes immediately following the OVA challenge.
-
Count the number of sneezes and nasal rubbing motions. A significant reduction in these numbers in the Chlorcyclizine-treated group compared to the vehicle control group indicates efficacy.[1]
-
-
Collection of Nasal Lavage Fluid (NALF):
-
On Day 22, euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Flush the nasal cavity with 1 mL of PBS and collect the effluent from the nostrils.
-
Centrifuge the NALF to pellet cells and collect the supernatant for biochemical analysis.
-
-
Biochemical Analysis of NALF and Serum:
-
Histamine Levels: Measure histamine concentration in the NALF supernatant using a commercially available ELISA kit.[11][12] A reduction in histamine levels is a direct indicator of mast cell stabilization or reduced degranulation.
-
OVA-specific IgE: Measure the levels of OVA-specific IgE in the serum (collected via cardiac puncture at the time of sacrifice) using ELISA.[13] While first-generation antihistamines are not expected to directly impact IgE production, this measurement confirms the successful induction of an allergic phenotype.
-
Th2 Cytokines: Quantify the levels of IL-4, IL-5, and IL-13 in the NALF supernatant using ELISA or a multiplex bead array. A reduction in these cytokines would suggest a broader anti-inflammatory effect beyond H1R antagonism.
-
-
Histological Analysis of Nasal Mucosa:
-
Decapitate the mice and fix the heads in 10% neutral buffered formalin.
-
Decalcify the skulls, embed in paraffin, and prepare 5 µm sections of the nasal cavity.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the overall inflammatory infiltrate and changes in epithelial thickness.[14]
-
Perform Periodic acid-Schiff (PAS) or Alcian Blue staining to visualize and quantify goblet cell hyperplasia, a marker of mucus hypersecretion.
-
Stain with Giemsa or Toluidine Blue to identify and count mast cells and eosinophils in the nasal submucosa. A significant decrease in the infiltration of these inflammatory cells in the treated group is a key indicator of efficacy.[14][15]
-
Expected Outcomes and Data Presentation
The administration of this compound is expected to significantly ameliorate the symptoms of allergic rhinitis in the OVA-induced mouse model. The following tables provide a template for presenting the anticipated quantitative data.
Table 1: Effect of Chlorcyclizine on Clinical Symptoms and Inflammatory Cell Infiltration
| Treatment Group | Sneezing Events (counts/15 min) | Nasal Rubbing (counts/15 min) | Eosinophils (cells/mm²) | Mast Cells (cells/mm²) |
| Control (PBS) | 5 ± 2 | 8 ± 3 | 10 ± 4 | 5 ± 2 |
| OVA + Vehicle | 45 ± 8 | 60 ± 10 | 150 ± 25 | 30 ± 7 |
| OVA + Chlorcyclizine (10 mg/kg) | 20 ± 5 | 25 ± 6 | 70 ± 15 | 15 ± 4 |
| OVA + Chlorcyclizine (50 mg/kg) | 10 ± 3 | 12 ± 4 | 40 ± 10 | 8 ± 3 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group. |
Table 2: Effect of Chlorcyclizine on Biochemical Markers in Serum and NALF
| Treatment Group | Serum OVA-specific IgE (ng/mL) | NALF Histamine (ng/mL) | NALF IL-4 (pg/mL) | NALF IL-5 (pg/mL) |
| Control (PBS) | < 50 | < 5 | < 10 | < 15 |
| OVA + Vehicle | 1500 ± 300 | 50 ± 12 | 80 ± 15 | 120 ± 20 |
| OVA + Chlorcyclizine (10 mg/kg) | 1450 ± 280 | 25 ± 7 | 65 ± 12 | 90 ± 18 |
| OVA + Chlorcyclizine (50 mg/kg) | 1400 ± 310 | 15 ± 5** | 50 ± 10 | 75 ± 15 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group. |
Conclusion and Field-Proven Insights
The experimental framework detailed in these notes provides a robust system for evaluating the efficacy of this compound in a preclinical model of allergic rhinitis. The primary mechanism of action, H1 receptor antagonism, predicts a strong and dose-dependent reduction in the immediate hypersensitivity symptoms of sneezing and nasal rubbing. A corresponding decrease in local histamine levels in the NALF would provide direct evidence of the drug's peripheral activity.
Causality and Experimental Choices:
-
Choice of Animal Model: The BALB/c mouse is selected for its predisposition to Th2-mediated allergic responses, ensuring a model that is immunologically relevant to human allergic rhinitis.[9]
-
Sensitization and Challenge: The use of OVA with an Alum adjuvant for sensitization, followed by localized intranasal challenge, effectively mimics the systemic priming and subsequent mucosal response seen in allergic patients.[1]
-
Multi-faceted Evaluation: Relying not just on clinical scores, but also on biochemical and histological endpoints, creates a self-validating system. A reduction in symptoms should correlate with decreased inflammatory cell infiltration and lower levels of key mediators like histamine.
Trustworthiness and Self-Validation:
The inclusion of both negative (PBS) and vehicle control groups is critical for establishing the validity of the experimental findings. The OVA + Vehicle group should exhibit a clear and significant allergic phenotype compared to the PBS control, confirming the successful induction of the model. The efficacy of Chlorcyclizine is then measured against this established disease state, ensuring that the observed effects are due to the pharmacological activity of the compound and not experimental variability.
By adhering to these detailed protocols and understanding the underlying scientific rationale, researchers can confidently and accurately assess the therapeutic potential of this compound in the context of allergic rhinitis, providing valuable data for the development of novel anti-allergic therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorcyclizine Hydrochloride?
- Open-i. (n.d.). Histology of allergic rhinitis and mev mice.(A) Hematox.
- He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- ResearchGate. (n.d.). Histology of allergic rhinitis and mev mice. (A) Hematoxylin and eosin...
- Oxford Academic. (2012, April 6). Tissue-Specific Effects of Allergic Rhinitis in Mouse Nasal Epithelia.
- Clinical and Experimental Otorhinolaryngology. (2020, May 15). :: Clinical and Experimental Otorhinolaryngology.
- ResearchGate. (n.d.). Allergic symptom scores and histological changes in a mouse model of...
- Neogen. (n.d.). Histamine (Life Science Format) ELISA Kit Instructions.
- Wikipedia. (2023, December 28). Chlorcyclizine.
- IBL International. (2011, August). Histamine-Release (RE95000).
- PubChem. (n.d.). Chlorcyclizine.
- Northwest Life Science Specialties. (n.d.). Histamine ELISA Assay Kit. Retrieved from Northwest Life Science Specialties, LLC.
- ScienceDaily. (2015, April 8). Allergy drug inhibits hepatitis C in mice.
- PubMed. (2007). Effects of anti-allergic drugs on T cell-mediated nasal hyperresponsiveness in a murine model of allergic rhinitis.
- JCI. (2006, June 1). The H1 histamine receptor regulates allergic lung responses.
- PubMed. (1990). Measurement of Histamine in Nasal Lavage Fluid: Comparison of a Glass Fiber-Based Fluorometric Method With Two Radioimmunoassays.
- PMC. (1950). A Clinical Study of Chlorcyclizine Hydrochloride, 'Perazil', A New Antihistaminic Drug.
- MDPI. (2021). Dust Mite-Specific IgE in Nasal Lavage Fluid During Natural Allergen Exposure and After Nasal Provocation Test in Subjects with Suspected Local Allergic Rhinitis.
- PMC. (2007). H1 Antihistamines: Current Status and Future Directions.
- PubMed. (2016). [Research progress of animal model of allergic rhinitis].
- NIH. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells.
- ResearchGate. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- PubMed. (2002). Establishing a model of seasonal allergic rhinitis and demonstrating dose-response to a topical glucocorticosteroid.
- ResearchGate. (2019). H1 antihistamines in allergic rhinitis: The molecular pathways of interleukin and toll - like receptor systems.
- PubMed. (1965). ANTIHISTAMINES AND TERATOGENICITY IN THE RAT.
- ResearchGate. (2012). (PDF) Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals.
- PubMed. (1966). Teratogenic Effect of Buclizine and Hydroxyzine in the Rat and Chlorcyclizine in the Mouse.
- PubMed. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- PubMed. (1953). The effect of diparalene (chlorcyclizine hydrochloride) on systemic fungous infections in mice.
- PubMed. (1980). Pharmacologic prophylaxis of allergic rhinitis: relative efficacy of hydroxyzine and chlorpheniramine.
- PubMed. (2003). Acute respiratory responses of the mouse to chlorine.
- NCBI. (2010). Evaluating approved medications to treat allergic rhinitis in the United States: an evidence-based review of efficacy for nasal symptoms by class.
- PubMed. (2019). Ameliorative effect of acetylshikonin on ovalbumin (OVA)-induced allergic rhinitis in mice through the inhibition of Th2 cytokine production and mast cell histamine release.
- ResearchGate. (n.d.). The modeled log-dose-response curves with 95% CI. The vertical lines...
- PubMed. (1998). Model for outcomes assessment of antihistamine use for seasonal allergic rhinitis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ameliorative effect of acetylshikonin on ovalbumin (OVA)-induced allergic rhinitis in mice through the inhibition of Th2 cytokine production and mast cell histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating approved medications to treat allergic rhinitis in the United States: an evidence-based review of efficacy for nasal symptoms by class - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 7. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The H1 histamine receptor regulates allergic lung responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 10. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neogen.com [neogen.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorcyclizine Dihydrochloride for Antiviral Assays
Welcome to the technical support guide for utilizing Chlorcyclizine dihydrochloride (CCZ) in antiviral research. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to ensure the successful optimization of your antiviral assays.
Introduction to this compound in Antiviral Research
Chlorcyclizine (CCZ) is a first-generation antihistamine of the piperazine class, primarily known for its antagonism of the histamine H1 receptor.[1] Recently, it has gained significant attention as a repurposed drug, demonstrating potent antiviral activity, most notably against the Hepatitis C virus (HCV).[1][2][3] Research indicates that CCZ inhibits an early stage of the HCV lifecycle, likely by targeting viral entry into the host cell.[2][3][4] Its established safety profile, affordability, and synergistic effects with other anti-HCV drugs make it a compelling candidate for further investigation and development.[2][3]
This guide provides a structured approach to determining the optimal concentration of CCZ for your experiments, balancing maximal antiviral efficacy with minimal host cell cytotoxicity.
Physicochemical & Solubility Data
A clear understanding of the compound's properties is the first step in experimental design.
| Property | Value | Source(s) |
| Formal Name | 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-piperazine, dihydrochloride | [4] |
| CAS Number | 14362-31-3 | [4][5] |
| Molecular Formula | C₁₈H₂₂Cl₂N₂ | [5] |
| Formula Weight | 337.29 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Solubility | DMSO: ≥11 mg/mL (with gentle warming) Water: ≥9.44 mg/mL (with sonication) Ethanol: ≥14.7 mg/mL PBS (pH 7.2): 10 mg/mL | [4][5][6][7] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with this compound.
Q1: What is the mechanism of antiviral action for Chlorcyclizine?
A: For Hepatitis C Virus (HCV), Chlorcyclizine's primary mechanism is the inhibition of viral entry into the host cell.[2][3][4] It appears to target the fusion process of the virus with the host cell membrane.[8] This makes it a host-targeting agent, which can present a higher genetic barrier to the development of viral resistance.[9] It has shown specificity for HCV, with no reported activity against 13 other viruses in one study.[3]
Q2: What solvent should I use to prepare a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for in vitro assays.[5][10] this compound is highly soluble in DMSO.[5][6] For a 10 mM stock solution, you would dissolve 3.373 mg of the compound in 1 mL of sterile DMSO.[10] Always use newly opened, anhydrous-grade DMSO, as hygroscopic (water-absorbing) DMSO can impact compound solubility.[5] After dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
Q3: What is a good starting concentration range for my antiviral assay?
A: The effective concentration can vary significantly based on the virus, cell line, and assay format. A two-step approach is recommended:
-
Cytotoxicity Assay: First, determine the 50% cytotoxic concentration (CC₅₀) on your chosen host cell line. Test a broad range, for example, from 0.1 µM to 100 µM.
-
Antiviral Assay: Based on the CC₅₀ value, test for antiviral efficacy at non-toxic concentrations. A good starting range for the 50% effective concentration (EC₅₀) determination is typically 10- to 100-fold below the CC₅₀ value.[11] For HCV, reported EC₅₀ values can be in the nanomolar range (e.g., 44 nM), while CC₅₀ values are in the micromolar range (e.g., 30-50 µM), indicating a large therapeutic window.[4][12]
Q4: What are EC₅₀, CC₅₀, and the Selectivity Index (SI), and why are they important?
A: These are critical parameters for evaluating an antiviral compound:
-
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication or activity by 50%.[13] A lower EC₅₀ indicates higher potency.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in host cell viability.[14][15] This is a measure of the drug's toxicity to the host cells used in the assay.
-
Selectivity Index (SI): This is the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[14][16][17] The SI represents the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells. Generally, an SI value ≥ 10 is considered active for an in vitro hit.[14]
Experimental Design & Optimization Workflow
The process of optimizing CCZ concentration is systematic. It begins with assessing cytotoxicity to define a safe therapeutic window, followed by efficacy testing to determine antiviral potency.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Even with a solid plan, challenges can arise. This guide addresses specific issues you might encounter.
Problem 1: High Cytotoxicity Observed (Low CC₅₀ Value)
| Potential Cause | Recommended Solution & Explanation |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. Solution: Ensure the final DMSO concentration is kept low, ideally ≤ 0.1% and no more than 0.5%.[10] Always include a "vehicle control" (cells treated with the same concentration of DMSO as your highest drug dose, but without the drug) to differentiate between compound and solvent toxicity.[10] |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to Chlorcyclizine. Solution: Consider testing the CC₅₀ in parallel on a different, relevant cell line if available (e.g., HepG2 cells in addition to Huh-7.5 for HCV studies).[9] This helps determine if the toxicity is cell-type specific. |
| Compound Degradation or Contamination | The stock solution may have degraded or become contaminated. Solution: Prepare a fresh stock solution from the powder. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] |
| Incorrect Concentration Calculation | Errors in weighing or dilution calculations. Solution: Double-check all calculations for stock and working solution preparations. Ensure the balance is properly calibrated. |
Problem 2: No or Weak Antiviral Activity (High EC₅₀ Value)
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Assay Window | The concentrations tested may be too low. Solution: Re-evaluate your dilution series. Ensure you are testing concentrations high enough to see an effect, but still well below your determined CC₅₀ value. |
| Virus Strain Insensitivity | The specific viral strain or genotype may be less sensitive to Chlorcyclizine. For example, CCZ has shown more potent activity against HCV genotype 2 than other genotypes.[15] Solution: Verify the activity of your positive control drug to ensure the assay is working. If possible, test against a reference viral strain known to be sensitive to CCZ. |
| Assay Timing (Time-of-Addition) | CCZ acts on viral entry.[2][3] If the drug is added after the virus has already entered the cells, its effect will be minimal. Solution: For entry inhibitors, the compound should be added to the cells either before or during the viral inoculation period.[18] A time-of-addition experiment can be performed to pinpoint the exact stage of the viral lifecycle being inhibited.[19] |
| High Multiplicity of Infection (MOI) | Using too much virus can overwhelm the inhibitory capacity of the drug. Solution: Optimize the MOI. A lower MOI may be more sensitive for detecting antiviral activity. Perform a virus titration to determine the optimal amount of virus that gives a robust signal without being excessive.[18] |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution & Explanation |
| Variable Cell Health/Density | Inconsistent cell seeding density or poor cell health can dramatically affect results. Solution: Use a consistent cell passage number and ensure cells are in the logarithmic growth phase when seeded. Visually inspect plates for even monolayer formation before starting the experiment. |
| Compound Precipitation | The compound may be precipitating out of the culture medium at higher concentrations. Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, you may need to adjust your solvent system or accept the highest soluble concentration as your maximum test concentration.[17] |
| Assay Variability | Technical variability in pipetting, incubation times, or plate reader measurements. Solution: Use calibrated pipettes and be consistent with all steps. Include sufficient replicates (triplicates or quadruplicates) for each condition. Run positive and negative controls on every plate to monitor assay performance and allow for normalization.[18] |
Troubleshooting Decision Flowchart
Caption: A decision flowchart for troubleshooting common antiviral assay issues.
Detailed Experimental Protocols
These protocols provide a self-validating framework for your experiments. Always adapt specifics (e.g., cell numbers, incubation times) to your particular cell line and virus.
Protocol 1: Cytotoxicity (CC₅₀) Determination using an ATP-based Assay (e.g., ATPlite)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Host cell line (e.g., Huh-7.5)
-
Cell culture medium
-
Sterile 96-well, white, flat-bottom plates
-
ATP-based cell viability assay kit (e.g., ATPlite)
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into a 96-well white plate at a density that will ensure they are in a logarithmic growth phase at the end of the assay (e.g., 1 x 10⁴ cells/well). Incubate overnight (37°C, 5% CO₂).[15]
-
Compound Preparation: Prepare a 2x concentration serial dilution of CCZ in culture medium from your stock solution. A typical range would be 200 µM down to 0.2 µM. Also prepare a 2x vehicle control (medium with the highest DMSO concentration, e.g., 1%).
-
Cell Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x compound dilutions to the appropriate wells (final volume 100 µL, final DMSO concentration ≤ 0.5%).
-
Controls:
-
Cell Control (100% Viability): Wells with cells treated only with culture medium.
-
Vehicle Control: Wells with cells treated with the vehicle (e.g., 0.5% DMSO in medium).
-
Blank Control (0% Viability): Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Measurement: Follow the manufacturer's protocol for the ATPlite assay. This typically involves adding the lysis and substrate reagents and measuring luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average blank control signal from all other readings.
-
Normalize the data by setting the average signal from the cell control wells to 100% viability.
-
Plot the percent viability against the log of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the CC₅₀ value.[15]
-
Protocol 2: Antiviral Efficacy (EC₅₀) Determination using a Reporter Virus Assay (e.g., HCV-Luciferase)
This assay uses a virus engineered to express a reporter gene (like luciferase), where a reduction in signal corresponds to viral inhibition.[15]
Materials:
-
All materials from Protocol 1.
-
Reporter virus stock (e.g., HCV-Luc).
-
Positive control antiviral drug (e.g., Sofosbuvir for HCV).
-
Luciferase assay system.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.[15]
-
Compound Preparation: Prepare 2x serial dilutions of CCZ in culture medium, starting from a concentration at least 10-fold below the determined CC₅₀.
-
Infection and Treatment:
-
Remove medium from cells.
-
Add the virus inoculum (at a pre-determined optimal MOI) mixed with the appropriate 2x drug concentration. Alternatively, pre-treat cells with the drug for 1 hour before adding the virus.[16] The total volume should be 100 µL per well.
-
-
Controls on Every Plate:
-
Virus Control (0% Inhibition): Cells infected with the virus and treated with vehicle (e.g., 0.5% DMSO).
-
Cell Control (100% Inhibition): Uninfected cells treated with vehicle.
-
Positive Control: Infected cells treated with a known inhibitor at a concentration that gives >90% inhibition.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[15]
-
Assay Measurement: Follow the manufacturer's protocol for the luciferase assay system to measure the reporter signal.[15]
-
Data Analysis:
-
Subtract the average signal from the Cell Control wells from all other readings.
-
Normalize the data by setting the average signal from the Virus Control wells to 100% viral activity (0% inhibition).
-
Calculate the percentage of viral inhibition for each drug concentration.
-
Plot the percent inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis to calculate the EC₅₀ value.[20]
-
References
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Rolt, A., et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. The Journal of Infectious Diseases. Retrieved from [Link]
-
He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine. Retrieved from [Link]
-
NIH. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed Central. Retrieved from [Link]
-
He, S., et al. (2015). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kato, T., et al. (2017). Required concentration index quantifies effective drug combinations against hepatitis C virus infection. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Yuan, S., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures and selectivity indexes of antiviral compounds. Retrieved from [Link]
-
Neff, C. P., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Viruses. Retrieved from [Link]
-
DIFF Biotech. (2024). How to screen antiviral drugs?. Retrieved from [Link]
-
Chan, K. W., et al. (2015). The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus. Virology Journal. Retrieved from [Link]
-
Iwami, S., et al. (2017). Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Retrieved from [Link]
-
He, S., et al. (2016). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed. Retrieved from [Link]
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. Retrieved from [Link]
-
King, B., et al. (2024). Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target. Viruses. Retrieved from [Link]
-
Rumlová, M., & Ruml, T. (2021). In vitro methods for testing antiviral drugs. Biotechnology Advances. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
-
MCE. (n.d.). Chlorcyclizine. Retrieved from [Link]
-
Feld, J. J., et al. (2019). A Randomized, Proof-of-Concept Clinical Trial on Repurposing Chlorcyclizine for the Treatment of Chronic Hepatitis C. Hepatology Communications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chlorcyclizine hydrochloride CAS#: 14362-31-3 [m.chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorcyclizine | Histamine Receptor Antagonist | MCE [medchemexpress.cn]
- 13. criver.com [criver.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of Chlorcyclizine dihydrochloride in experiments
Technical Support Center: Chlorcyclizine Dihydrochloride
A Researcher's Guide to Identifying and Minimizing Off-Target Effects
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for the use of this compound in your experiments. We aim to equip you with the knowledge to anticipate, identify, and minimize off-target effects, ensuring the integrity and specificity of your results.
I. Understanding Chlorcyclizine: Beyond an Antihistamine
Chlorcyclizine is a first-generation phenylpiperazine class antihistamine, primarily known for its antagonist activity at the histamine H1 receptor.[1][2][3] It functions as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and thereby reducing its constitutive activity.[2] This action alleviates allergy symptoms like rhinitis and urticaria.[4][5]
However, like many small molecules, Chlorcyclizine is not entirely specific. It has been reported to possess anticholinergic, antiserotonergic, and local anesthetic properties.[4][6] More recently, it has gained significant attention for its potent antiviral activity, particularly against Hepatitis C virus (HCV), where it appears to inhibit viral entry into host cells.[7][8] This polypharmacology, while potentially offering new therapeutic avenues, necessitates careful experimental design to isolate its effects on your target of interest.
II. Known Off-Target Activities of Chlorcyclizine
A critical step in any experiment is to be aware of a compound's known off-target interactions. For Chlorcyclizine, these primarily include:
-
Anticholinergic Effects: Chlorcyclizine can block muscarinic acetylcholine receptors, which can lead to side effects like dry mouth, blurred vision, and urinary retention in a clinical context.[5][6][9] In a research setting, this could confound studies on neuronal signaling or other acetylcholine-dependent processes.
-
Hedgehog (Hh) Signaling Inhibition: Some studies have identified Chlorcyclizine as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and some cancers.[10][11] This off-target effect is particularly relevant for researchers in developmental biology and oncology.
-
Cytochrome P450 (CYP) Enzyme Interactions: Chlorcyclizine is known to interact with hepatic microsomal enzymes, which can alter the metabolism of other compounds.[4] Specifically, it has been shown to be a substrate for CYP2D6 and CYP2C19.[12] This is a key consideration in in vivo studies or when co-administering other drugs.
III. Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise when working with Chlorcyclizine, providing actionable solutions and experimental design considerations.
Question 1: I'm observing a phenotypic effect in my cell-based assay. How can I be sure it's due to the intended on-target activity of Chlorcyclizine and not an off-target effect?
Answer: This is a fundamental question in pharmacology. A multi-pronged approach is necessary to build confidence in your results.
Initial Steps:
-
Dose-Response Analysis: A clear dose-response relationship is the first indicator of a specific effect. Determine the EC50 or IC50 of Chlorcyclizine for your observed phenotype.
-
Literature Review: Compare your effective concentration with the known potencies of Chlorcyclizine at its various targets (see table below). If your effective concentration is significantly different from the on-target potency, it may suggest an off-target mechanism.
| Target | Potency (Ki/EC50) | Reference |
| Histamine H1 Receptor | Ki = 9 nM | [1] |
| Hepatitis C Virus (HCV) | EC50 = 44 nM | [1] |
Advanced Validation Strategies:
-
Use of Structurally Related Analogs: Employ a structurally similar but inactive analog of Chlorcyclizine as a negative control. For instance, the metabolite Nor-CCZ shows minimal antihistamine activity.[2] Observing the same phenotype with an active compound but not with an inactive one strengthens the link to the intended target.
-
Target Knockdown/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[13] If the phenotypic effect of Chlorcyclizine is diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a target knockdown/knockout system, re-introducing the target protein (e.g., via transfection with a resistant plasmid) should rescue the phenotypic effect of Chlorcyclizine.
-
Orthogonal Approaches: Use a different compound with a distinct chemical structure that is known to modulate the same target. If this second compound recapitulates the phenotype observed with Chlorcyclizine, it increases confidence that the effect is on-target.
Question 2: I am planning an in vivo study with Chlorcyclizine. What are the key considerations to minimize confounding off-target effects?
Answer: In vivo studies introduce additional layers of complexity. Careful planning is crucial.
-
Pharmacokinetic Profiling: Characterize the pharmacokinetic profile of Chlorcyclizine in your animal model. Understanding its absorption, distribution, metabolism, and excretion (ADME) will help you design a dosing regimen that achieves the desired target engagement without excessive accumulation that could lead to off-target effects.[14]
-
Dose Selection: Use the lowest effective dose that elicits the desired on-target effect. Higher doses are more likely to engage off-target proteins.
-
Monitor for Known Side Effects: Be vigilant for clinical signs in your animals that correspond to the known off-target effects of Chlorcyclizine, such as sedation or anticholinergic effects (e.g., changes in urination or salivation).[15][16]
-
Biomarker Analysis: Whenever possible, measure a biomarker of on-target activity in your animals.[17] This will allow you to correlate target engagement with the observed phenotype.
Question 3: My research involves the Hedgehog signaling pathway. How can I differentiate between Chlorcyclizine's effects on my target of interest and its potential off-target inhibition of Hh signaling?
Answer: This requires specific counter-screening and control experiments.
-
Hedgehog Pathway Activity Assay: Directly measure the activity of the Hedgehog pathway in your experimental system in the presence of Chlorcyclizine. This can be done using a Gli-luciferase reporter assay, which measures the transcriptional activity of the Gli transcription factors, the downstream effectors of the Hh pathway.
-
Use a Known Hh Pathway Inhibitor as a Positive Control: Compounds like cyclopamine or vismodegib can be used as positive controls to confirm that your assay can detect Hh pathway inhibition.[18]
-
Compare Potencies: Determine the IC50 of Chlorcyclizine for Hh pathway inhibition in your system and compare it to the EC50 for your primary phenotype. A significant difference in potency can help to distinguish between the two effects.
IV. Experimental Protocols
To assist you in validating your findings, we provide the following generalized protocols.
Protocol 1: Validating On-Target Activity using siRNA-Mediated Knockdown
Objective: To determine if the observed effect of Chlorcyclizine is dependent on its intended target.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of wells: one for a non-targeting control siRNA and one for an siRNA specific to your target of interest.
-
Dilute the siRNAs and a suitable transfection reagent in serum-free media according to the manufacturer's instructions.
-
Incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Confirmation of Knockdown: Harvest a subset of cells from each condition to confirm target protein knockdown by Western blot or qPCR.
-
Chlorcyclizine Treatment:
-
Treat both the control and target-knockdown cells with a range of Chlorcyclizine concentrations.
-
Include a vehicle-only control for each siRNA condition.
-
-
Phenotypic Analysis: After an appropriate incubation period, assess the cellular phenotype of interest using your established assay.
-
Data Analysis: Compare the dose-response curves of Chlorcyclizine in the control and target-knockdown cells. A rightward shift or complete abrogation of the response in the knockdown cells indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of Chlorcyclizine to its intended target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture your cells to a high density and treat with either vehicle or Chlorcyclizine at a relevant concentration.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures. The binding of a ligand (Chlorcyclizine) can stabilize its target protein, increasing its melting temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining at each temperature using Western blotting or another suitable method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Chlorcyclizine-treated samples. A shift in the melting curve to a higher temperature in the presence of Chlorcyclizine indicates direct target engagement.
V. Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for Validating On-Target Effects
Caption: A logical workflow for confirming the on-target activity of Chlorcyclizine.
Diagram 2: Chlorcyclizine's Primary and Key Off-Target Pathways
Caption: The intended and known off-target signaling pathways of Chlorcyclizine.
VI. Concluding Remarks
This compound is a valuable tool compound with a growing list of biological activities. However, its polypharmacological nature demands rigorous experimental design and validation to ensure that observed effects are correctly attributed to the intended molecular target. By employing the strategies and protocols outlined in this guide, researchers can enhance the specificity and reliability of their findings. For further assistance, please do not hesitate to contact our technical support team.
References
- Patsnap Synapse. (2024). What is the mechanism of Chlorcyclizine Hydrochloride?
- APExBIO. (n.d.). Chlorcyclizine (hydrochloride) - Histamine H1 Receptor Antagonist.
- Benchchem. (n.d.). This compound|CAS 129-71-5.
- MedChemExpress. (n.d.). Chlorcyclizine hydrochloride | Histamine Receptor Antagonist.
- MedchemExpress.com. (n.d.). Chlorcyclizine | Histamine Receptor Antagonist.
- Bertin bioreagent. (n.d.). Chlorcyclizine (hydrochloride) - Antivirals.
- AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery.
- NIH PubChem. (n.d.). Chlorcyclizine.
- Patsnap Synapse. (2024). What is Chlorcyclizine Hydrochloride used for?
- ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Sygnature Discovery. (n.d.). Target Validation.
- He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.
- Patsnap Synapse. (2024). What are the side effects of Chlorcyclizine Hydrochloride?
- ProbeChem. (n.d.). CHLORCYCLIZINE HYDROCHLORIDE.
- He, S., et al. (2017). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. ACS Infectious Diseases.
- He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed.
- NIH. (2022). Label: AHIST- chlorcyclizine hydrochloride tablet. DailyMed.
- NIH. (2007). Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening.
- NIH. (2010). Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents.
- NIH. (2012). Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia.
Sources
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 7. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 10. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHLORCYCLIZINE HYDROCHLORIDE (PD045972, MSIJLVMSKDXAQN-UHFFFAOYSA-N) [probes-drugs.org]
- 13. antbioinc.com [antbioinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. DailyMed - AHIST- chlorcyclizine hydrochloride tablet [dailymed.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Chlorcyclizine Dihydrochloride Solubility Challenges
Welcome to the technical support center for Chlorcyclizine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues associated with this compound. Here, you will find practical, evidence-based strategies and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: this compound, as a salt, is generally expected to have higher aqueous solubility compared to its free base. Published data indicates that it is freely soluble in water.[1] Specifically, one gram is soluble in about 2 mL of water.[1] It is also soluble in ethanol (1 gram in 11 mL) and chloroform (1 gram in 4 mL).[1] However, it is practically insoluble in ether and benzene.[1] Some sources also report a solubility of ≥9.44 mg/mL in water with ultrasonic assistance, ≥14.7 mg/mL in ethanol, and ≥11 mg/mL in DMSO with gentle warming.[2] Another source indicates a solubility of 10 mg/mL in PBS (pH 7.2).[3]
Q2: I'm observing lower than expected aqueous solubility. What could be the cause?
A2: Several factors can contribute to discrepancies in solubility:
-
pH of the Solution: The solubility of this compound, a salt of a weak base, is pH-dependent. The aqueous solution of the hydrochloride salt is acidic, with a pH of a 1 in 100 solution being between 4.8 and 5.5.[1] Changes in pH can shift the equilibrium towards the less soluble free base.
-
Common Ion Effect: If your aqueous medium contains chloride ions from other sources (e.g., saline), it could slightly suppress the dissolution of the dihydrochloride salt.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the drug can lead to variations in solubility.[4]
-
Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.
-
Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature.
Q3: What are co-solvents and how can they help with the solubility of my compound?
A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble drugs.[5][6] They work by reducing the interfacial tension between the aqueous solution and hydrophobic solutes, thereby increasing the drug's solubility.[5] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).[7]
Q4: Are there alternatives to co-solvents for enhancing the solubility of this compound?
A4: Yes, several other formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[4][8][9] These include:
-
pH Adjustment: Modifying the pH of the solution can increase the ionization of the drug, leading to higher solubility.
-
Surfactants: The use of surfactants to form micelles can encapsulate the drug and increase its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.[4]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[4][10]
Troubleshooting Guide: Co-solvent Strategies for this compound
This section provides a structured approach to developing and optimizing a co-solvent system for this compound.
Initial Assessment: When to Consider a Co-solvent Strategy
A co-solvent strategy is often a practical first approach when:
-
You require a liquid formulation for your experiments.
-
Simple pH adjustment is not sufficient to achieve the desired concentration.
-
You need a relatively straightforward and rapid method for solubilization.[5]
Logical Flow for Co-solvent System Development
Caption: Workflow for developing a co-solvent system.
Step-by-Step Experimental Protocols
Objective: To identify suitable co-solvents for this compound.
Materials:
-
This compound
-
Potential Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin, Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Glass vials with screw caps
-
Vortex mixer
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to separate vials.
-
To each vial, add 1 mL of a different pure co-solvent.
-
Vortex the vials vigorously for 2 minutes.
-
Visually inspect for complete dissolution. If the solid dissolves, add another 10 mg of the compound and repeat until no more solid dissolves.
-
Record your qualitative observations (e.g., readily soluble, sparingly soluble, insoluble).
Causality Behind Experimental Choices: This initial screening provides a rapid assessment of the drug's affinity for different co-solvents. Starting with pure co-solvents helps to establish the upper limit of solubility in each solvent.
Objective: To accurately measure the saturation solubility of this compound in various co-solvent/water mixtures. This protocol is based on the reliable shake-flask method.[11][12]
Materials:
-
This compound
-
Selected co-solvent(s) from Protocol 1
-
Deionized water
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Co-solvent Blends: Prepare a series of co-solvent/water blends by volume (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each co-solvent blend. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC).
-
Data Interpretation: Calculate the solubility in mg/mL or molarity for each co-solvent blend.
Self-Validating System: The use of a validated analytical method like HPLC ensures the accuracy and specificity of the solubility measurement. The presence of excess solid throughout the equilibration period confirms that the measured concentration represents the true saturation solubility.
Data Presentation: Solubility Profile of this compound
| Co-solvent System (v/v in Water) | Solubility (mg/mL) at 25°C | Observations |
| Water | ~500[1] | Freely soluble |
| 20% Ethanol | >500 | Clear solution |
| 40% Ethanol | >500 | Clear solution |
| 20% Propylene Glycol | >500 | Clear solution |
| 40% Propylene Glycol | >500 | Clear solution |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.58[13] | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.58[13] | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.58[13] | Clear solution |
Note: The values for co-solvent systems are illustrative and should be determined experimentally.
Mechanism of Co-solvency
The mechanism of co-solvency involves the alteration of the solvent's polarity to be more favorable for the solute.
Caption: Mechanism of co-solvency.
Advanced Troubleshooting and Considerations
Issue: Precipitation upon dilution.
-
Cause: The addition of an aqueous medium to a co-solvent concentrate can cause the drug to precipitate out as the solvent polarity changes, and the drug concentration exceeds its solubility in the final mixture.
-
Solution:
-
Slower Addition and Mixing: Add the aqueous diluent slowly while vigorously mixing the solution.
-
Use of Surfactants: Incorporate a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) into the formulation to help stabilize the drug and prevent precipitation.
-
Alternative Formulation: Consider a self-emulsifying drug delivery system (SEDDS) for highly lipophilic drugs, which can form a fine emulsion upon dilution.[4]
-
Issue: Long-term stability concerns.
-
Cause: Co-solvent systems can sometimes lead to chemical degradation of the drug over time.
-
Solution:
-
Stability Studies: Conduct formal stability studies at different temperatures and time points to assess the chemical integrity of the drug in the chosen co-solvent system.
-
pH Control: Buffer the formulation to a pH where the drug exhibits maximum stability.
-
Antioxidants: If the drug is susceptible to oxidation, consider adding antioxidants to the formulation.
-
Predictive Models for Co-solvency
For more advanced formulation development, several mathematical models can be used to predict drug solubility in co-solvent mixtures, which can reduce the number of experiments required. The log-linear model of Yalkowsky is a simple and widely used model for this purpose.[14][15] More complex models like the Jouyban-Acree model can provide more accurate predictions.[14][15]
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not available].
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
- A review of methods for solubility determination in biopharmaceutical drug characteriz
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. (2019). SciSpace. [Link]
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (n.d.). Semantic Scholar. [Link]
-
Chlorcyclizine. (n.d.). PubChem - NIH. [Link]
-
Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. (2019). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). [Source not available].
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Chlorcyclizine Hydrochloride. (n.d.). PubChem. [Link]
- Solubilization of salicylamide and acetaminophen by antihistamines in aqueous solution. (n.d.). [Source not available].
-
Chlorcyclizine Impurities and Related Compound. (n.d.). Veeprho. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Source not available].
-
Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. (2023). PMC - NIH. [Link]
-
The influence of natural polymers on loratadine's solubility and dissolution profiles. (n.d.). PMC. [Link]
Sources
- 1. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorcyclizine hydrochloride CAS#: 14362-31-3 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Technical Support Center: Managing Chlorcyclizine Dihydrochloride-Induced Cytotoxicity in Primary Cells
Introduction
Welcome to the technical support guide for researchers utilizing Chlorcyclizine dihydrochloride in primary cell cultures. Chlorcyclizine, a first-generation H1-receptor antagonist, is increasingly being investigated for novel applications, including potent antiviral activity against Hepatitis C virus (HCV).[1][2] However, like many pharmacologically active compounds, it can exhibit significant cytotoxicity, a challenge that is often magnified in sensitive primary cell models.[3]
This guide provides in-depth troubleshooting and validated protocols to help you identify, understand, and manage Chlorcyclizine-induced cytotoxicity, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics
This section addresses foundational questions about Chlorcyclizine's mechanism and its impact on cell health.
Q1: What is the primary mechanism of action for Chlorcyclizine?
A1: Chlorcyclizine is a competitive antagonist of the histamine H1 receptor.[1][4][5] By binding to this receptor, it blocks the action of endogenous histamine, which is responsible for allergic responses like inflammation, swelling, and itching.[4][5] It also possesses some anticholinergic and antiserotonergic properties.[6]
Q2: What are the initial signs of Chlorcyclizine-induced cytotoxicity in my primary cell culture?
A2: The first indicators are often morphological changes visible under a microscope. These can include cells rounding up, detaching from the culture surface, shrinking (apoptotic bodies), or developing vacuoles.[7] Concurrently, you may observe a sharp decrease in cell proliferation rate or a rapid drop in the pH of your culture medium, often indicated by a yellowing of the phenol red indicator.
Q3: What cellular pathways are implicated in Chlorcyclizine's cytotoxic effects?
A3: While research on Chlorcyclizine is ongoing, studies on the closely related compound, Cyclizine, have shown that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3, leading to programmed cell death.[8] It is plausible that Chlorcyclizine induces cytotoxicity through similar mechanisms.
Visualizing the Apoptotic Pathway
The following diagram illustrates the potential apoptotic pathways that may be activated by Chlorcyclizine, based on evidence from related compounds.
Caption: Potential apoptotic pathways activated by Chlorcyclizine.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to resolving specific problems encountered during experiments with Chlorcyclizine.
Issue 1: Massive Cell Death Observed Immediately After Treatment
Problem: You add Chlorcyclizine to your primary cells, and within a few hours, you observe widespread detachment and cell death, even at concentrations reported in the literature.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Concentration Too High | Primary cells are significantly more sensitive than immortalized cell lines. An effective concentration in a cell line (e.g., Huh7.5.1) may be acutely toxic to primary hepatocytes or neurons. The half-maximal cytotoxic concentration (CC50) must be empirically determined for your specific cell type. | Perform a Dose-Response Curve. See Protocol 1 for a detailed methodology to determine the IC50/CC50 values. |
| 2. Solvent Toxicity | Chlorcyclizine is often dissolved in solvents like DMSO. While typically used at <0.5%, some primary cells are sensitive to concentrations as low as 0.1% DMSO.[9] The solvent itself could be the cytotoxic agent. | Run a Solvent Control. Treat cells with the highest concentration of the solvent used in your experiment (e.g., 0.5% DMSO in media) to ensure it has no effect on viability. |
| 3. Poor Initial Cell Health | Primary cells are delicate. Stress from thawing, plating, or subculturing can make them highly susceptible to any additional chemical stressor.[10][11] Adding a drug to a suboptimal culture will amplify cell death. | Assess Baseline Viability. Before any experiment, ensure your untreated control culture has >90% viability and proper morphology. Follow best practices for thawing and seeding.[12][13] |
| 4. Sub-optimal Seeding Density | Plating primary cells too sparsely can inhibit their growth and increase sensitivity to toxins. Conversely, plating too densely can lead to rapid nutrient depletion and cell stress.[12] | Optimize Seeding Density. Follow the supplier's recommendations or perform a preliminary experiment to find the optimal density for your primary cell type and experiment duration. |
Issue 2: My Viability Assay Results Are Inconsistent or Don't Match Visual Observations
Problem: Your metabolic viability assay (e.g., MTT, WST-1, Resazurin) indicates high cytotoxicity, but when you look at the cells, you see minimal floating/dead cells.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Assay Interference | Tetrazolium-based assays (MTT, WST-1) and resazurin assays measure mitochondrial reductase activity.[14][15] Chlorcyclizine could directly inhibit these enzymes or interfere with the absorbance/fluorescence reading, giving a false positive for cytotoxicity. | Use an Orthogonal Assay. Validate your findings with a different method that measures a distinct cellular process. See Table 1 for a comparison and Protocol 2 for an example. |
| 2. Metabolic Dysfunction | The compound may be causing significant mitochondrial dysfunction without immediately compromising membrane integrity.[16] The cells are metabolically "dead" before they are structurally dead. This is common with compounds that induce oxidative stress.[17] | Measure ATP Levels. An ATP-based assay (e.g., CellTiter-Glo) directly quantifies cellular energy and is a more direct measure of metabolic viability than reductase activity.[14] |
| 3. Anti-proliferative Effects | The compound may be causing cell cycle arrest or senescence, not cell death. In this case, cell number doesn't increase, which metabolic assays will interpret as low "viability" over time, even though the cells are still alive.[18] | Perform a Direct Cell Count. Use a method like Trypan Blue exclusion or a live/dead fluorescent stain (e.g., Calcein-AM/Propidium Iodide) to count living vs. dead cells at the end of the experiment. |
Table 1: Comparison of Common Cell Viability & Cytotoxicity Assays
| Assay Type | Principle | Measures | Pros | Cons |
| MTT / WST-1 [14][19] | Tetrazolium Salt Reduction | Mitochondrial Reductase Activity | Inexpensive, well-established | Prone to compound interference; insoluble formazan (MTT) requires solubilization.[15] |
| Resazurin (AlamarBlue) [15] | Resazurin Reduction | Overall Metabolic Activity | More sensitive than MTT; non-toxic | Prone to compound interference; extended incubation can be toxic. |
| ATP-Based (e.g., CellTiter-Glo) [14] | Luciferase-based Luminescence | Intracellular ATP Levels | High sensitivity; rapid; reflects metabolic health | More expensive; signal can be short-lived. |
| LDH Release [15] | Enzymatic Assay | Lactate Dehydrogenase in Supernatant | Measures cytotoxicity (membrane damage) directly | Less sensitive for early apoptosis; requires supernatant transfer. |
| Live/Dead Staining | Fluorescent Dyes | Membrane Integrity & Esterase Activity | Provides direct cell counts; suitable for microscopy/flow cytometry | Requires specialized equipment; endpoint assay. |
Section 3: Protocols for Mitigation & Management
This section provides actionable workflows to manage Chlorcyclizine's cytotoxicity.
Protocol 1: Determining the Cytotoxic Concentration (CC50) using a Dose-Response Curve
Rationale: Establishing the precise concentration at which Chlorcyclizine is toxic to your specific primary cells is the most critical first step. This prevents using concentrations that are too high (leading to irrelevant, widespread cell death) or too low.
Methodology:
-
Cell Plating: Seed your primary cells in a 96-well plate at the optimized density and allow them to adhere/recover for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your complete culture medium. A typical starting range might be 100 µM down to 0.1 µM.
-
Controls: Prepare wells with:
-
Untreated Control: Medium only. This represents 100% viability.
-
Vehicle Control: Medium with the highest concentration of solvent (e.g., DMSO) used. This should show no toxicity.[9]
-
Lysis Control: Medium with a known cytotoxic agent (e.g., 1% Triton X-100). This represents 0% viability.
-
-
Treatment: Remove half the medium from the cell plate and add an equal volume of the 2x compound dilutions. This brings the final concentration to 1x.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), consistent with your main experiment's timeline.
-
Viability Assessment: At the end of the incubation, measure cell viability using a validated assay (e.g., an ATP-based assay like CellTiter-Glo to minimize interference).
-
Data Analysis: Normalize the data with the Lysis Control as 0% and the Untreated Control as 100%. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.
Protocol 2: Mitigating Apoptosis-Mediated Cytotoxicity with a Pan-Caspase Inhibitor
Rationale: If your goal is to study a non-apoptotic function of Chlorcyclizine (e.g., its effect on viral entry), but its concentration induces apoptosis, you can block the apoptotic pathway to create a viable experimental window. Caspases are key executioners of apoptosis.[20]
Methodology:
-
Experimental Groups:
-
Untreated Control
-
Chlorcyclizine alone (at your desired concentration)
-
Pan-Caspase Inhibitor alone (e.g., 20-50 µM Z-VAD-FMK)
-
Chlorcyclizine + Pan-Caspase Inhibitor (co-treatment)
-
-
Pre-treatment (Optional but Recommended): Add the pan-caspase inhibitor to the cells 1-2 hours before adding Chlorcyclizine. This allows the inhibitor to enter the cells and be ready to block caspase activation.
-
Co-treatment: Add Chlorcyclizine to the wells already containing the inhibitor.
-
Incubation: Incubate for your desired experimental duration.
-
Assessment: Perform your primary functional assay. In parallel, run a viability assay on replicate wells to confirm that the caspase inhibitor successfully rescued the cells from Chlorcyclizine-induced death.
Troubleshooting & Decision-Making Workflow
This workflow provides a logical path from observing unexpected cytotoxicity to implementing a solution.
Caption: A logical workflow for troubleshooting cytotoxicity.
References
-
Common Errors And Tech Tips For Primary Cell Culture - Kosheeka. (2020-10-05). Kosheeka. [Link]
-
Troubleshooting guide for cell culture - PromoCell. (N.D.). PromoCell. [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Patsnap. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (N.D.). National Institutes of Health. [Link]
-
Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed. (2024-02-05). National Institutes of Health. [Link]
-
What is Chlorcyclizine Hydrochloride used for? - Patsnap Synapse. (2024-06-14). Patsnap. [Link]
-
How to measure and minimize off-target effects... - YouTube. (2021-10-12). LabRoots. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research. [Link]
-
Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC - PubMed Central. (N.D.). National Institutes of Health. [Link]
-
Chlorcyclizine Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (N.D.). Patsnap. [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. (N.D.). Drug Discovery News. [Link]
-
The role of caspase-3 activation in phencyclidine-induced neuronal death in postnatal rats. (N.D.). National Institutes of Health. [Link]
-
Primary cells- A valuable in vitro model for drug toxicity studies - Kosheeka. (2019-10-22). Kosheeka. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC. (N.D.). National Institutes of Health. [Link]
-
Evaluation of the cytotoxic effects of a compound on cell lines - PCBIS. (N.D.). PCBIS. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. (N.D.). National Institutes of Health. [Link]
-
Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413 - PubChem. (N.D.). National Institutes of Health. [Link]
-
Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem - NIH. (N.D.). National Institutes of Health. [Link]
-
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC - PubMed Central. (N.D.). National Institutes of Health. [Link]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers. (N.D.). Frontiers. [Link]
-
Drug-Induced Oxidative Stress and Toxicity - PMC - PubMed Central. (N.D.). National Institutes of Health. [Link]
-
Synthetic activation of caspases: artificial death switches - PubMed - NIH. (N.D.). National Institutes of Health. [Link]
-
The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation - Madame Curie Bioscience Database - NCBI. (N.D.). National Institutes of Health. [Link]
-
A cellular viability assay to monitor drug toxicity - PubMed. (N.D.). National Institutes of Health. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - NIH. (2020-04-02). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 5. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. kosheeka.com [kosheeka.com]
- 13. promocell.com [promocell.com]
- 14. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 17. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Kinase Activity of Chlorcyclizine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential off-target kinase activity of Chlorcyclizine dihydrochloride. The content is structured in a question-and-answer format to directly address common issues and provide detailed, field-proven protocols and troubleshooting advice.
Section 1: Foundational Questions & Strategy
This section addresses the preliminary questions a researcher might have before initiating an experimental plan.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation piperazine derivative primarily classified as a histamine H1 receptor antagonist.[1][2] Its main therapeutic effects in treating conditions like urticaria, rhinitis, and pruritus stem from its ability to block the action of histamine at H1 receptors.[3][4] It functions as an inverse agonist, binding to and stabilizing the inactive conformation of the H1 receptor, thereby reducing its constitutive activity even without histamine present.[1] Additionally, it is known to possess anticholinergic and antiserotonergic properties.[3][4]
Q2: Why investigate off-target kinase activity for a compound not designed as a kinase inhibitor?
Investigating the off-target profile of any small molecule is a critical component of modern drug discovery and safety assessment for several reasons:
-
Polypharmacology: Many drugs exert their therapeutic effects or side effects by interacting with multiple targets. Identifying these "off-targets" can reveal new therapeutic opportunities for drug repurposing.[5]
-
Toxicity and Side Effects: Unintended interactions with kinases are a common source of toxicity.[6] The human kinome is vast, and kinases regulate nearly every cellular process; therefore, inadvertent inhibition or activation can lead to significant adverse events.[5][7]
-
Mechanism Deconvolution: If Chlorcyclizine exhibits an unexpected biological effect in a cellular model, off-target kinase activity could be the underlying cause. Profiling helps to build a complete picture of the compound's mechanism of action.
-
Lead Optimization: For medicinal chemists developing analogs of Chlorcyclizine, understanding the off-target kinase profile provides crucial structure-activity relationship (SAR) data to guide the design of more selective and safer compounds.
Q3: What is the recommended overall strategy for identifying and validating potential off-target kinase interactions for Chlorcyclizine?
A tiered, systematic approach is most effective. This strategy begins with broad, unbiased screening to identify potential interactions, followed by more focused assays to confirm target engagement in a physiologically relevant context and assess functional consequences. This workflow ensures that resources are used efficiently and that the resulting data is robust and actionable.
Caption: A tiered workflow for off-target kinase assessment.
Section 2: Tier 1 - In Vitro Screening for Initial Hit Identification
The first step is to cast a wide net to see if Chlorcyclizine interacts with any kinases in a purified, biochemical system.
Q4: How can I perform a broad initial screen for Chlorcyclizine's off-target kinase activity?
The most efficient method for an initial screen is to use a large-scale kinase profiling panel.[6] Many contract research organizations (CROs) offer these services, providing access to hundreds of purified, active human kinases.[8][9] These screens typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Key Experimental Choices:
-
Assay Format: Common formats include radiometric assays (using ³²P-ATP or ³³P-ATP), which are considered a gold standard for sensitivity, and fluorescence or luminescence-based assays (e.g., TR-FRET, ADP-Glo), which offer higher throughput.[10][11][12]
-
ATP Concentration: It is crucial to perform screens at both a low ATP concentration (equal to the Kₘ of each kinase) and a physiological ATP concentration (~1 mM).[9][13]
-
Kₘ ATP: This condition increases the assay's sensitivity for detecting ATP-competitive inhibitors, making it ideal for initial hit discovery.
-
Physiological ATP: This condition better mimics the cellular environment and helps to distinguish hits that are likely to be relevant in a biological setting, as the high intracellular ATP concentration will outcompete weaker inhibitors.[13]
-
-
Compound Concentration: A single, high concentration of Chlorcyclizine (e.g., 10 µM) is typically used for the primary screen to maximize the chances of detecting even weak interactions.
Data Presentation: Example Kinase Panel Screening Results
Results from a primary screen are typically presented as percent inhibition. Follow-up dose-response experiments are then performed on the initial "hits" to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | % Inhibition @ 10 µM (Kₘ ATP) | % Inhibition @ 10 µM (1 mM ATP) | IC₅₀ (µM) |
| Kinase A | 85% | 60% | 1.2 |
| Kinase B | 72% | 15% | 8.9 |
| Kinase C | 45% | 5% | >20 |
| ... (400+ more) | ... | ... | ... |
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay to measure ADP production, which is proportional to kinase activity.
Materials:
-
Purified recombinant kinase and its corresponding substrate.
-
This compound stock solution (in DMSO).
-
Kinase buffer (composition is kinase-dependent, but typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (or equivalent).
-
White, opaque 384-well assay plates.
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of this compound (at various concentrations for IC₅₀ determination) or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume is 10 µL. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the ADP produced in the first step to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Section 3: Tier 2 - Cellular Target Engagement Validation
A positive result in a biochemical assay does not guarantee the compound will engage the target inside a cell. Tier 2 focuses on validating these interactions in a more complex, physiological environment.
Q5: How can I confirm that Chlorcyclizine engages the identified kinase hits within intact cells?
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a cellular context.[14][15] The principle behind CETSA is that when a ligand (like Chlorcyclizine) binds to its target protein (a kinase), it typically stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[16][17] By heating cell lysates or intact cells treated with the compound and then measuring the amount of soluble protein remaining, one can infer target engagement.
Caption: Experimental workflow for an isothermal dose-response CETSA.
Protocol 2: Isothermal Dose-Response CETSA
This protocol is designed to determine the concentration at which Chlorcyclizine stabilizes a target kinase at a single, fixed temperature.
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium and reagents.
-
This compound.
-
PBS and protease/phosphatase inhibitor cocktails.
-
Instrumentation for cell lysis (e.g., sonicator, Dounce homogenizer).
-
PCR thermocycler or heating block.
-
High-speed centrifuge.
-
Reagents for Western blotting (primary/secondary antibodies) or mass spectrometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat the cells with a range of Chlorcyclizine concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours) in serum-free media.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles using liquid nitrogen).
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris. Collect the supernatant.
-
Heat Treatment: Aliquot the cleared lysate into PCR tubes. Heat the tubes to a predetermined temperature (optimized for each target, typically the Tₘ where ~50% of the protein denatures) for 3 minutes in a thermocycler. Leave a corresponding set of aliquots at room temperature as a non-heated control.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the tubes again at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Denature these samples in SDS-PAGE loading buffer.
-
Quantification: Analyze the amount of the target kinase in the soluble fraction using Western blotting. Quantify the band intensities using densitometry.
-
Data Analysis: Plot the normalized soluble protein fraction against the Chlorcyclizine concentration to generate a dose-response curve, from which an EC₅₀ can be derived. An increase in the soluble protein fraction with increasing compound concentration indicates target stabilization and engagement.
Section 4: Tier 3 - Downstream Functional Analysis
Confirming that Chlorcyclizine binds a kinase in cells is a critical step. Tier 3 aims to understand the functional consequence of this binding.
Q6: How can I determine if the engagement of a kinase by Chlorcyclizine has a functional impact on cellular signaling?
Mass spectrometry-based phosphoproteomics is a powerful, unbiased technique to assess the functional impact of kinase engagement.[18] If Chlorcyclizine inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. Conversely, if it inhibits a phosphatase or activates a kinase, substrate phosphorylation will increase. This method provides a global snapshot of phosphorylation changes across the entire proteome, offering mechanistic insights and potentially identifying novel signaling pathways affected by the drug.[19]
High-Level Phosphoproteomics Workflow:
-
Cell Treatment: Treat cells with Chlorcyclizine at a concentration known to engage the target (from CETSA) and a vehicle control.
-
Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.[18]
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[20][21]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of phosphorylation sites. Compare the abundance of each site between the Chlorcyclizine-treated and control samples to identify significantly regulated phosphorylation events.[22]
-
Bioinformatic Analysis: Use pathway analysis and kinase-substrate prediction tools to link the observed phosphorylation changes back to the specific kinase target(s) identified in Tiers 1 and 2.
Caption: Conceptual model of an off-target kinase interaction.
Section 5: Troubleshooting & FAQs
Q7: My biochemical kinase assay shows potent inhibition, but I see no target engagement in my CETSA experiment. What are the likely causes?
This is a common challenge in drug discovery and highlights the importance of cell-based assays.[7] Several factors can cause this discrepancy:
-
Cell Permeability: Chlorcyclizine may not efficiently cross the cell membrane to reach its intracellular kinase target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.
-
High Intracellular ATP: As mentioned, the concentration of ATP in cells (~1-10 mM) is much higher than that used in many biochemical assays.[13] If Chlorcyclizine is a weak, ATP-competitive inhibitor, it may be unable to effectively compete with ATP in the cellular milieu.[23]
-
Compound Metabolism: The cell may rapidly metabolize Chlorcyclizine into an inactive form.
Q8: My CETSA data is noisy, or I see compound-induced destabilization instead of stabilization. How should I interpret this?
-
Noisy Data: CETSA can be technically challenging. Inconsistent heating, incomplete cell lysis, or poor antibody quality for Western blotting can all lead to high variability. Ensure all steps are carefully optimized and controlled.
-
Destabilization: While ligand binding usually stabilizes a protein, it can sometimes induce a conformational change that makes the protein less stable. This is still a valid indication of target engagement. Alternatively, the compound could be promoting protein degradation through pathways like ubiquitination.
Q9: The IC₅₀ values for Chlorcyclizine vary significantly between different publications or assay formats. Why does this happen?
Direct comparison of IC₅₀ values across different studies is often inappropriate unless the experimental conditions are identical.[12] Key variables that influence IC₅₀ values include:
-
ATP Concentration: The most significant factor for ATP-competitive inhibitors.
-
Enzyme and Substrate Concentrations: The specific concentrations used can alter the measured potency.
-
Source of Kinase: Recombinant kinases from different vendors or with different purification tags (e.g., GST vs. His) can have different activity levels.[12]
-
Assay Readout Technology: Different detection methods can have varying sensitivities and susceptibility to interference.
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Chlorcyclizine | C18H21ClN2 | CID 2710. PubChem - NIH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
What is Chlorcyclizine Hydrochloride used for?. (2024). Patsnap Synapse. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride?. (2024). Patsnap Synapse. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
-
A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PubMed Central. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
-
How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. Medium. [Link]
-
A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. PMC - NIH. [Link]
-
Chlorcyclizine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]
-
CHLORCYCLIZINE HYDROCHLORIDE (PD045972, MSIJLVMSKDXAQN-UHFFFAOYSA-N). Probes & Drugs Portal. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. PMC - PubMed Central. [Link]
-
Chlorcyclizine Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
-
Why does my inhibitor not work in an in vitro kinase assay?. (2016). ResearchGate. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005). ResearchGate. [Link]
-
Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. (2021). MDPI. [Link]
-
Pronounced inhibitory effect of chlorcyclizine (CCZ) in experimental hepatocarcinoma. PubMed. [Link]
-
Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413. PubChem. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2012). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chlorcyclizine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. assayquant.com [assayquant.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 19. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 23. researchgate.net [researchgate.net]
addressing variability in Chlorcyclizine dihydrochloride experimental results
Welcome to the technical support resource for Chlorcyclizine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot the variability often encountered in experimental results. My objective is to provide you with the causal explanations behind experimental choices and to offer robust, self-validating protocols to enhance the reproducibility and accuracy of your findings.
Introduction to Chlorcyclizine
Chlorcyclizine is a first-generation piperazine derivative antihistamine.[1][2] Its primary mechanism of action is as an antagonist, or more accurately, an inverse agonist, of the histamine H1 receptor (H1R).[3] Unlike a simple antagonist that just blocks the agonist (histamine), an inverse agonist like Chlorcyclizine binds to and stabilizes the inactive conformation of the H1 receptor.[3] This action reduces the receptor's basal activity even in the absence of histamine, effectively down-regulating the signaling pathway.[3] Beyond its well-known antihistaminic properties, Chlorcyclizine also exhibits anticholinergic and antiserotonergic effects and has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry into host cells.[1][4][5][6]
This multifaceted activity makes it a valuable tool but also introduces potential sources of experimental variability. This guide will address these challenges directly.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting. Inconsistent preparation or handling of the compound is a primary source of error.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₁ClN₂ • HCl | [4] |
| Molecular Weight | 337.3 g/mol | [4] |
| Appearance | White crystalline powder / solid | [7][8] |
| Purity | Typically ≥98% | [4][8] |
| Solubility | Water: Freely soluble[9] PBS (pH 7.2): ~10 mg/mL[4] DMSO: ~125 mg/mL[10] Ethanol: 1 g in ~11 mL[9] | [4][9][10] |
| pKa | pKa₁= 7.81 & pKa₂= 2.43 | [9] |
| Storage | Solid: -20°C for long-term (≥4 years)[4] In Solvent: -80°C for up to 1 year[10] | [4][10] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific problems you may encounter.
Category 1: Compound Handling and Preparation
Question 1: My this compound solution is cloudy or has precipitated. What went wrong?
Answer: This is a common issue that typically points to solubility limits or improper solvent choice.
-
Causality: Chlorcyclizine is supplied as a dihydrochloride salt, which is generally freely soluble in water and aqueous buffers like PBS.[4][9] However, its solubility is pH-dependent. If the pH of your solvent is too high (basic), the compound can convert to its free base form, which is described as an oil and is practically insoluble in water.[9][11] Furthermore, while highly soluble in DMSO, adding a concentrated DMSO stock directly to an aqueous buffer without vigorous mixing can cause localized precipitation.
-
Troubleshooting Steps:
-
Verify Solvent: For most cell culture applications, preparing a primary stock in sterile PBS (pH 7.2-7.4) or DMSO is recommended.[4][10]
-
Check pH: Ensure the final pH of your working solution is not basic. The compound's two pKa values (2.43 and 7.81) indicate it will be protonated and soluble in acidic to neutral solutions.[9]
-
Preparation Technique: When diluting a DMSO stock into aqueous media, add the stock solution dropwise to the media while vortexing or stirring to prevent localized concentration shocks and precipitation.
-
Sonication: Gentle sonication can help dissolve the compound if it is slow to go into solution.[10][12]
-
Question 2: I'm observing inconsistent results between experiments run on different days. Could my stock solution be the problem?
Answer: Absolutely. Compound stability is critical for reproducibility.
-
Causality: While the solid form is stable for years when stored correctly at -20°C, solutions are more prone to degradation.[4][10] Repeated freeze-thaw cycles can degrade the compound, and storage at 4°C in aqueous buffer for extended periods is not recommended.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting stock solution stability.
-
Best Practices:
-
Upon receipt, dissolve the entire vial of this compound in the appropriate solvent (e.g., DMSO or PBS) to a known concentration (e.g., 10 mM).
-
Create small, single-use aliquots in sterile microfuge tubes. This minimizes freeze-thaw cycles.
-
Store these aliquots at -80°C for long-term stability.[10]
-
For each experiment, thaw one aliquot and prepare fresh dilutions in your culture medium or assay buffer. Do not re-freeze and re-use diluted solutions.
-
Category 2: Cell-Based Assay Variability
Question 3: My EC₅₀/IC₅₀ values for Chlorcyclizine are not consistent with published data. Why?
Answer: This is a multifaceted issue. The effective concentration of a drug in a cell-based assay is influenced by the biological system and the assay conditions.
-
Causality & Key Factors:
-
H1 Receptor Expression: The primary target of Chlorcyclizine is the H1 receptor.[3] Different cell lines have varying levels of endogenous H1R expression. A cell line with higher H1R expression may require more compound to achieve the same level of functional antagonism, potentially shifting the IC₅₀.
-
Cell Passage Number & Health: Cells at high passage numbers can exhibit altered phenotypes, including changes in receptor expression and signaling.[13][14] Poor cell health or contamination will invariably lead to unreliable results.[15]
-
Serum Protein Binding: Chlorcyclizine is known to be 85-90% protein-bound in plasma.[16] Fetal Bovine Serum (FBS) in your culture medium contains abundant proteins (like albumin) that can sequester the compound, reducing its free and active concentration. An assay run in 10% FBS will have a different effective concentration than one run in 2% FBS or serum-free media.
-
Assay Incubation Time: The "residence time" of an antihistamine at the H1 receptor can influence its apparent potency.[17] Longer incubation times may allow the drug-receptor complex to reach a steady state, while shorter times may not. Ensure your incubation time is consistent and appropriate for the biological question.
-
Off-Target Effects: At higher concentrations, Chlorcyclizine may have off-target effects that can confound assays (e.g., cytotoxicity assays).[18] It's crucial to distinguish between target-specific effects and general cellular toxicity.
-
-
Troubleshooting Protocol: Validating Assay Conditions
-
Cell Line Authentication: Always use authenticated, low-passage cell lines.
-
Mycoplasma Testing: Regularly test your cells for mycoplasma contamination, as this can alter cellular responses.[14]
-
Serum Titration: If possible, run a preliminary experiment where you test a range of Chlorcyclizine concentrations across different serum percentages (e.g., 0.5%, 2%, 10% FBS) to understand the impact of serum on your specific assay.
-
Cytotoxicity Control: Always run a parallel cytotoxicity assay (e.g., using Resazurin or LDH release) to determine the concentration at which Chlorcyclizine becomes toxic to your cells.[19] Biological effects should only be interpreted at non-toxic concentrations.
-
Question 4: I'm seeing high background or a poor signal-to-noise ratio in my plate-based assay.
Answer: This often relates to the physical setup of the assay or interference from the compound or media.
-
Causality & Solutions:
-
Plate Choice: For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence. For luminescence, use solid white plates to maximize signal reflection. Never use clear plates for luminescence.[14]
-
Media Autofluorescence: Phenol red, a common pH indicator in cell culture media, is fluorescent. For fluorescence-based assays, switch to phenol red-free medium for the final assay step to reduce background.[20]
-
Compound Interference: Chlorcyclizine has a maximum UV absorbance around 230 nm.[4][9] If your assay uses a UV-range excitation or emission, the compound itself could be interfering. Check the spectral properties of your assay reagents against those of Chlorcyclizine.
-
Cell Seeding Uniformity: Uneven cell distribution in the wells will lead to high variability.[20] Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to avoid creating gradients.[14]
-
Caption: Logical steps for troubleshooting high background in plate assays.
Category 3: Analytical & In Vivo Studies
Question 5: How can I confirm the purity and concentration of my this compound supply?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for this.
-
Causality: The stated purity on the vial is for the lot as a whole. Improper storage or handling can lead to degradation. Verifying purity and concentration is a crucial first step for any rigorous study.
-
Generalized HPLC Protocol: The following is a starting point adapted from established methods.[12] Always perform method validation for your specific system.
-
System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water. Mix with Acetonitrile and Triethylamine in a 64:35:1 (v/v/v) ratio. Adjust the final pH to 3.7 with Acetic Acid. Filter and degas the mobile phase before use.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[12]
-
Sample Preparation:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Accurately weigh and dissolve your experimental compound in the mobile phase to a known theoretical concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
-
Analysis: Inject the standards and your sample. Calculate the concentration of your sample by comparing its peak area to the standard curve. Purity can be assessed by the presence of any additional peaks.
-
Question 6: I'm planning an in vivo study in rodents. What are some key considerations for dosing and variability?
Answer: In vivo work introduces significant complexity. Dosing formulation, animal handling, and metabolism are key variables.
-
Causality & Key Factors:
-
Formulation: For oral gavage, ensure the compound remains in solution. A simple aqueous solution is often sufficient for the hydrochloride salt. For other routes, co-solvents may be necessary. For example, a formulation of DMSO, PEG300, Tween 80, and saline is sometimes used.[10] Always prepare the dosing solution fresh each day.[21]
-
Metabolism: Chlorcyclizine is metabolized in the liver, primarily via N-demethylation to its metabolite, norchlorcyclizine, which has minimal antihistamine activity.[3][16] The rate of metabolism can vary between species and even between individual animals, contributing to variability in exposure and effect.
-
Pharmacokinetics: The time to peak plasma concentration after oral dosing is approximately 5 hours.[16] Your experimental endpoint should be timed appropriately relative to the dosing schedule to capture the desired effect.
-
Side Effects: As a first-generation antihistamine, Chlorcyclizine crosses the blood-brain barrier and can cause sedation.[1][22] At higher doses (e.g., 60-90 mg/kg in rats), adverse clinical signs have been noted.[10][21] Monitor animals closely for such effects, as they can influence behavioral or physiological readouts.
-
References
-
Title: The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL: [Link]
-
Title: Chlorcyclizine | C18H21ClN2 | CID 2710 Source: PubChem - NIH URL: [Link]
-
Title: The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor Source: NIH National Library of Medicine URL: [Link]
-
Title: How to Troubleshoot Common In-cell Western Issues Source: Azure Biosystems URL: [Link]
-
Title: What is the mechanism of Chlorcyclizine Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: What is Chlorcyclizine Hydrochloride used for? Source: Patsnap Synapse URL: [Link]
-
Title: Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An Source: YouTube (Promega Corporation) URL: [Link]
-
Title: Chlorcyclizine: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]
-
Title: Chlorcyclizine Hydrochloride at Best Price in Hyderabad, Telangana Source: Tlc Pharma Labs URL: [Link]
-
Title: Chlorcyclizine (hydrochloride) Source: Cambridge Bioscience URL: [Link]
-
Title: Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection Source: PubMed Central - NIH URL: [Link]
-
Title: Cyclizine Source: LiverTox - NCBI Bookshelf - NIH URL: [Link]
-
Title: Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
Sources
- 1. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 2. Cyclizine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorcyclizine Hydrochloride at Best Price in Hyderabad, Telangana | Tlc Pharma Labs [tradeindia.com]
- 8. Chlorcyclizine (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 9. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chlorcyclizine | HCV Protease | Histamine Receptor | TargetMol [targetmol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. youtube.com [youtube.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. mims.com [mims.com]
- 17. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Optimizing the Synthetic Yield of Chlorcyclizine Dihydrochloride
Welcome to the technical support center for the synthesis of Chlorcyclizine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and yield of their synthetic protocols. Here, we address common challenges encountered during the synthesis in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Synthesis Overview & Core Chemistry
Chlorcyclizine, chemically known as 1-((4-chlorophenyl)phenylmethyl)-4-methylpiperazine, is a first-generation antihistamine.[1][2] Its synthesis is typically achieved via a nucleophilic substitution reaction involving a substituted benzhydryl halide and an appropriately substituted piperazine. The overall process can be broken down into two primary stages:
-
Formation of the Key Intermediate: Synthesis of 1-(4-chlorobenzhydryl)piperazine. This is the critical N-alkylation step that forms the core structure.
-
Final Product Formation & Salt Synthesis: Methylation of the intermediate (if starting with piperazine) and subsequent conversion to the dihydrochloride salt for stability and bioavailability. Alternatively, direct alkylation with N-methylpiperazine can be employed.[3]
The following sections will troubleshoot issues that commonly arise in these stages.
Visualizing the General Synthetic Workflow
The diagram below outlines the common synthetic pathways leading to Chlorcyclizine.
Caption: General synthetic routes to this compound.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Category 1: The Critical N-Alkylation Step (Intermediate Synthesis)
This section focuses on the reaction between 4-chlorobenzhydryl chloride (or a related halide) and a piperazine derivative, which is often the most challenging step.
Question 1: My yield of 1-(4-chlorobenzhydryl)piperazine is consistently low (<60%). What are the most likely causes and how can I fix this?
Answer: Low yield in this SN2-type reaction is a common problem, often stemming from three primary factors: competing side reactions, suboptimal reaction conditions, or insufficient reactivity.
1. The Problem of Di-alkylation: The most significant side reaction is the formation of a di-substituted piperazine byproduct, where a second molecule of 4-chlorobenzhydryl chloride reacts with the nitrogen of the desired product.
-
Causality: Piperazine has two secondary amine groups of similar reactivity. Once the first N-alkylation occurs to form your desired mono-substituted product, the remaining N-H is still nucleophilic and can react with another electrophile (the benzhydryl chloride).
-
Solution: To statistically favor mono-alkylation, the most effective strategy is to use a significant molar excess of the piperazine nucleophile relative to the benzhydryl chloride electrophile.[4][5] A ratio of 4 to 5 equivalents of piperazine to 1 equivalent of the chloride is a common starting point. The unreacted piperazine can typically be removed during the aqueous workup.
2. Optimizing Reaction Conditions: The choice of base, solvent, and temperature is critical for driving the reaction to completion and minimizing side products.
-
Base Selection: An inorganic base is required to neutralize the HCl formed during the reaction. A moderately strong, non-nucleophilic base is ideal.
-
Potassium Carbonate (K₂CO₃): An excellent choice, often used in solvents like butanone or acetonitrile.[6][7] Its insolubility in many organic solvents helps drive the reaction equilibrium forward.
-
Sodium Carbonate (Na₂CO₃): A milder and more economical option, suitable for reactions in solvents like petroleum ether/ethyl acetate mixtures.[3]
-
-
Solvent Effects: Polar aprotic solvents are generally preferred as they can stabilize charged intermediates formed during the SN2 transition state.
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate. Refluxing for several hours (4-18 hours) is typical.[4][6] Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to degradation.
3. Enhancing Reactivity with Catalysts: If the reaction is sluggish even under optimized conditions, a catalyst can significantly improve the rate and yield.
-
Potassium Iodide (KI): Adding a catalytic amount of KI is a classic and highly effective technique. This works via the Finkelstein reaction, where the chloride on the benzhydryl electrophile is transiently replaced by iodide. The C-I bond is weaker and iodide is a better leaving group than chloride, accelerating the rate of nucleophilic substitution by piperazine.[6]
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., toluene and aqueous base), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be invaluable. The PTC escorts the nucleophile (or hydroxide) from the aqueous phase into the organic phase where the electrophile resides, dramatically increasing the reaction rate.[9][10] This can allow for the use of milder conditions and less hazardous solvents.[11]
The following table summarizes recommended starting conditions based on literature reports.
| Parameter | Condition A [6] | Condition B [8] | Condition C [3] | Rationale & Comments |
| Solvent | Butanone | Toluene | Petroleum Ether / Ethyl Acetate | Toluene allows for higher reflux temperatures. Butanone is a good polar aprotic choice. Mixed solvents can help with solubility. |
| Base | K₂CO₃ (anhydrous) | NaOH (aqueous, with PTC) | Na₂CO₃ (anhydrous) | K₂CO₃ is a standard, effective choice. NaOH is economical but requires a PTC for biphasic systems. |
| Catalyst | KI (catalytic) | TBAB (catalytic, if biphasic) | None specified | KI is highly recommended for activating alkyl chlorides. TBAB is essential for phase-transfer conditions. |
| Temperature | Reflux (~80°C) | 80°C - Reflux | 50-55°C | Temperature should be high enough for a reasonable rate but low enough to prevent degradation. Monitor by TLC. |
| Piperazine Ratio | 4 equivalents | 4-5 equivalents | 1.2 equivalents (in direct synthesis) | A high excess of piperazine is crucial to prevent di-alkylation when making the intermediate. |
| Reported Yield | ~57% | ~92% (for intermediate) | High (for final product) | Yields are highly dependent on the specific pathway and purification method. |
Question 2: I am attempting the direct alkylation of N-methylpiperazine with 4-chlorobenzhydryl bromide but the reaction is messy with multiple byproducts. How can I improve selectivity?
Answer: The direct alkylation to form Chlorcyclizine is an efficient pathway but requires careful control to avoid side reactions.[3]
-
Causality of Side Products: 4-chlorobenzhydryl halides are susceptible to elimination reactions (forming an alkene) under strongly basic or high-temperature conditions. They can also undergo hydrolysis if water is present. Furthermore, quaternization of the tertiary amine product can occur if a highly reactive alkylating agent or harsh conditions are used, leading to a quaternary ammonium salt.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the N-methylpiperazine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable benzhydryl halide.[3]
-
Moderate the Base: Use a base like anhydrous sodium or potassium carbonate.[3][12] Avoid very strong bases like sodium hydride or alkoxides unless absolutely necessary, as they can promote elimination.
-
Optimize Temperature: Start at a moderate temperature (e.g., 50-60°C) and slowly increase only if the reaction is not proceeding. A Chinese patent suggests a reaction temperature of 50-55°C is effective.[3]
-
Ensure Anhydrous Conditions: Water can hydrolyze your starting material. Use dry solvents and reagents.
-
Choice of Leaving Group: Benzhydryl bromides are more reactive than chlorides. If you are using the bromide and observing too many side reactions, switching to the chloride and adding a catalytic amount of KI might provide a more controlled reaction.
-
Visualizing the Troubleshooting Process
This decision tree can help guide your optimization efforts for the N-alkylation step.
Caption: Decision tree for troubleshooting the N-alkylation reaction.
Category 2: Purification and Salt Formation
Question 3: My final product, Chlorcyclizine free base, is an oil and difficult to purify. What is the best procedure for purification and conversion to the dihydrochloride salt?
Answer: Purifying the free base and successfully forming the crystalline dihydrochloride salt are critical for obtaining a high-purity final product.
1. Purification of the Free Base: If the crude product is oily or contains impurities, a combination of extraction and chromatography is recommended.
-
Acid-Base Workup: This is a powerful technique for separating your basic product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a non-polar organic solvent like toluene or dichloromethane (DCM).[6]
-
Wash the organic layer with water to remove inorganic salts.
-
Extract the organic layer with dilute aqueous HCl (e.g., 1-2 M). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, wash it once with fresh organic solvent to remove any trapped impurities.
-
Make the aqueous layer basic (pH > 10) by carefully adding a base like 30% NaOH solution at a low temperature (e.g., 10°C).[8]
-
The free base will precipitate out or can be extracted back into an organic solvent like DCM or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified free base.
-
-
Column Chromatography: If impurities persist, column chromatography on silica gel is an option. A solvent system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:10:0.5) can effectively separate the product.[6]
2. Formation of the Dihydrochloride Salt: The dihydrochloride salt is typically a stable, crystalline solid, making it easier to handle and formulate than the free base.[1]
-
Protocol:
-
Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous ethanol, isopropanol, or ethyl acetate are common choices.[3]
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a calculated amount (2.0-2.2 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
The this compound salt should precipitate as a white solid.
-
Stir the resulting slurry in the cold for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (like diethyl ether or cold ethyl acetate) to remove any residual impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 60-80°C) to remove all solvent.[3]
-
-
Key Considerations:
-
Moisture is the Enemy: The presence of water can lead to a sticky or gummy product instead of a crystalline solid. Use anhydrous solvents.
-
Stoichiometry: Adding a large excess of HCl can lead to an impure, highly acidic product. Careful control of the molar equivalents is important.
-
Solvent Choice: The ideal solvent will readily dissolve the free base but have low solubility for the dihydrochloride salt, maximizing precipitation and yield.
-
By systematically addressing these common issues, you can significantly improve the yield, purity, and consistency of your this compound synthesis.
References
-
Dahanchem. (n.d.). Understanding 1-(4-Chlorobenzhydryl)piperazine: Synthesis and Applications in Pharma. Retrieved from [Link]
- Google Patents. (2014).CN103613567A - Synthetic process for chlorcyclizine hydrochloride.
-
Khan, K. M., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(7), 11966-11983. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Google Patents. (2014).CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
-
LookChem. (n.d.). Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]
-
Puglisi, A., et al. (2020). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Organic Process Research & Development, 24(10), 2149-2161. Abstract retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2710, Chlorcyclizine. Retrieved from [Link]
-
Poli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7167. Retrieved from [Link]
-
Narsaiah, A. V., & Kumar, J. K. (2012). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. Medicinal Chemistry Research, 21, 534-538. Abstract retrieved from [Link]
-
Veselý, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
-
Autechem. (n.d.). Exploring 1-(4-Chlorobenzhydryl)piperazine: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Narsaiah, A. V., & Kumar, J. K. (2012). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. Medicinal Chemistry Research, 21(4), 534-538. Abstract retrieved from [Link]
-
Patsnap Synapse. (2024). What are the side effects of Chlorcyclizine Hydrochloride? Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Gpatindia. (2020). CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
Sources
- 1. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents [patents.google.com]
- 4. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfer.com [phasetransfer.com]
- 12. nbinno.com [nbinno.com]
issues with Chlorcyclizine dihydrochloride crystallization and how to solve them
Welcome to the Technical Support Center for Chlorcyclizine Dihydrochloride crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support the development of robust and reproducible crystallization processes.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound, offering explanations for their underlying causes and providing actionable, step-by-step protocols for their resolution.
Q1: My this compound fails to crystallize and remains as an oil or a supersaturated solution. What should I do?
A1: The phenomenon of "oiling out," where the compound separates as a liquid phase instead of a solid, or the failure to nucleate, are common challenges with amine salts.[1][2][3][4][5] This is often due to high solubility in the chosen solvent system, the presence of impurities, or a low melting point of the compound relative to the solution temperature.
Causality Explained: this compound is freely soluble in water and soluble in alcohols.[6] When a highly concentrated solution is cooled, the high viscosity can hinder molecular diffusion and the organization required for crystal lattice formation. Impurities can also inhibit nucleation by adsorbing to the surface of forming crystal nuclei.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Initial Approach: A common starting point for crystallizing hydrochloride salts is a mixed solvent system, such as an alcohol and an anti-solvent.[6] For this compound, a mixture of a lower-order alcohol (e.g., ethanol, isopropanol) and a non-polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether) is a logical choice. The alcohol dissolves the salt, and the ether reduces the solubility to induce crystallization.
-
Refinement: If oiling out occurs, increase the proportion of the anti-solvent or use a less polar alcohol to decrease the initial solubility.
-
-
Seeding:
-
Introduce a small number of seed crystals of this compound to the supersaturated solution. This provides a template for crystal growth and can bypass the difficult nucleation step.
-
If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce heterogeneous nucleation.
-
-
Temperature Gradient:
-
Employ a very slow cooling rate. Rapid cooling often leads to high supersaturation levels that favor oiling out. A programmed cooling ramp of 1-5 °C per hour is a good starting point.
-
Consider a multi-stage cooling profile, with a slower rate around the expected nucleation temperature.
-
-
pH Adjustment:
-
The solubility of amine salts is highly pH-dependent.[7][8][9][10][11] Ensure the pH of the solution is optimal for crystallization. For a dihydrochloride salt, a lower pH is generally expected, but extreme pH values can sometimes increase solubility. Experiment with slight adjustments to the pH to find the point of minimum solubility.
-
Workflow for Overcoming Crystallization Failure:
Caption: Troubleshooting workflow for crystallization failure.
Q2: The crystallization of this compound is too rapid, resulting in a fine powder or poor-quality crystals. How can I control the crystal growth?
A2: Rapid crystallization is often a consequence of excessive supersaturation, leading to uncontrolled nucleation and the formation of small, often impure, crystals.
Causality Explained: When the solution is too concentrated or cooled too quickly, a large number of crystal nuclei form simultaneously. These nuclei then compete for the available solute, resulting in a large number of small crystals rather than a smaller number of larger, well-formed crystals.
Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Decrease the initial concentration of this compound in the solvent.
-
Employ a slower cooling rate to maintain a lower level of supersaturation throughout the process.
-
-
Solvent Selection:
-
Choose a solvent system in which the compound has moderate, rather than extremely high, solubility at elevated temperatures. This provides a wider metastable zone width to work within.
-
-
Controlled Anti-solvent Addition:
-
If using an anti-solvent crystallization method, add the anti-solvent slowly and at a controlled rate to the solution of the API. This allows for gradual crystal growth on existing nuclei rather than shock-precipitation.
-
Q3: I am observing batch-to-batch inconsistency in the crystal form of this compound. How can I control polymorphism?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical parameter to control in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[12][13][14][15][16]
Causality Explained: The formation of a particular polymorph is influenced by kinetic and thermodynamic factors. Different solvents, cooling rates, and impurity profiles can favor the nucleation and growth of different crystal forms.
Troubleshooting Protocol:
-
Consistent Seeding:
-
Always use seed crystals of the desired polymorph to direct the crystallization towards that form. Ensure the seed crystals are well-characterized and of high purity.
-
-
Strict Process Parameter Control:
-
Maintain tight control over all crystallization parameters, including solvent composition, temperature profile, agitation rate, and pH.
-
-
Solvent System Screening:
-
Systematically screen different solvent systems to identify conditions that consistently produce the desired polymorph.
-
-
Characterization of Polymorphs:
-
Utilize analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to identify and characterize the different polymorphic forms.[16]
-
Analytical Techniques for Polymorph Characterization:
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" of the crystal lattice, allowing for the definitive identification of different polymorphs. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which are unique for each polymorph.[17][18][19] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can distinguish between polymorphs based on differences in their vibrational spectra, which are sensitive to the molecular conformation and intermolecular interactions in the crystal lattice. |
II. Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the crystallization of this compound?
A: Based on available data, a promising starting point is a mixed solvent system of an alcohol (such as ethanol or isopropanol) and an ether (such as diethyl ether or methyl tert-butyl ether) as an anti-solvent.[6] The dihydrochloride salt is known to form prisms from such a mixture. The optimal ratio will need to be determined experimentally, starting with dissolving the compound in a minimal amount of hot alcohol and then slowly adding the ether until turbidity is observed, followed by slow cooling.
Q: How do impurities affect the crystallization of this compound?
A: Impurities can have several detrimental effects on crystallization. They can:
-
Inhibit nucleation: By adsorbing to the surface of small crystal nuclei, preventing their growth.
-
Be incorporated into the crystal lattice: This reduces the purity of the final product.
-
Alter the crystal habit: Leading to different crystal shapes, which can affect downstream processing such as filtration and drying.
-
Promote oiling out: By depressing the melting point of the solid.
A common impurity in the synthesis of Chlorcyclizine is Chlorcyclizine N-Oxide. It is crucial to minimize the levels of this and other process-related impurities before attempting crystallization. Purification of the crude product, for example, by treatment with activated carbon in a suitable solvent like ethyl acetate, can be beneficial.[20]
Q: What analytical techniques are essential for characterizing the final crystalline product?
A: A comprehensive characterization of the crystalline this compound should include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline form and assess for polymorphism.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, which are characteristic of a specific crystal form.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the isolated crystals.
-
Microscopy: To observe the crystal morphology (shape and size).
Workflow for Crystal Characterization:
Caption: Recommended workflow for crystal characterization.
III. References
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Journal of Pharmaceutical Sciences.
-
Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers in Chemical Engineering. [Link]
-
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2016). ResearchGate.
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Journal of Chemical Engineering of Japan.
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). PMC. [Link]
-
Chlorcyclizine | C18H21ClN2 | CID 2710. (n.d.). PubChem. [Link]
-
Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. (2022). ACS Publications. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Protheragen. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). Vrije Universiteit Brussel.
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Molecules.
-
method for salt preparation. (n.d.). Google Patents.
-
CRYSTAL GROWTH & DESIGN. (n.d.). Universidad de Granada. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC. [Link]
-
Recrystallization using two solvents. (2012). YouTube. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Sigma-Aldrich.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.
-
Synthetic process for chlorcyclizine hydrochloride. (n.d.). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Chlorcyclizine Hydrochloride | C18H22Cl2N2 | CID 62413. (n.d.). PubChem. [Link]
-
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. (n.d.). PMC.
-
Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. (n.d.). PubMed.
-
Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. (2018). Avens Publishing Group.
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.). MDPI.
-
HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. (n.d.). CORE.
-
Chlorcyclizine. (n.d.). Wikipedia. [Link]
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). NIH.
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC.
-
-Comparative DSC Thermograms of Pure drug, polymers, PM2SRL and SD2SRL.... (n.d.). ResearchGate.
-
Crystal structure of hydroxyzine dihydrochloride, C21H29ClN2O2Cl2. (n.d.). ResearchGate.
-
CHLORCYCLIZINE. (n.d.). gsrs.
-
Standard x-ray diffraction powder patterns: section 12- data for 57 substances. (n.d.). GovInfo.
-
Standard x-ray diffraction powder patterns: section 11. (1974). NIST Technical Series Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ugr.es [ugr.es]
- 8. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avensonline.org [avensonline.org]
- 19. researchgate.net [researchgate.net]
- 20. CN103613567A - Synthetic process for chlorcyclizine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Chlorcyclizine Dihydrochloride Against Different HCV Genotypes
For drug development professionals and researchers in virology, the genetic diversity of the Hepatitis C Virus (HCV), which is classified into at least seven major genotypes, presents a formidable challenge to the development of universally effective antiviral therapies. The emergence of repurposed drugs with novel mechanisms of action offers a compelling avenue of investigation. This guide provides an in-depth comparative analysis of the efficacy of Chlorcyclizine (CCZ) dihydrochloride, a first-generation antihistamine, against the primary HCV genotypes, supported by experimental data and mechanistic insights.
The Mechanism of Action: A Targeted Approach to Viral Entry
Initially identified through high-throughput screening, Chlorcyclizine was found to be a potent inhibitor of HCV infection.[1] Unlike many direct-acting antivirals (DAAs) that target viral replication enzymes, CCZ's primary mechanism is the inhibition of an early stage of the viral lifecycle: entry into the host hepatocyte.[1]
Further investigation has revealed a more precise mechanism. CCZ directly targets the HCV envelope glycoprotein E1, a critical component of the viral fusion machinery.[2] By binding to a hydrophobic pocket near the putative fusion peptide of E1, CCZ interferes with the conformational changes necessary for membrane fusion, effectively blocking the virus from delivering its genetic material into the host cell.[2] This targeted disruption of a crucial and relatively conserved step in the viral lifecycle is the foundation of its antiviral activity.
Caption: Chlorcyclizine's mechanism of action, targeting the E1 glycoprotein to block viral fusion.
Comparative In Vitro Efficacy Across Genotypes
The efficacy of an antiviral is quantified by its half-maximal effective concentration (EC50), the concentration at which it inhibits 50% of viral activity. A lower EC50 value indicates higher potency. While some initial studies described CCZ as having "pan-genotypic" activity based on observed inhibition across genotypes at a set concentration[3], more detailed dose-response analyses have revealed significant variations in potency.
The data clearly indicates that while Chlorcyclizine possesses activity against a broad range of HCV genotypes, its potency is exceptionally high against genotype 2a. This finding is critical for experimental design, as assays using only the JFH-1 strain (genotype 2a) may suggest a broader high-potency efficacy than exists against other clinically relevant genotypes.
| HCV Genotype | EC50 (µM) | 50% Cytotoxic Conc. (CC50 in µM) | Cell Line | Reference |
| 2a | 0.078 | >31.6 | Huh7.5.1 | [4] |
| 2b | 1.32 | >31.6 | Huh7.5.1 | [4] |
| 4a | 7.16 | >31.6 | Huh7.5.1 | [4] |
| 1b | 8.18 | >31.6 | Huh7.5.1 | [4] |
| 3a | 8.82 | >31.6 | Huh7.5.1 | [4] |
| 7a | 10.59 | >31.6 | Huh7.5.1 | [4] |
| 6a | 14.06 | >31.6 | Huh7.5.1 | [4] |
| 5a | 16.07 | >31.6 | Huh7.5.1 | [4] |
Causality Insight: The ~100-fold difference in potency between genotype 2a and genotypes like 1b or 3a likely stems from subtle variations in the amino acid sequence of the E1 glycoprotein, which could alter the binding affinity of CCZ to its target site. This highlights the necessity of screening compounds against a diverse panel of genotype-specific chimeric viruses rather than relying on a single laboratory strain.
In Vivo Efficacy in Preclinical Models
The translation of in vitro findings to in vivo systems is a cornerstone of drug development. Studies using chimeric mice with humanized livers have provided crucial evidence of Chlorcyclizine's antiviral activity in a living organism. These studies have primarily focused on genotypes 1b and 2a.
In these models, oral administration of Chlorcyclizine led to a significant reduction in serum HCV RNA levels for both genotypes, demonstrating its bioavailability and efficacy in reaching the target organ.[1][5]
| HCV Genotype | Treatment Duration | Dose | Mean Log Reduction in HCV RNA | Reference |
| 1b | 4 weeks | 50 mg/kg/day | ~2.0 | [6] |
| 2a | 6 weeks | 50 mg/kg/day | ~1.5 | [6] |
Notably, these studies also reported no evidence of drug resistance emerging during the treatment period, a promising characteristic attributed to its mechanism of targeting a critical step in viral entry.[1][3]
Experimental Protocol: HCV Infection Inhibition Assay
This protocol outlines a self-validating system for determining the EC50 of Chlorcyclizine against a specific HCV genotype using a cell-based assay with a luciferase reporter virus.
Objective: To quantify the dose-dependent inhibition of HCV infection by Chlorcyclizine dihydrochloride and determine its EC50 value.
Materials:
-
Huh7.5.1 human hepatoma cells
-
HCVcc (cell culture-produced HCV) expressing a luciferase reporter gene (e.g., JFH-1 strain for genotype 2a)
-
Complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Luciferase assay substrate (e.g., Bright-Glo™)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
Caption: Workflow for determining Chlorcyclizine's EC50 and CC50 values in a cell-based assay.
Trustworthiness through Controls: This protocol's validity rests on its controls. The 'Virus Control' (cells + virus, no drug) establishes the 0% inhibition baseline, while the 'Cell Control' (cells only) establishes the background signal. A parallel cytotoxicity assay is essential to ensure that any observed reduction in viral signal is due to specific antiviral activity and not simply cell death, thus providing a reliable therapeutic index (CC50/EC50).
Conclusion and Future Directions for Researchers
This compound is a potent inhibitor of HCV entry with demonstrated efficacy against a wide range of viral genotypes. However, the designation of "pan-genotypic" must be interpreted with caution. The experimental data reveals a pronounced potency against genotype 2a, with significantly higher concentrations required to inhibit other genotypes.
For drug development professionals, this presents two key takeaways:
-
Therapeutic Potential: CCZ and its derivatives remain promising candidates, particularly for genotype 2 infections or as part of a combination therapy where its unique mechanism can act synergistically with other DAAs to increase efficacy and prevent resistance.[1]
-
Optimization is Key: The variance in genotype susceptibility underscores the opportunity for medicinal chemistry. Optimizing the CCZ scaffold could lead to second-generation derivatives with improved potency and a more balanced pan-genotypic profile.[7][8]
Future research should focus on elucidating the structural basis for genotype-specific potency and advancing optimized derivatives with improved pharmacokinetic properties into further preclinical and clinical evaluation.
References
-
He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. [Link]
-
PM360. (2015). Antihistamine drug chlorcyclizine shows promise for treating HCV. PM360. [Link]
-
Ghany, M. G. (n.d.). A Pilot Study of Chlorcyclizine Hydrochloride With or Without Ribavirin for Chronic Hepatitis C Virus Infection in Adults. ClinicalTrials.gov. [Link]
-
Rolt, A., et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. The Journal of Infectious Diseases, 218(1), 73-81. [Link]
-
He, S., et al. (2016). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 59(3), 1139-1151. [Link]
-
He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. ResearchGate. [Link]
-
PubMed. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed. [Link]
-
PubMed. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed. [Link]
-
Rolt, A., et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Request PDF on ResearchGate. [Link]
-
Chen, Y., et al. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. Cell Chemical Biology, 27(7), 780-792.e5. [Link]
Sources
- 1. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pm360online.com [pm360online.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Comparative Analysis: Chlorcyclizine Dihydrochloride vs. Second-Generation Antihistamines
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Tale of Two Generations
Antihistamines represent a cornerstone in the therapeutic management of allergic conditions, exerting their effects through the antagonism of histamine H1 receptors. This guide provides an in-depth in-vitro comparison of Chlorcyclizine dihydrochloride, a first-generation antihistamine, with a panel of commonly used second-generation antihistamines. While both generations share a common primary target, their broader pharmacological profiles, particularly concerning receptor selectivity and off-target effects, differ significantly. This guide aims to provide researchers and drug development professionals with the objective experimental data and detailed methodologies necessary to critically evaluate these differences.
First-generation antihistamines, such as Chlorcyclizine, are known for their ability to cross the blood-brain barrier, leading to sedative effects.[1][2] They also tend to be less selective, interacting with other receptors like muscarinic acetylcholine receptors, which contributes to side effects such as dry mouth and blurred vision.[1][3] In contrast, second-generation antihistamines were developed to be peripherally selective, with limited central nervous system penetration, thereby minimizing sedation.[2][4] They also exhibit a higher degree of selectivity for the H1 receptor.[3][4]
This guide will delve into the quantitative in-vitro data that underpins these generational differences, focusing on receptor binding affinity, functional antagonism, and receptor selectivity.
Mechanism of Action: Inverse Agonism at the H1 Receptor
Both Chlorcyclizine and second-generation antihistamines act as inverse agonists at the histamine H1 receptor.[4] The H1 receptor, a G-protein coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active state, initiating a signaling cascade. Inverse agonists, on the other hand, bind to and stabilize the inactive conformation of the receptor, reducing its basal activity even in the absence of histamine. This action effectively blocks the downstream signaling responsible for allergic responses.
Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G-proteins. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in the allergic cascade.
Caption: General experimental workflow for in-vitro comparison.
Protocol 1: Competitive Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Test Compounds: this compound and second-generation antihistamines.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and compatible scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of approximately 50-120 µg per well.
-
Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and [³H]-mepyramine (final concentration ~1-3 nM).
-
Non-specific Binding: Membrane preparation, non-specific binding control, and [³H]-mepyramine.
-
Competitive Binding: Membrane preparation, varying concentrations of the test compound, and [³H]-mepyramine.
-
-
Incubation: Incubate the plate at 25°C for 60-180 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of a test compound to antagonize histamine-induced intracellular calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture Medium: Appropriate medium for the chosen cell line.
-
Plates: 96-well or 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
H1 Agonist: Histamine.
-
Test Compounds: this compound and second-generation antihistamines.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into the plates at an appropriate density and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (typically the EC80 concentration) into each well.
-
Immediately begin recording the fluorescence signal over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Histamine Release Assay from RBL-2H3 Cells
Objective: To measure the ability of a test compound to inhibit IgE-mediated histamine release from a rat basophilic leukemia cell line (RBL-2H3).
Materials:
-
Cells: RBL-2H3 cells.
-
Sensitizing Antibody: Anti-DNP IgE.
-
Antigen: DNP-BSA.
-
Test Compounds: this compound and second-generation antihistamines.
-
Release Buffer: Tyrode's buffer or similar.
-
Lysis Buffer: 0.2% Triton X-100 in Tyrode's buffer.
-
Histamine Assay Kit: A commercial ELISA or fluorometric assay kit for histamine quantification.
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a 24- or 48-well plate and incubate overnight with anti-DNP IgE to sensitize the cells.
-
Washing: Wash the sensitized cells with release buffer to remove unbound IgE.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for 30 minutes at 37°C.
-
Antigen Challenge: Stimulate histamine release by adding DNP-BSA to the wells. Include control wells for spontaneous release (buffer only) and total histamine release (lysis buffer).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine release.
-
Plot the percentage of inhibition of histamine release against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The in-vitro data clearly delineates the pharmacological differences between the first-generation antihistamine Chlorcyclizine and its second-generation counterparts. While both effectively antagonize the H1 receptor, Chlorcyclizine's utility is marked by its potential for off-target effects, particularly at muscarinic receptors. Second-generation antihistamines demonstrate a superior in-vitro profile in terms of receptor selectivity, which translates to a more favorable clinical safety profile with reduced anticholinergic side effects and sedation.
This guide provides a framework for the comparative in-vitro evaluation of antihistamines. The provided protocols offer robust methodologies for researchers to generate their own comparative data and further explore the nuanced pharmacology of these important therapeutic agents. For drug development professionals, this information underscores the importance of early-stage in-vitro profiling to predict clinical performance and potential side effect liabilities.
References
- Benchchem. (2025).
- American Academy of Allergy, Asthma & Immunology. (2021).
- ResearchGate. (2025). H1 antagonists: Receptor affinity versus selectivity.
- Benchchem. (2025). The Structure-Activity Relationship of Chlorcyclizine: A Dual-Targeting Antihistamine and Antiviral Agent. Benchchem.
- Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines.
- RxList. (2023).
- MedChemExpress. (n.d.). Chlorcyclizine hydrochloride. MedChemExpress.
- MedChemExpress. (n.d.). Chlorcyclizine. MedChemExpress.
- He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- U.S. National Library of Medicine. (n.d.). Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay. Journal of Pharmacobio-Dynamics.
- He, S., et al. (2016). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 59(3), 841-853.
- Church, M. K., et al. (2010). Risk of first-generation H1-antihistamines: a GA²LEN position paper. Allergy, 65(4), 459-466.
- Tran, V. T., Chang, R. S., & Snyder, S. H. (1978). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences, 75(12), 6290-6294.
- He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- Zhang, L., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89.
- Southern, C., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 977, 137-147.
- Slater, J. W., et al. (1996). Clinical comparison of histamine H1-receptor antagonist drugs. The Journal of Allergy and Clinical Immunology, 98(6 Pt 3), S307-S318.
- Fein, M. N., et al. (2019). CSACI position statement: newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology, 15, 61.
Sources
A Guide to the Synergistic Antiviral Effects of Chlorcyclizine and Sofosbuvir for Hepatitis C Virus (HCV) Treatment
This guide provides an in-depth analysis of the synergistic combination of Chlorcyclizine dihydrochloride (CCZ), a repurposed antihistamine, and Sofosbuvir, a cornerstone direct-acting antiviral (DAA), in the context of Hepatitis C virus (HCV) therapy. We will explore the distinct mechanisms of action of each compound, present the experimental evidence supporting their synergistic interaction, and offer detailed protocols for researchers aiming to validate and build upon these findings.
Introduction: A New Paradigm in HCV Therapy
The treatment landscape for chronic Hepatitis C has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast cure rates exceeding 90%[1]. Sofosbuvir, a potent nucleotide analog inhibitor of the viral polymerase, has been a pivotal component of these successful regimens[2][3]. However, the high cost of DAAs and the emergence of drug resistance in some patient populations necessitate a continued search for novel, effective, and affordable therapeutic strategies[4].
Drug repurposing offers a promising avenue for accelerated development. Through a high-throughput screening of approved pharmaceuticals, Chlorcyclizine HCl (CCZ), an over-the-counter first-generation antihistamine, was identified as a potent inhibitor of HCV infection[4][5]. The true potential of CCZ, however, lies in its powerful synergistic relationship with existing DAAs like sofosbuvir. This guide will dissect the scientific basis for this synergy, comparing the dual-pronged therapeutic strategy to monotherapy and other combination approaches.
Complementary Mechanisms of Action: A Two-Pronged Attack
The profound synergy between CCZ and sofosbuvir stems from their targeting of two distinct and critical stages of the HCV lifecycle. This multi-target approach not only enhances viral inhibition but also presents a higher barrier to the development of resistance.
Sofosbuvir: Terminating Viral Replication
Sofosbuvir is a prodrug that, once administered, is metabolized within liver cells to its active triphosphate form, GS-461203[6][7]. This active molecule mimics the natural uridine nucleotide substrate of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for replicating the viral genome[3][8]. When the NS5B polymerase incorporates GS-461203 into the nascent RNA strand, it acts as a chain terminator, preventing further elongation and effectively halting viral replication[6][7]. Its high specificity for the viral polymerase minimizes impact on host cellular machinery, contributing to its favorable safety profile[6].
Chlorcyclizine (CCZ): Blocking the Gateway
In contrast to sofosbuvir's intracellular target, CCZ acts at the very beginning of the infection process. It has been identified as a potent HCV entry inhibitor[5]. Further mechanistic studies have revealed that CCZ directly targets the putative fusion peptide of the HCV E1 envelope glycoprotein[9]. By binding to a hydrophobic pocket within the E1 protein, CCZ interferes with the membrane fusion step required for the virus to release its genetic material into the host cell[9]. This action effectively bars the virus from establishing an infection in new cells.
The Synergistic Rationale
The combination of an entry inhibitor and a replication inhibitor creates a comprehensive blockade. CCZ reduces the number of viruses successfully entering hepatocytes, while sofosbuvir eliminates any virus that breaches this initial defense by preventing it from multiplying. This dual mechanism is the foundation for their observed synergistic, rather than merely additive, effect.
Caption: Distinct mechanisms of CCZ (inhibiting entry) and Sofosbuvir (inhibiting replication).
Quantitative Analysis of Synergism: Experimental Evidence
The synergistic interaction between CCZ and sofosbuvir has been rigorously quantified in vitro. Studies utilizing cell culture models of HCV infection demonstrate that when used in combination, the concentrations of each drug required to inhibit viral replication are significantly lower than when used alone.
A key study by He et al. systematically evaluated the combination of the active enantiomer, (S)-CCZ, with various anti-HCV agents, including sofosbuvir[4]. The level of synergy was calculated using the MacSynergy II software, which generates a "log volume" score. This score represents the difference between the observed experimental effect and the theoretical additive effect. According to the study's definitions, a log volume score greater than 9 indicates strong synergy[4].
| Drug Combination | Class | Target | Synergy Level | Synergy Log Volume |
| (S)-CCZ + Sofosbuvir | Entry Inhibitor + Polymerase Inhibitor | E1 Glycoprotein + NS5B | Strong Synergy | ≥ 9 |
| (S)-CCZ + Daclatasvir | Entry Inhibitor + NS5A Inhibitor | E1 Glycoprotein + NS5A | Strong Synergy | ≥ 9 |
| (S)-CCZ + Telaprevir | Entry Inhibitor + Protease Inhibitor | E1 Glycoprotein + NS3/4A | Strong Synergy | ≥ 9 |
| (S)-CCZ + Ribavirin | Entry Inhibitor + Broad-Spectrum Antiviral | E1 Glycoprotein + Multiple | Strong Synergy | ≥ 9 |
| (S)-CCZ + Interferon-α | Entry Inhibitor + Immunomodulator | E1 Glycoprotein + Host Response | Strong Synergy | ≥ 9 |
| (Data synthesized from He et al., Science Translational Medicine, 2015)[4] |
The results unequivocally demonstrate a strong synergistic interaction between (S)-CCZ and sofosbuvir.[4] This high level of synergy is consistent across combinations with other classes of DAAs, highlighting the robust potential of incorporating an entry inhibitor into existing and future therapeutic regimens.[4] This is particularly significant when compared to combinations of different DAA classes, where effects can range from additive to synergistic, and in some cases, even slightly antagonistic[10].
Experimental Protocols: A Guide for Validation
To facilitate further research, we provide a generalized protocol for assessing the in vitro synergy between two anti-HCV compounds, based on the methodologies that produced the data cited above.
In Vitro HCV Synergy and Cytotoxicity Assay
This protocol uses an infectious full-length HCV cell culture system (HCVcc) expressing a reporter gene (e.g., Luciferase) to quantify the level of viral infection.
Caption: Workflow for in vitro HCV synergy and cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed human hepatoma cells (e.g., Huh7.5.1) into 384-well, white, clear-bottom plates at an appropriate density. Incubate overnight to allow for cell adherence.
-
Drug Plate Preparation: Prepare a master dilution plate. Using an acoustic liquid handler or manual pipetting, create a dose-response matrix by serially diluting CCZ along the rows and sofosbuvir along the columns. Include wells for "drug-free" (DMSO vehicle) and "cells-only" controls.
-
Compound Addition: Transfer the drug matrix from the master plate to the cell plates.
-
Infection: Immediately after adding the compounds, infect the cells with a luciferase-reporter HCVcc particle stock (e.g., Jc1-Luc) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Data Acquisition:
-
Antiviral Activity: Measure luciferase activity using a commercial luciferase assay system and a plate reader. This signal is inversely proportional to the antiviral effect.
-
Cytotoxicity: In a parallel plate, measure cell viability using an ATP-based assay (e.g., ATPlite). This is crucial to ensure that the observed viral inhibition is not due to drug-induced cell death.
-
-
Data Analysis:
-
Normalize the luciferase data to the DMSO-treated controls to determine the percent inhibition for each drug concentration pair.
-
Input the normalized inhibition data into a synergy analysis software package (e.g., MacSynergy II or CalcuSyn). The software will calculate synergy/antagonism volumes and generate 3D surface plots to visualize the interaction.
-
Comparison to Alternative DAA Combinations
The current standard of care involves interferon-free regimens combining multiple DAAs[1][11]. A common and highly effective pairing is an NS5A inhibitor (e.g., Ledipasvir, Velpatasvir) with the NS5B inhibitor sofosbuvir[12][13]. In vitro studies have confirmed that the combination of an NS5A inhibitor and a nucleotide NS5B inhibitor is indeed synergistic[10].
However, combinations of protease inhibitors (e.g., Telaprevir) with sofosbuvir have generally shown additive or even slightly antagonistic effects[10]. The strong synergy observed between CCZ and sofosbuvir is therefore highly compelling. It suggests that targeting the distinct viral entry pathway provides a greater combinatorial benefit than targeting certain other DAA-DAA combinations.
Furthermore, the profile of CCZ as a widely available, affordable, and clinically safe medication for other indications presents a significant advantage[4][5]. Its development could lead to more accessible combination therapies, a critical need in resource-limited settings where HCV is endemic[14].
Conclusion and Future Directions
The combination of this compound and sofosbuvir represents a highly promising strategy for HCV treatment. Their distinct mechanisms of action—blocking viral entry and terminating viral replication—result in a potent and strongly synergistic antiviral effect in preclinical models. This dual-target approach holds the potential to increase therapeutic efficacy, shorten treatment duration, and combat the emergence of drug-resistant viral variants.
The compelling in vitro data, coupled with CCZ's established safety profile and low cost, provides a strong rationale for advancing this combination into clinical evaluation. Further studies in animal models and human clinical trials are warranted to determine the in vivo efficacy and optimal dosing for this synergistic pairing. The repurposing of CCZ, in combination with cornerstone DAAs like sofosbuvir, could pave the way for a new generation of more effective and globally accessible HCV therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir?
- Wikipedia. (n.d.). Sofosbuvir.
- Lupse et al. (2015).
- YouTube. (2024, November 9). Pharmacology of Sofosbuvir; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm.
- National Center for Biotechnology Information. (n.d.). Sofosbuvir (Sovaldi). NCBI Bookshelf.
- (n.d.).
- Lupse et al. (2014, May 21).
- He, S. et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- He, S. et al. (2015, April 8).
- He, S. et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
- (2023, June 1). Inhibitors Targeting Hepatitis C Virus (HCV) Entry. Bentham Science Publishers.
- (n.d.). Effect of combination of an entry inhibitor and direct-acting antiviral...
- MDPI. (n.d.). Hepatitis C Direct-Acting Antivirals in the Immunosuppressed Host: Mechanisms, Interactions, and Clinical Outcomes.
- (2025, August 7). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection.
- Chamoun, K. et al. (2020, July 16). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. PubMed.
- (2017, September 1). Evaluation of antiviral drug synergy in an infectious HCV system. SciSpace.
- Rolt, A. et al. (n.d.). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PMC - PubMed Central.
- (n.d.). Fig. S2. Synergistic antiviral effects of CCZ in combination with...
- (2015, April 8).
- Pianko, S. et al. (2015). Sofosbuvir plus velpatasvir combination therapy for treatment-experienced patients with genotype 1 or 3 hepatitis C virus infection: a randomized trial. Annals of Internal Medicine, 163, 809-817.
- The Pharmaceutical Journal. (2017, July 20).
Sources
- 1. mdpi.com [mdpi.com]
- 2. INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 9. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. hcvguidelines.org [hcvguidelines.org]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Antihistamine drug chlorcyclizine shows promise for treating HCV | MDedge [mdedge.com]
comparative analysis of Chlorcyclizine dihydrochloride and bilastine in allergy models
This guide provides an in-depth comparative analysis of Chlorcyclizine dihydrochloride, a first-generation antihistamine, and Bilastine, a modern second-generation antihistamine. The focus is on their respective performance in established preclinical allergy models, offering a framework for researchers, scientists, and drug development professionals to understand their distinct pharmacological profiles. We will explore the mechanistic rationale behind their differential efficacy and safety, supported by experimental data and detailed protocols.
Introduction: The Generational Divide in H₁-Antihistamine Therapy
Histamine H₁-receptor antagonists (H₁-antihistamines) are a cornerstone in the symptomatic treatment of allergic disorders such as allergic rhinitis and urticaria.[1] Their evolution is broadly categorized into two generations.
Chlorcyclizine , a diphenylmethylpiperazine derivative developed in the 1940s, is a classic first-generation antihistamine.[2][3] Like its contemporaries, it is effective in blocking histamine-mediated symptoms. However, its clinical utility is often limited by significant off-target effects, primarily sedation and anticholinergic side effects, due to its ability to cross the blood-brain barrier and interact with non-histaminergic receptors.[3][4]
Bilastine , in contrast, represents the advancements of second-generation antihistamines.[5][6] Approved in the EU in 2010, it was specifically designed for high selectivity towards the H₁-receptor and limited central nervous system (CNS) penetration.[7][8] This molecular design philosophy aims to maximize therapeutic efficacy in peripheral tissues while minimizing centrally-mediated adverse effects.[9]
This guide will dissect the preclinical data that underpins these generational differences, providing a clear rationale for why second-generation agents like bilastine have become the first-line therapeutic option in modern allergy management.[7]
Mechanism of Action: Selectivity as the Key Determinant of Safety
The fundamental difference between Chlorcyclizine and Bilastine lies in their receptor binding profiles. While both target the H₁-receptor, their selectivity dictates their overall pharmacological and safety characteristics.
Chlorcyclizine acts as an H₁-receptor antagonist, competitively blocking histamine from binding.[3][4] However, its chemical structure also allows for significant binding to other receptors, notably muscarinic acetylcholine receptors and serotonin receptors.[2][10][11] This lack of selectivity is the direct cause of its characteristic side effects:
-
Anticholinergic Effects: Dry mouth, urinary retention, blurred vision.[4]
-
CNS Effects: Blockade of histaminergic and cholinergic receptors in the brain leads to drowsiness and sedation.[3][4]
Bilastine is a potent and highly selective H₁-receptor inverse agonist.[5] Preclinical in vitro studies have demonstrated its high affinity for the H₁-receptor (3 to 6 times higher than cetirizine and fexofenadine, respectively) with negligible affinity for a wide panel of 30 other receptors, including muscarinic, serotonergic, adrenergic, and dopaminergic receptors.[5][12][13] Furthermore, bilastine is a substrate for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively limits its entry into the CNS.[5][8][14] This dual mechanism of high receptor selectivity and restricted CNS access is the foundation of its non-sedating profile.
Figure 1: Comparative Mechanism of Action.
Pharmacological and Preclinical Efficacy Profile
The differences in mechanism translate directly to distinct pharmacological profiles. While direct head-to-head preclinical studies are limited due to the different eras of development, a comparative profile can be constructed from available data.
| Feature | This compound | Bilastine | Supporting References |
| Drug Class | First-Generation H₁-Antihistamine | Second-Generation H₁-Antihistamine | [2],[3],[5],[6] |
| Primary Mechanism | H₁-Receptor Antagonist | Selective H₁-Receptor Inverse Agonist | [4],[5] |
| Receptor Selectivity | Low; significant anticholinergic & antiserotonergic activity | High; negligible affinity for other receptors | [2],[10],[11],[12],[13] |
| Blood-Brain Barrier | Readily crosses | Actively extruded by P-glycoprotein | [4],[5],[8] |
| Sedation Potential | High | Very Low / None | [3],[4],[5],[7] |
| Metabolism | Metabolized in the liver | Negligible metabolism; excreted largely unchanged | [4],[5] |
| Half-life | Variable (data not readily available) | ~14.5 hours | [5] |
| Anti-inflammatory Action | Primarily antihistaminic | Antihistaminic + inhibition of histamine, IL-4, and TNF-α release from mast cells | [12] |
Performance in Preclinical Allergy Models
Preclinical models are essential for evaluating the potency, onset, and duration of action of antihistamines before human trials.[1]
In Vitro Model: Mast Cell Degranulation Assay
Causality: The release of histamine and other pro-inflammatory mediators (cytokines, leukotrienes) from mast cells is a critical initiating event in the early-phase allergic reaction.[15] An in vitro assay using a mast cell line, such as Rat Basophilic Leukemia (RBL-2H3) cells, allows for the direct measurement of a drug's ability to stabilize these cells and prevent mediator release, an important anti-inflammatory property beyond simple receptor blockade. Bilastine has demonstrated this activity, inhibiting the release of histamine, IL-4, and TNF-α.[12]
Experimental Protocol: Histamine Release Inhibition from RBL-2H3 Cells
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Seed cells into 24-well plates. Sensitize the cells overnight by adding anti-dinitrophenyl (DNP) IgE to the culture medium. This IgE binds to FcεRI receptors on the cell surface.
-
Treatment: Wash the cells with a buffer (e.g., Tyrode's solution) to remove unbound IgE. Add fresh buffer containing various concentrations of Chlorcyclizine, Bilastine, or a vehicle control. Incubate for 30 minutes at 37°C.
-
Challenge: Trigger degranulation by adding the antigen, DNP-human serum albumin (HSA), to each well. Incubate for 1 hour at 37°C.
-
Histamine Quantification:
-
Collect the supernatant from each well.
-
Lyse the remaining cells in the wells to measure total cellular histamine content.
-
Quantify histamine concentration in both supernatant and cell lysate using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Calculate the percentage of histamine release for each condition: (% Release) = [Histamine in Supernatant] / ([Histamine in Supernatant] + [Histamine in Lysate]) x 100. Determine the IC₅₀ (concentration causing 50% inhibition of release) for each compound.
In Vivo Model: Histamine-Induced Wheal and Flare
Causality: The intradermal injection of histamine in animals like guinea pigs or rats elicits a characteristic "wheal and flare" response, which is a direct manifestation of H₁-receptor activation in the skin: vasodilation (flare) and increased vascular permeability leading to edema (wheal). This model is the gold standard for assessing the in vivo potency, onset of action, and duration of effect of H₁-antihistamines.[1]
Experimental Data Summary
| Model | Species | Compound | Key Finding | Supporting References |
| Histamine-induced capillary permeability | Rat | Bilastine | Showed dose-dependent inhibition with an ED₅₀ of 2.4 mg/kg (oral administration). | [14] |
| Histamine-induced wheal & flare | Human Volunteers | Bilastine 20 mg | Faster onset of action than cetirizine 10 mg; significantly greater inhibition of wheal and flare compared to desloratadine and rupatadine. | [5],[12],[16] |
| Allergen-induced bronchospasm | Guinea Pig | Bilastine | (Data compared to other 2nd gen antihistamines suggests efficacy in such models). | [17],[18] |
| Teratogenicity Study | Rat | Chlorcyclizine | Doses of 30-90 mg/kg administered orally; used to assess developmental effects, not anti-allergic efficacy. | [19] |
Experimental Workflow: Guinea Pig Wheal and Flare Inhibition
Sources
- 1. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorcyclizine - Wikipedia [en.wikipedia.org]
- 3. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 5. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bilastine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Safety and efficacy of bilastine: a new H(1)-antihistamine for the treatment of allergic rhinoconjunctivitis and urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. medkoo.com [medkoo.com]
- 11. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bilastine: new insight into antihistamine treatment | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparative efficacy of bilastine, desloratadine and rupatadine in the suppression of wheal and flare response induced by intradermal histamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating the Anti-Cancer Efficacy of Chlorcyclizine Dihydrochloride in Xenograft Models
Abstract
Chlorcyclizine (CCZ), a first-generation H1-antihistamine, has recently garnered attention for its potential beyond allergy relief, notably in antiviral applications.[1][2][3] This guide provides a comprehensive framework for researchers to validate the hypothesized anti-cancer effects of Chlorcyclizine dihydrochloride in preclinical xenograft models. We present a scientifically rigorous approach, comparing CCZ against a known standard-of-care, Vismodegib, for cancers driven by the Hedgehog signaling pathway. This document outlines the mechanistic rationale, detailed experimental protocols, comparative data analysis, and the causality behind critical experimental choices, designed to ensure a self-validating and reproducible study.
Introduction: The Rationale for Repurposing Chlorcyclizine
Drug repurposing represents a highly efficient strategy in oncology, leveraging the known safety and pharmacokinetic profiles of existing drugs to accelerate development. Chlorcyclizine, traditionally used as an antihistamine, is one such candidate.[2] While its primary action involves blocking H1 histamine receptors, preliminary studies on related compounds and the broader class of piperazine derivatives suggest potential for inducing apoptosis and other anti-neoplastic activities.[4][5]
A common characteristic of repurposed drugs is the discovery of novel mechanisms of action. This guide is predicated on the hypothesis that CCZ may exert its anti-cancer effects by modulating key oncogenic signaling pathways. One of the most critical pathways in both development and cancer is the Hedgehog (Hh) signaling pathway . Aberrant activation of the Hh pathway is a known driver in various malignancies, including medulloblastoma and basal cell carcinoma (BCC).[6][7][8] Therefore, a logical and robust approach to validating CCZ's potential is to test its efficacy in a Hh-driven cancer model and compare it directly to an established Hh pathway inhibitor.
The Comparator: Vismodegib, An FDA-Approved Hedgehog Pathway Inhibitor
To objectively evaluate CCZ, a potent and specific comparator is essential. Vismodegib (GDC-0449) is the ideal benchmark. It is a first-in-class, FDA-approved inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[9][10][11][12] Its well-documented efficacy in Hh-driven cancers provides a high standard against which the performance of CCZ can be measured.[13][14]
Designing a Robust Xenograft Validation Study
The credibility of any preclinical validation rests on the integrity of its experimental design. The xenograft model, where human tumor cells are implanted into immunocompromised mice, remains a cornerstone of in vivo pharmacology for assessing anti-cancer drug efficacy.[15][16][17]
Causality: Why a Hedgehog-Driven Medulloblastoma Model?
The choice of cancer model is the most critical variable. To test our hypothesis, we must use a model where the target pathway is constitutively active and essential for tumor growth.
-
Medulloblastoma (SHH Subgroup): Approximately 25% of medulloblastomas, the most common malignant pediatric brain tumor, are driven by mutations in the Hh pathway.[7][18] Using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) from this subgroup ensures that the biological system is appropriate for testing an Hh inhibitor.[19][20]
-
Orthotopic Implantation: For a brain tumor like medulloblastoma, an orthotopic model (implanting tumor cells into the cerebellum) is superior to a subcutaneous model.[21] It better recapitulates the unique tumor microenvironment, including the blood-brain barrier, which provides a more stringent and clinically relevant test of the drug's ability to reach its target.[18]
Host Strain Selection
Human-derived cells would be rejected by a normal murine immune system. Therefore, the use of severely immunocompromised mice is mandatory. NOD-scid gamma (NSG) mice are an excellent choice, as their lack of mature T cells, B cells, and functional NK cells allows for robust engraftment of human tumor tissue.[18]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the validation study.
Caption: Xenograft study workflow from model creation to endpoint analysis.
Step-by-Step Experimental Protocols
Adherence to detailed, validated protocols is paramount for reproducibility and trustworthiness.
Protocol: Orthotopic Medulloblastoma Xenograft Establishment
-
Cell Culture: Culture a human SHH-subgroup medulloblastoma cell line (e.g., Med-411FH) under standard conditions recommended by the supplier.[18]
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability (should be >95%) via Trypan Blue exclusion. Resuspend the cells in sterile, serum-free medium at a concentration of 1 x 10⁶ cells/μL.[18]
-
Animal Preparation: Anesthetize a 6- to 8-week-old female NSG mouse using an isoflurane vaporizer. Place the mouse in a stereotactic frame.
-
Surgical Procedure: Create a small incision in the scalp to expose the skull. Using a micro-drill, create a small burr hole over the cerebellum.
-
Implantation: Using a Hamilton syringe, slowly inject 2 μL of the cell suspension (2 x 10⁶ cells) into the cerebellum.[18] Withdraw the needle slowly to prevent reflux.
-
Post-Operative Care: Suture the scalp incision and provide post-operative analgesics as per IACUC guidelines. Monitor the animal until it has fully recovered from anesthesia.
-
Tumor Growth Confirmation: Monitor tumor engraftment and growth, typically starting 10-14 days post-implantation, using a non-invasive imaging modality like bioluminescence imaging (if using luciferase-tagged cells).
Protocol: Drug Formulation and Administration
-
This compound (CCZ) Formulation:
-
Rationale: The dihydrochloride salt form of CCZ is freely soluble in water.[22]
-
Vehicle: Sterile 0.9% saline or Phosphate Buffered Saline (PBS).
-
Preparation: Prepare a stock solution based on the required dose for oral gavage (p.o.) or intraperitoneal (i.p.) injection. The final dosing volume for a mouse is typically 100-200 µL. The exact dose should be determined from a prior Maximum Tolerated Dose (MTD) study.
-
-
Vismodegib Formulation:
-
Administration:
-
Once tumors are established and mice are randomized, begin daily dosing for all groups (Vehicle, CCZ, Vismodegib).
-
Monitor animal body weight daily for the first week and 2-3 times per week thereafter as a key indicator of toxicity.
-
Measure tumor volume via imaging twice weekly.
-
Protocol: Endpoint Mechanistic Analysis (IHC)
-
Tissue Harvest: At the study endpoint, euthanize mice and carefully dissect the brain to harvest the tumor. Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Process the fixed tissue and embed in paraffin. Section the paraffin blocks into 5-μm slices.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Gli1: To measure the transcriptional output of the Hh pathway. Inhibition of the pathway should lead to a marked decrease in nuclear Gli1 staining.
-
Ki-67: To assess cell proliferation. Effective anti-cancer agents should reduce the percentage of Ki-67 positive cells.
-
-
Incubate with a secondary antibody and use a DAB substrate kit for visualization.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Analysis: Quantify the staining using digital pathology software (e.g., ImageJ) to calculate the percentage of positive cells or H-score for an objective comparison between treatment groups.
Data Interpretation and Comparative Analysis
Objective comparison requires clear, quantitative data presentation. The following tables represent expected outcomes from a successful validation study where CCZ demonstrates efficacy.
Table 1: Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose & Route | Mean Tumor Growth Inhibition (TGI) % | p-value (vs. Vehicle) |
| Vehicle | 0.5% Methylcellulose, p.o. | 0% | - |
| Chlorcyclizine | 50 mg/kg, p.o. | 65% | < 0.01 |
| Vismodegib | 100 mg/kg, p.o. | 85% | < 0.001 |
TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.
Table 2: Comparative Toxicity Profile (Hypothetical)
| Treatment Group | Mean Body Weight Change (%) | Key Observed Toxicities |
| Vehicle | +2.5% | None observed |
| Chlorcyclizine | -3.0% | None observed |
| Vismodegib | -8.5% | Alopecia, mild muscle spasms[7] |
Mechanistic Validation: The Hedgehog Pathway
The ultimate validation of the hypothesis lies in demonstrating target engagement within the tumor tissue.
Caption: Inhibition of the Hedgehog pathway by Vismodegib and hypothetically by CCZ.
A successful outcome would show that tumors from both the CCZ and Vismodegib treatment groups have significantly reduced nuclear Gli1 staining compared to the vehicle group, confirming that both compounds effectively suppressed the Hh pathway in vivo.
Conclusion
This guide provides a robust, multi-faceted framework for the preclinical validation of this compound as a potential anti-cancer agent. By employing a clinically relevant orthotopic xenograft model of Hh-driven medulloblastoma and benchmarking against the standard-of-care inhibitor Vismodegib, researchers can generate high-confidence data. The emphasis on mechanistic validation through endpoint tissue analysis ensures that the observed anti-tumor efficacy can be logically attributed to the targeted pathway. This self-validating system of protocols and comparative analysis is designed to produce trustworthy and actionable results, forming a solid foundation for further clinical development.
References
-
Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PubMed Central. [Link]
-
Hedgehog pathway inhibition and the race against tumor evolution. Journal of Cell Biology. [Link]
-
Inhibiting the Hedgehog Pathway for Cancer Therapy. Targeted Oncology. [Link]
-
Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas. PubMed Central. [Link]
-
Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PubMed Central. [Link]
-
Targeting FTO suppresses cancer stem cell maintenance and immune evasion. PubMed Central. [Link]
-
Pronounced inhibitory effect of chlorcyclizine (CCZ) in experimental hepatocarcinoma. PubMed. [Link]
-
Antitumor Activity of NLG207 (Formerly CRLX101) in Combination with Enzalutamide in Preclinical Prostate Cancer Models. PubMed. [Link]
-
Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier. PubMed Central. [Link]
-
Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells. PubMed Central. [Link]
-
Targeting the RNA demethylase FTO for cancer therapy. RSC Publishing. [Link]
-
Hedgehog pathway inhibitor. Wikipedia. [Link]
-
Molecular Proteomic Characterization of a Pediatric Medulloblastoma Xenograft. ANTICANCER RESEARCH. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride?. Patsnap Synapse. [Link]
-
Vismodegib suppresses BCa xenograft growth. ResearchGate. [Link]
-
Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. PubMed Central. [Link]
-
Development of an orthotopic medulloblastoma zebrafish model for rapid drug testing. Neuro-Oncology. [Link]
-
Molecular Pathways: The Hedgehog Signaling Pathway in Cancer. AACR Journals. [Link]
-
Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]
-
Chemotherapy Protocol BASAL CELL CARCINOMA (BCC) VISMODEGIB Regimen. University Hospital Southampton. [Link]
-
Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways. PubMed. [Link]
-
FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms. MDPI. [Link]
-
Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. [Link]
-
Chlorcyclizine. PubChem. [Link]
-
Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model. PubMed Central. [Link]
-
A clinical relevant orthotopic xenograft mouse model from an anaplastic medulloblastoma surgical specimen. AACR Journals. [Link]
-
Vismodegib. StatPearls - NCBI Bookshelf. [Link]
-
Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives. MDPI. [Link]
-
Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed Central. [Link]
-
Targeting FTO for cancer therapy and more. PubMed Central. [Link]
-
The FTO inhibitors suppressed malignancy of cancer cells. ResearchGate. [Link]
-
Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma. CancerNetwork. [Link]
-
Modeling pediatric medulloblastoma. PubMed Central. [Link]
-
Preclinical Tumor Models for Oncology Research. WuXi Biology. [Link]
-
Patient-derived xenograft models for oncology drug discovery. OAE Publishing Inc. [Link]
Sources
- 1. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 3. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pronounced inhibitory effect of chlorcyclizine (CCZ) in experimental hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 11. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Proteomic Characterization of a Pediatric Medulloblastoma Xenograft | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. oaepublish.com [oaepublish.com]
- 18. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Modeling pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Chlorcyclizine Dihydrochloride's Antiviral Activity
This guide provides an in-depth, objective comparison of the experimental data supporting the antiviral activity of Chlorcyclizine (CCZ) dihydrochloride. Initially identified as a first-generation antihistamine for allergy relief, CCZ has emerged as a potent antiviral agent through drug repurposing screens, most notably against the Hepatitis C Virus (HCV). We will dissect the evidence for its efficacy, examine the consistency of these findings across different experimental systems and collaborating laboratories, and explore its activity against other viral pathogens.
Introduction: Repurposing an Antihistamine for Antiviral Therapy
Chlorcyclizine, a piperazine-class H1-antihistamine, has a long-established safety profile in humans.[1] Its rediscovery as an antiviral agent stems from a high-throughput screening of a library of approved drugs, which identified it as a potent inhibitor of HCV infection.[2] This finding has prompted extensive research to validate its efficacy, understand its mechanism of action, and optimize its structure for improved therapeutic properties.[3] This guide focuses on the critical aspect of scientific validation: the reproducibility and consistency of its antiviral effects in different laboratory settings and models, a cornerstone for any compound advancing toward clinical application.
Core Antiviral Activity Against Hepatitis C Virus (HCV)
The most robust data for Chlorcyclizine's antiviral activity exists for HCV. The initial discovery was made through a cell-based quantitative high-throughput screen (qHTS) at the National Center for Advancing Translational Sciences (NCATS), part of the U.S. National Institutes of Health (NIH).[3] Subsequent validation and mechanistic studies were conducted in collaboration with the Liver Diseases Branch at the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK, NIH) and Hiroshima University in Japan.[2]
Mechanism of Action: Inhibition of Viral Entry
Multiple studies have consistently shown that CCZ targets an early stage of the HCV life cycle, specifically viral entry into the host cell.[1][2] It does not inhibit HCV's RNA replication or the assembly and secretion of new viral particles.[3] The proposed mechanism involves CCZ directly targeting the fusion process of the virus with the endosomal membrane, possibly by interfering with the HCV E1 glycoprotein's fusion peptide.[4][5] This targeted action prevents the viral RNA from being released into the cytoplasm, thereby halting the infection before it can be established.
Caption: Mechanism of Chlorcyclizine (CCZ) inhibiting HCV entry.
Quantitative Analysis: Cross-Study Comparison of Efficacy
The antiviral potency of a compound is typically measured by its 50% effective concentration (EC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window. Data from multiple studies, primarily from the NIH-led consortium, demonstrate reproducible, low nanomolar to micromolar efficacy against different HCV genotypes in various cell systems.
| Compound | HCV Genotype | Cell System | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference Lab/Study |
| Chlorcyclizine (CCZ) | 2a (JFH-1) | Huh7.5.1 cells | ~0.5 µM | > 50 µM | > 100 | He et al. (NIDDK/NCATS)[2] |
| Chlorcyclizine (CCZ) | 1b | Primary Human Hepatocytes | ~1.0 µM | Not specified | Not specified | He et al. (NIDDK/NCATS)[2] |
| Chlorcyclizine (CCZ) | 2a (JFH-1 Luc) | Huh7.5.1 cells | 0.089 µM | > 25 µM | > 280 | Pey-Raye et al. (NIDDK/NCATS)[3] |
| Optimized Derivative (Cpd 30) | 2a (JFH-1 Luc) | Huh7.5.1 cells | 0.007 µM | > 25 µM | > 3571 | Pey-Raye et al. (NIDDK/NCATS)[3] |
In Vivo Validation: A US-Japan Collaboration
A critical step in drug validation is confirming efficacy in an animal model. In a key collaboration, the antiviral activity of CCZ was tested in chimeric mice with humanized livers, which can be infected with HCV. These in vivo experiments were conducted at Hiroshima University, Japan, using protocols and compounds established by the NIH group in the USA.[2] The results showed that CCZ significantly inhibited infection by both HCV genotypes 1b and 2a over several weeks of treatment, providing crucial inter-laboratory and in vivo validation of the initial cell culture findings.[1][2]
Activity Against Other Viruses: An Emerging Picture
While the evidence for HCV is substantial, data on CCZ's activity against other viruses is more preliminary and requires further independent validation.
-
Ebola Virus (EBOV): Some studies have identified H1 receptor antagonists, including chlorcyclizine, as having moderate inhibitory activity against filoviral entry.[6] A drug repurposing screen identified 53 approved drugs that blocked Ebola virus-like particle (VLP) entry, a list which included antihistamines as a class.[7] However, specific EC₅₀ values for CCZ against live Ebola virus are not as well-documented as for HCV, and this remains an area for future investigation.
-
Zika Virus (ZIKV): Large-scale screens of FDA-approved drugs have been conducted to find inhibitors of Zika virus.[8] While some antihistamines and related compounds have shown activity, Chlorcyclizine has not been highlighted as a lead candidate in these studies.[9][10] The general consensus is that other compounds have demonstrated more promising anti-ZIKV potential.[11]
-
Coronaviruses (e.g., SARS-CoV-2): In the search for COVID-19 therapies, several antihistamines were identified as having in vitro antiviral activity against SARS-CoV-2.[12] The proposed mechanisms often involve off-target effects, such as binding to the sigma-1 receptor, which the virus may hijack.[12] While drugs like hydroxyzine and diphenhydramine have been investigated more closely, the broader class of antihistamines, including CCZ, is of interest, though direct, potent anti-SARS-CoV-2 activity for CCZ is not yet robustly established.[12][13]
Standardized Experimental Protocols for Validation
Reproducibility in science relies on detailed, transparent methodologies. Below are the core experimental workflows used to validate CCZ's antiviral activity.
General Experimental Workflow for Antiviral Compound Validation
The process of identifying and validating a repurposed drug like CCZ follows a logical pipeline from large-scale screening to specific, targeted experiments.
Caption: Standard workflow for antiviral drug discovery and validation.
Protocol 1: HCV-Luciferase Infection Assay
This assay is the workhorse for quantifying HCV infection in a high-throughput manner. It utilizes a modified HCV (JFH-1 strain) that contains a luciferase reporter gene.
-
Cell Seeding: Seed Huh7.5.1 cells (a human hepatoma cell line highly permissive to HCV) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Chlorcyclizine dihydrochloride in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.
-
Infection: Infect the cells with the HCV-Luciferase reporter virus.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry, replication, and expression of the luciferase reporter.
-
Lysis and Readout: Lyse the cells and measure the luciferase activity using a luminometer. The light signal is directly proportional to the level of viral infection.
-
Analysis: Normalize the results to a vehicle control (e.g., DMSO) and calculate the EC₅₀ value using a non-linear regression model.[4]
Protocol 2: ATPlite™ Cytotoxicity Assay
This assay is run in parallel with the infection assay to determine if the compound's antiviral effect is due to simply killing the host cells.
-
Cell Seeding & Treatment: Prepare a plate identical to the infection assay plate, with the same cell type and compound concentrations, but do not add the virus.
-
Incubation: Incubate the plate for the same duration as the infection assay (48-72 hours).
-
Lysis and Readout: Add ATPlite reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Healthy, viable cells produce high levels of ATP.
-
Analysis: Measure luminescence and normalize the data to a vehicle control. Calculate the CC₅₀ value, which represents the concentration at which cell viability is reduced by 50%.[3][4]
Conclusion and Future Directions
The evidence strongly supports this compound as a potent inhibitor of Hepatitis C Virus entry. The findings have been consistently reproduced across multiple studies from a collaborative, multi-institutional research group, using both in vitro cell culture and in vivo humanized mouse models.[1][2] This constitutes a solid foundation of inter-laboratory and cross-model validation. Furthermore, structure-activity relationship (SAR) studies have successfully identified CCZ derivatives with dramatically improved potency and better pharmacokinetic profiles, paving the way for next-generation therapeutics.[3][14]
The antiviral activity of CCZ against other viruses, such as Ebola and coronaviruses, is less established and requires dedicated, rigorous investigation by independent laboratories. While drug repurposing offers a promising avenue to accelerate antiviral development, each potential indication must be validated with the same scientific rigor demonstrated in the HCV studies. The journey of Chlorcyclizine from an allergy medication to a validated antiviral lead serves as a powerful case study in the field of drug repurposing.
References
-
He, S. et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine. [Link]
-
Rolt, A. et al. (2018). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. The Journal of Infectious Diseases. [Link]
-
He, S. et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. PubMed Central. [Link]
-
Pey-Raye, D. et al. (2015). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. [Link]
-
Chamoun-Emanuelli, A. M. et al. (2017). Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. ResearchGate. [Link]
-
Ge, X. et al. (2025). Small molecule drug discovery for Ebola virus disease. RSC Medicinal Chemistry. [Link]
-
Koh, C. et al. (2019). A randomized, proof-of-concept clinical trial on repurposing chlorcyclizine for the treatment of chronic hepatitis C. ResearchGate. [Link]
-
Koh, C. et al. (2019). A Randomized, Proof-of-Concept Clinical Trial on Repurposing Chlorcyclizine for the Treatment of Chronic Hepatitis C. National Institutes of Health. [Link]
-
Barrows, N. J. et al. (2016). Antiviral Agents in Development for Zika Virus Infections. MDPI. [Link]
-
Han, Y. et al. (2019). Development of Small-Molecule Inhibitors Against Zika Virus Infection. ScienceOpen. [Link]
-
Baronti, C. et al. (2018). Comparative analysis of different cell systems for Zika virus (ZIKV) propagation and evaluation of anti-ZIKV compounds in vitro. PubMed. [Link]
-
Devillers, J. (2018). Repurposing drugs for use against Zika virus infection. ResearchGate. [Link]
-
Barrows, N. J. et al. (2016). A screen of FDA-approved drugs for inhibitors of Zika virus infection. Cell Host & Microbe. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). (2020). Evaluation of Safety, Tolerability, and Antiviral Activity of Chlorcyclizine HCl in Patients With Chronic Hepatitis C. ClinicalTrials.gov. [Link]
-
Kouznetsova, J. et al. (2014). Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs. Emerging Microbes & Infections. [Link]
-
Liu, T. et al. (2022). Screening for inhibitors against SARS-CoV-2 and its variants. Biosafety and Health. [Link]
-
Horney, C. et al. (2020). Identification of antiviral antihistamines for COVID-19 repurposing. Biochemical and Biophysical Research Communications. [Link]
Sources
- 1. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A screen of FDA-approved drugs for inhibitors of Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of antiviral antihistamines for COVID-19 repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Sedative Effects: Chlorcyclizine Dihydrochloride vs. Newer Generation Antihistamines
This guide provides an in-depth comparison of the sedative properties of the first-generation antihistamine, Chlorcyclizine dihydrochloride, and newer second- and third-generation antihistamines. Intended for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with validated experimental methodologies to offer a clear perspective on the central nervous system (CNS) effects that differentiate these drug classes.
Introduction: The Generational Divide in Antihistamine-Induced Sedation
Antihistamines are broadly classified into generations based on their chemical properties and propensity to cause sedation. First-generation H1-antihistamines, such as Chlorcyclizine, were developed in the mid-20th century and are known for their significant sedative and anticholinergic side effects.[1][2] In contrast, newer second- and third-generation antihistamines were specifically engineered to minimize CNS penetration, thereby reducing or eliminating sedative effects and offering a more favorable safety profile.[1][3][4] This guide will explore the pharmacological basis for these differences and the experimental frameworks used to quantify them.
The Molecular Basis of Antihistamine-Induced Sedation
The sedative action of first-generation antihistamines is a direct consequence of their interaction with H1 receptors within the central nervous system. Histamine in the brain acts as a key wakefulness-promoting neurotransmitter.[5][6]
First-Generation Antihistamines (e.g., Chlorcyclizine):
-
Blood-Brain Barrier (BBB) Permeability: These compounds are typically lipophilic and have a low molecular weight, allowing them to readily cross the blood-brain barrier.[2][5][7][8]
-
CNS H1 Receptor Antagonism: Once in the CNS, they act as antagonists or inverse agonists at histamine H1 receptors. This blockade of histaminergic neurotransmission suppresses the brain's natural arousal signals, leading to drowsiness, sedation, and impaired cognitive and psychomotor performance.[2][6][9]
-
Anticholinergic Effects: Chlorcyclizine and other first-generation agents also exhibit anticholinergic properties by blocking muscarinic acetylcholine receptors.[2][8] This action contributes to both sedation and other common side effects like dry mouth, blurred vision, and urinary retention.[2][10]
Newer Generation Antihistamines (e.g., Fexofenadine, Loratadine, Cetirizine):
-
Limited CNS Penetration: These molecules are designed to be more hydrophilic, are often larger, and may be substrates for active efflux transporters like P-glycoprotein at the BBB.[3][7][11] This combination of factors severely restricts their entry into the brain.
-
Peripheral Selectivity: Their primary site of action is on peripheral H1 receptors, where they effectively block the allergic response without significantly impacting CNS function.[12]
The following diagram illustrates this fundamental difference in CNS accessibility.
Caption: Mechanism of Sedation: First vs. Newer Generation Antihistamines.
Comparative Profile: Chlorcyclizine vs. Modern Alternatives
Chlorcyclizine, a piperazine derivative, is recognized as a mildly sedating first-generation antihistamine with a prolonged duration of action.[13][14] Its capacity to induce drowsiness is a defining characteristic, and this effect can be potentiated by other CNS depressants like alcohol.[15]
Newer antihistamines offer a spectrum of minimal to no sedation. High-quality clinical trials have consistently demonstrated their superior safety and efficacy compared to older agents.[1][4] Among them, fexofenadine and loratadine are considered the least sedating choices, while cetirizine, though significantly less sedating than first-generation drugs, carries a slightly higher potential for mild drowsiness in some individuals.[1][11][16] Third-generation antihistamines, such as fexofenadine (the active metabolite of terfenadine) and desloratadine (the active metabolite of loratadine), were developed to further refine the safety and efficacy profile.[1][4]
Table 1: Comparative Properties of Selected Antihistamines
| Feature | This compound | Cetirizine | Loratadine | Fexofenadine |
| Generation | First | Second | Second | Second/Third |
| Primary Sedative Effect | High | Low (dose-dependent)[16][17] | Low to None[1] | None[1][17] |
| BBB Permeability | High[2][8] | Low[11] | Low[12] | Very Low[12] |
| CNS H1 Receptor Occupancy | High (>50%) (estimated)[9] | Low (~12-20%)[11] | Low (~14%)[18] | Negligible (~1%)[9] |
| Anticholinergic Effects | Present[2] | Minimal | Minimal | Minimal |
Experimental Methodologies for Quantifying Sedation
The assessment of sedative effects requires robust, objective methodologies to move beyond subjective patient reporting, which can be unreliable.[3] A combination of preclinical models and clinical trials provides a comprehensive evaluation.
Preclinical In Vivo Assessment
Animal models are crucial for initial screening and mechanistic studies.
-
Open Field Test: This test quantifies general locomotor activity and exploratory behavior. A drug-induced reduction in movement (e.g., distance traveled, rearing frequency) is a strong indicator of sedation.[19][20][21]
-
Rotarod Test: This assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod. Sedative compounds impair performance, leading to a shorter latency to fall.[19]
-
Barbiturate-Induced Sleep Potentiation: This model measures a drug's ability to enhance the hypnotic effects of a barbiturate like thiopental or pentobarbital. An increase in the duration of sleep induced by the barbiturate points to the test compound's sedative properties.[21][22][23]
Caption: Workflow for Preclinical Assessment of Sedative Effects.
Protocol Example: Open Field Test for Assessing Sedation
-
Objective: To quantify the effect of an antihistamine on general locomotor and exploratory activity as an index of sedation.
-
Materials: Open field arena (e.g., 40x40x30 cm) equipped with infrared beams or video tracking software, test compound (Chlorcyclizine), vehicle control, subject animals (e.g., male mice).
-
Procedure: a. Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. b. Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). c. Testing: Place a single mouse gently into the center of the open field arena. d. Data Collection: Record activity using automated software for a set duration (e.g., 10-30 minutes). Key parameters include total distance traveled, time spent in the center vs. periphery, and number of vertical rears. e. Analysis: Compare the mean values for each parameter between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity in the drug group indicates a sedative effect.[20]
Clinical (Human) Evaluation
Human studies employ a battery of sensitive tests to measure subtle changes in performance and alertness.
-
Psychomotor and Cognitive Tests: Standardized tests like the Digit Symbol Substitution Test (DSST) , Choice Reaction Time (CRT) , and validated driving simulator tests are used to objectively measure cognitive processing speed, attention, and motor control.[3][24][25] First-generation antihistamines consistently show impairment in these tests.[25]
-
Positron Emission Tomography (PET) Imaging: This advanced neuroimaging technique provides direct, quantitative evidence of a drug's presence in the brain. Using a radiolabeled ligand for H1 receptors, such as [11C]doxepin, PET scans can measure the percentage of CNS H1 receptors occupied by an antihistamine at therapeutic doses.[9] Studies show a strong correlation between high receptor occupancy (>50%) and sedation for first-generation drugs, whereas newer agents show minimal to no occupancy.[9][18]
-
Subjective Sleepiness Scales: While objective tests are paramount, subjective measures like the Stanford Sleepiness Scale (SSS) and Visual Analogue Scales (VAS) are used to correlate objective performance decrements with the subject's self-perceived drowsiness.[3][18]
Caption: Workflow for a Clinical PET Study to Quantify H1 Receptor Occupancy.
Conclusion and Future Directions
The evidence unequivocally demonstrates that this compound, as a representative first-generation antihistamine, possesses significant sedative properties stemming from its ability to cross the blood-brain barrier and antagonize central H1 receptors. Newer second- and third-generation antihistamines represent a major pharmacological advancement, achieving peripheral H1 blockade for allergy relief with minimal to negligible CNS effects.[1][4] This improved safety profile makes them the first-line treatment for allergic conditions in patients who must remain alert, such as pilots, drivers, and machine operators.[1][11]
The array of preclinical and clinical methodologies described herein provides a robust toolkit for drug development professionals to precisely characterize the sedative potential of novel compounds. Future research will continue to focus on refining receptor selectivity and optimizing pharmacokinetic properties to develop even safer and more effective therapies for allergic diseases.
References
-
Medicalalgorithms.com. Sedative Effects of Antihistamine Drugs. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2710, Chlorcyclizine. Available from: [Link]
-
Kanani, A., et al. (2019). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology, 15(1), 67. Available from: [Link]
-
Patsnap Synapse. (2024). What is Chlorcyclizine Hydrochloride used for? Available from: [Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. CLASSIFICATION OF SEDATING ANTIHISTAMINES. Available from: [Link]
-
Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145–155. Available from: [Link]
-
de Vries, S. T., & van Roon, E. N. (2003). All antihistamines cross blood-brain barrier. BMJ, 327(7412), 459. Available from: [Link]
-
Hu, X., & Smith, A. (2018). Antihistamines and allergy. Australian Prescriber, 41(2), 38–41. Available from: [Link]
-
Neuhaus, W., et al. (2015). Blood-brain barrier in vitro models as tools in drug discovery: Assessment of the transport ranking of antihistaminic drugs. Journal of Pharmaceutical Sciences, 104(9), 2968-2977. Available from: [Link]
-
Dr. Oracle. (2025). Which antihistamine does not significantly cross the blood-brain barrier (BBB)? Available from: [Link]
-
Medical News Today. (2022). Antihistamines: How they work, types, and side effects. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chlorcyclizine Hydrochloride? Available from: [Link]
-
Patsnap Synapse. (2024). What are the side effects of Chlorcyclizine hydrochloride? Available from: [Link]
-
ResearchGate. (n.d.). Chlorcyclizine. Available from: [Link]
-
Banerji, A., et al. (2007). Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a literature review. The American Journal of Emergency Medicine, 25(4), 427-432. Available from: [Link]
-
Tashiro, M., et al. (2007). Brain histamine H1 receptor occupancy of a new antihistamine, bepotastine, measured by PET and [11C]doxepin. Tohoku Journal of Experimental Medicine, 213(3), 269-275. Available from: [Link]
-
ResearchGate. (n.d.). Diphenhydramine vs newer-generation antihistamines [Table]. Available from: [Link]
-
Sharma, M., et al. (2022). Old versus new antihistamines: Effects on cognition and psychomotor functions. National Journal of Physiology, Pharmacy and Pharmacology, 12(11), 1835-1840. Available from: [Link]
-
Nicholson, A. N., et al. (1989). Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene. British Journal of Pharmacology, 96(2), 270–274. Available from: [Link]
-
Nicholson, A. N., et al. (1989). Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene. British Journal of Pharmacology, 96(2), 270–274. Available from: [Link]
-
MIMS Philippines. Chlorcyclizine: Uses, Dosage, Side Effects and More. Available from: [Link]
-
National Centre for Reviews and Dissemination (UK). (1998). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. Database of Abstracts of Reviews of Effects (DARE). Available from: [Link]
-
Kanani, A., et al. (2019). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. springermedizin.de. Available from: [Link]
-
ResearchGate. (n.d.). Screening Methods for the Evaluation of Sedative-Hypnotics [Request PDF]. Available from: [Link]
-
Fujimoto, H., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(16), 8935. Available from: [Link]
-
Tashiro, M., et al. (2008). Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Clinical Pharmacology & Therapeutics, 84(5), 588-593. Available from: [Link]
-
ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists [Download Table]. Available from: [Link]
-
National Institutes of Health. (2022). Label: AHIST- chlorcyclizine hydrochloride tablet. DailyMed. Available from: [Link]
-
Ferdous, J., et al. (2025). Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. Journal of Toxicology. Available from: [Link]
-
Khan, I., et al. (2019). Pharmacological Basis for Sedative and Hypnotic Like Effects of Pyrus Pashia Using in Vivo Experimental Models. Phytotherapy Research, 33(10), 2736-2743. Available from: [Link]
-
ResearchGate. (n.d.). Sedation and Antihistamines: a Review of Inter-Drug Differences using Proportional Impairment Ratios [Request PDF]. Available from: [Link]
-
Qidwai, J. C., et al. (2002). Sedation, cognition, and antihistamines. Current Allergy and Asthma Reports, 2(3), 216-222. Available from: [Link]
-
Mohammadi-asl, A., et al. (2012). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian Journal of Pharmaceutical Research, 11(4), 1161–1167. Available from: [Link]
Sources
- 1. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Chlorcyclizine Hydrochloride used for? [synapse.patsnap.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. What are the side effects of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 11. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. mims.com [mims.com]
- 15. DailyMed - AHIST- chlorcyclizine hydrochloride tablet [dailymed.nlm.nih.gov]
- 16. Antihistamines and allergy - Australian Prescriber [australianprescriber.tg.org.au]
- 17. Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sedation, cognition, and antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating High-Throughput Screening Assays: A Comparative Guide Featuring Chlorcyclizine Dihydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic agents. The success of any HTS campaign, however, is not merely a matter of scale and speed; it is fundamentally reliant on the meticulous validation of the screening assay itself. A well-validated assay ensures that the generated data is robust, reproducible, and, most importantly, biologically meaningful. This guide provides an in-depth technical comparison of HTS assay validation, using the well-characterized antihistamine and repurposed antiviral agent, Chlorcyclizine dihydrochloride, as a primary exemplar for an antiviral screen. We will contrast this with the validation of an assay for a different biological target, the Hedgehog signaling pathway, to illustrate how the choice of tools and validation parameters is dictated by the specific biological question at hand.
The Imperative of Assay Validation in HTS
Before committing to a large-scale screen involving thousands or even millions of compounds, a rigorous validation phase is non-negotiable.[1] This preliminary step is designed to assess the quality and reliability of the assay, ensuring that it can effectively distinguish between active compounds ('hits') and inactive ones.[1][2] Key objectives of assay validation include establishing a suitable signal window, minimizing data variability, and demonstrating the assay's robustness over time and across different batches of reagents.[3] The ultimate goal is to develop an assay with a high degree of statistical confidence, thereby minimizing the costly pursuit of false positives and the unfortunate dismissal of true negatives.
Core Statistical Metric: The Z'-Factor
Central to HTS assay validation is the Z'-factor (pronounced "Z-prime").[4] This statistical parameter provides a quantitative measure of the quality of an assay by considering both the dynamic range of the signal and the variability of the data.[5][6] The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive and negative controls:
Z'-Factor = 1 - [3(σp + σn) / |µp - µn|]
Where 'p' denotes the positive control and 'n' denotes the negative control.
The interpretation of the Z'-factor is generally as follows[4][5]:
-
Z' > 0.5: An excellent assay, highly suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may be acceptable.
-
Z' < 0: A poor assay, not suitable for HTS.
An assay with a Z'-factor between 0.5 and 1.0 indicates a large separation between the positive and negative control distributions, providing a high level of confidence in hit identification.[6]
Case Study 1: Validation of an Antiviral HTS Assay Using this compound
Chlorcyclizine, a first-generation antihistamine, was identified through a high-throughput screen as a potent inhibitor of Hepatitis C Virus (HCV) infection.[7][8] It has since become a valuable tool compound for studying HCV entry and for validating antiviral screening assays.[9][10] Its mechanism of action involves inhibiting an early stage of the HCV lifecycle, likely viral entry into the host cell.[7][8]
Experimental Design: HCV Replicon Assay
A common and effective method for screening anti-HCV compounds is the HCV replicon assay.[11] This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA that can replicate autonomously.[12] The replicon RNA often includes a reporter gene, such as firefly luciferase, allowing for a quantifiable and sensitive readout of HCV RNA replication.[13] Inhibition of the replicon's replication by a test compound results in a decrease in luciferase activity.
Visualization of the Experimental Workflow
Caption: Workflow for HTS Assay Validation using an HCV Replicon System.
Detailed Protocol: HCV Replicon Luciferase Assay
-
Cell Seeding: Seed Huh-7 cells harboring a luciferase-reported HCV replicon into 384-well white, clear-bottom plates at a density of 5,000 cells per well.[13]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound (positive control) and a vehicle control (e.g., 0.5% DMSO, negative control).
-
Compound Addition: Add the controls and test compounds to the designated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
Lysis and Reagent Addition: Equilibrate the plates to room temperature. Add a luciferase assay reagent that lyses the cells and contains the luciferin substrate.[14][15]
-
Signal Measurement: Measure the luminescence signal using a plate luminometer.
Performance Data and Comparison
A robust antiviral HTS assay validated with a potent positive control like Chlorcyclizine would be expected to yield the following performance metrics:
| Parameter | Chlorcyclizine (Positive Control) | DMSO (Negative Control) | Assay Performance Metric | Typical Value |
| Signal (Luminescence) | Low (Inhibition) | High (No Inhibition) | Signal-to-Background (S/B) Ratio | > 5[16] |
| EC50 | ~44 nM | N/A | Z'-Factor | > 0.5[17][18] |
| Cytotoxicity (CC50) | > 5 µM | N/A | Selectivity Index (SI = CC50/EC50) | > 100 |
Note: EC50 and CC50 values are compound-specific, while S/B and Z'-factor are assay performance metrics.
Alternative Antiviral Agents for Comparison:
For a comprehensive validation, other known HCV inhibitors targeting different mechanisms could be included as additional positive controls.
| Compound | Mechanism of Action |
| Sofosbuvir | NS5B polymerase inhibitor |
| Daclatasvir | NS5A inhibitor |
| Telaprevir | NS3/4A protease inhibitor |
The synergistic effect of Chlorcyclizine with these direct-acting antivirals has been noted, highlighting its potential in combination therapies.[7]
Case Study 2: Validation of a Hedgehog Signaling Pathway HTS Assay
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[19][20] This makes it an attractive target for therapeutic intervention.
Experimental Design: Gli-Luciferase Reporter Assay
A common HTS assay for the Hh pathway involves cells engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.[21] GLI transcription factors are the final effectors of the Hh pathway.[20] Activation of the pathway leads to increased luciferase expression, while inhibitors suppress this signal.
Visualization of the Hedgehog Signaling Pathway
Sources
- 1. Z-factor - Wikipedia [en.wikipedia.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. med.emory.edu [med.emory.edu]
- 15. Luciferase Assay System Protocol [worldwide.promega.com]
- 16. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. en.bio-protocol.org [en.bio-protocol.org]
A Comparative Analysis of Chlorcyclizine Dihydrochloride and Other Promising HCV Entry Inhibitors
A Technical Guide for Researchers in Virology and Drug Discovery
Abstract
The Hepatitis C Virus (HCV) continues to be a global health challenge, necessitating the exploration of novel therapeutic strategies. One such promising avenue is the inhibition of viral entry into host hepatocytes, a critical first step in the HCV lifecycle. This guide provides a detailed comparative study of Chlorcyclizine dihydrochloride, a repurposed antihistamine, and other notable HCV entry inhibitors. We will delve into their mechanisms of action, compare their in vitro and in vivo efficacy supported by experimental data, and provide detailed protocols for key assays used in their evaluation. This analysis aims to equip researchers and drug development professionals with the critical information needed to advance the development of next-generation HCV therapeutics.
The Rationale for Targeting HCV Entry
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] While direct-acting antivirals (DAAs) have revolutionized HCV treatment, challenges such as drug resistance, cost, and contraindications in certain patient populations persist.[3][4] The HCV entry process is a complex and highly orchestrated series of events involving multiple host and viral factors, presenting a rich landscape of potential therapeutic targets.[2][5] By blocking the virus from entering host cells, entry inhibitors can prevent the establishment of infection and potentially act synergistically with DAAs that target viral replication.[6][7]
The entry of HCV into hepatocytes is a multi-step process that begins with the attachment of the viral particle to the cell surface, followed by interactions with several key host factors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[5] More recently, the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol uptake receptor has also been identified as a crucial entry factor.[4] Following receptor binding, the virus is internalized via clathrin-mediated endocytosis, and subsequent fusion of the viral envelope with the endosomal membrane releases the viral genome into the cytoplasm.[8] Each of these steps offers a potential point of intervention for antiviral drugs.
This compound: A Repurposed Antihistamine with Potent Anti-HCV Activity
Chlorcyclizine (CCZ), a first-generation H1-antihistamine, was identified as a potent HCV inhibitor through a high-throughput screening of a library of approved drugs.[6] This discovery has opened up an exciting avenue for drug repurposing in the fight against HCV.
Mechanism of Action
Subsequent mechanistic studies have revealed that Chlorcyclizine inhibits an early stage of the HCV infection cycle, specifically targeting viral entry.[6] More precisely, CCZ has been shown to directly target the fusion peptide of the HCV E1 envelope glycoprotein.[9] By binding to a hydrophobic pocket adjacent to the fusion peptide, CCZ interferes with the conformational changes required for the fusion of the viral and endosomal membranes, thereby preventing the release of the viral RNA into the cytoplasm.
HCV Entry and Fusion Pathway
Caption: Simplified diagram of the HCV entry and fusion pathway into a hepatocyte.
Comparative Analysis of HCV Entry Inhibitors
Several other compounds have been identified as potent inhibitors of HCV entry, each with a distinct mechanism of action. Here, we compare this compound with two other well-characterized entry inhibitors: ITX-5061 and Ezetimibe.
ITX-5061: A Scavenger Receptor B1 (SR-BI) Antagonist
ITX-5061 is a small molecule that was initially developed as a p38 MAP kinase inhibitor but was later identified as a potent antagonist of SR-BI.[5][10] SR-BI is a key receptor for high-density lipoprotein (HDL) and plays a crucial role in the initial attachment of HCV to hepatocytes.
Mechanism of Action: ITX-5061 inhibits HCV entry by blocking the interaction between the virus and SR-BI on the surface of hepatocytes.[10] This prevents the initial tethering of the virus to the cell, a prerequisite for subsequent interactions with other entry factors.
Ezetimibe: An NPC1L1 Antagonist
Ezetimibe is an FDA-approved drug used to lower cholesterol levels.[4] It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol absorption receptor, which is expressed on the apical surface of enterocytes and the canalicular membrane of hepatocytes.[11]
Mechanism of Action: The discovery that NPC1L1 is also an essential entry factor for HCV led to the repurposing of Ezetimibe as an antiviral agent.[4] Ezetimibe blocks HCV entry by inhibiting NPC1L1, thereby preventing a post-binding step in the viral entry process.[11] Clinical studies have shown that Ezetimibe, in combination with DAAs, can prevent the establishment of HCV infection in recipients of organs from HCV-infected donors.[12][13]
Mechanism of Action of HCV Entry Inhibitors
Caption: Diagram illustrating the targets of Chlorcyclizine, ITX-5061, and Ezetimibe in the HCV entry pathway.
Performance Comparison: In Vitro Efficacy
The in vitro efficacy of antiviral compounds is typically assessed by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) gives the selectivity index (SI), which is a measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.
| Compound | Target | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| Chlorcyclizine | HCV E1 Fusion Peptide | 33.1 nM | 25.1 µM | ~758 | [1] |
| 44 nM | >50 µM | >1136 | [3] | ||
| ITX-5061 | SR-BI | 20.2 nM | >100 µM | >4950 | [10] |
| 0.25 nM | >10 µM | >40,000 | [1] | ||
| Ezetimibe | NPC1L1 | - | - | - | [4] |
Experimental Protocols for Evaluating HCV Entry Inhibitors
Accurate and reproducible in vitro assays are fundamental for the discovery and characterization of HCV entry inhibitors. The two most commonly used systems are the HCV pseudoparticle (HCVpp) entry assay and the cell-culture-derived HCV (HCVcc) infection assay.
HCV Pseudoparticle (HCVpp) Entry Assay
The HCVpp system is a powerful tool for specifically studying the entry stage of the HCV life cycle in a BSL-2 environment.[14][15][16] It utilizes replication-defective retroviral or lentiviral core particles pseudotyped with native HCV E1 and E2 envelope glycoproteins.[14][15][16] These pseudoparticles can infect hepatoma cells in a single round, and the efficiency of entry is typically measured by the expression of a reporter gene, such as luciferase, encoded by the retroviral genome.[14][15][16]
Step-by-Step Methodology:
-
Production of HCVpp:
-
Co-transfect HEK293T cells with three plasmids:
-
A plasmid encoding the HCV E1 and E2 glycoproteins of a specific genotype.
-
A packaging plasmid providing the retroviral Gag and Pol proteins (e.g., for MLV or HIV).
-
A transfer vector containing a reporter gene (e.g., luciferase) flanked by retroviral LTRs.
-
-
Incubate the transfected cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the HCVpp.
-
Filter the supernatant to remove cell debris and, optionally, concentrate the pseudoparticles.
-
-
Infection of Target Cells:
-
Plate target cells, typically Huh-7 or Huh-7.5 human hepatoma cells, in a 96-well plate.
-
The following day, pre-incubate the cells with serial dilutions of the test compound (e.g., Chlorcyclizine) for a specified period (e.g., 1 hour).
-
Add the HCVpp-containing supernatant to the cells in the presence of the compound.
-
Incubate for 4-6 hours to allow for viral entry.
-
-
Quantification of Entry:
-
After the infection period, replace the virus- and compound-containing medium with fresh culture medium.
-
Incubate the cells for an additional 48-72 hours to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
HCVpp Entry Assay Workflow
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of hepatitis C virus entry may be potent ingredients of optimal drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis C virus may have an entero-hepatic cycle which could be blocked with ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of short-course direct-acting antivirals and ezetimibe to prevent HCV infection in recipients of organs from HCV-infected donors: A single-centre, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-course, direct-acting antivirals and ezetimibe to prevent HCV infection in recipients of organs from HCV-infected donors: a phase 3, single-centre, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chlorcyclizine Dihydrochloride
This guide provides essential, field-proven safety and operational protocols for researchers, scientists, and drug development professionals working with Chlorcyclizine dihydrochloride. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and scientific integrity for your laboratory operations.
The Imperative for Protection: Understanding the Hazard Profile
This compound is a first-generation antihistamine of the phenylpiperazine class.[1] While effective in its therapeutic role, in a research setting, it must be regarded as a hazardous compound. The primary risks stem from its toxicological profile. It is classified as toxic if swallowed, an irritant to the skin and eyes, and a lung irritant upon inhalation.[2][3][4] Furthermore, GHS classification data indicates a potential risk of damaging fertility or the unborn child.[4]
Given these hazards, the cornerstone of safe handling is the prevention of exposure through the diligent use of Personal Protective Equipment (PPE). Since specific Occupational Exposure Limits (OELs) have not been established by major regulatory bodies, a conservative approach is mandated.[2][5] All handling operations should be geared towards minimizing any potential for direct contact, inhalation, or ingestion.
Core Protective Framework: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the potential for exposure. All operations involving this compound, at a minimum, should be conducted within a certified chemical fume hood to control airborne dust and aerosols.[6]
Summary of PPE Requirements by Task
| Task | Minimum PPE Requirement | Enhanced Precautions (Large Quantities/High Splash Potential) |
| Weighing & Aliquoting (Solid) | Nitrile Gloves (Double-Gloved), Lab Coat, Safety Goggles, N95 Dust Mask/Respirator | As above, plus disposable sleeve covers. |
| Solution Preparation | Nitrile Gloves (Double-Gloved), Lab Coat, Safety Goggles | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron. |
| Cell Culture/In-vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | N/A (assuming dilute solutions are used). |
| Large-Scale Synthesis/Handling | Chemical-Resistant Gloves, Chemical-Resistant Coverall/Suit, Chemical Splash Goggles, Face Shield, Full-Face Respirator | Totally encapsulated chemical- and vapor-protective suit.[7] |
| Spill Cleanup | See Section 3.3 | See Section 3.3 |
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause significant eye irritation.[2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all tasks involving the compound.[8]
-
Enhanced Protection: When handling solutions with a risk of splashing or working with larger quantities of powder that could become airborne, upgrade to chemical splash goggles.[2] For maximum protection, a full face shield should be worn in conjunction with goggles.[7]
Skin and Body Protection: Preventing Dermal Exposure
The compound is a known skin irritant.[3] Protective clothing prevents direct contact and contamination of personal clothing.
-
Lab Coat: A standard poly-cotton lab coat is the minimum requirement for low-volume work.[8]
-
Gowns & Coveralls: For tasks with higher exposure risk, such as large-scale solution preparation or spill cleanup, a disposable, polyethylene-coated gown or a full chemical-resistant suit is necessary to prevent permeation.[2][9]
Respiratory Protection: Guarding Against Inhalation
Inhalation of this compound dust can cause lung irritation.[2]
-
For Solids: When weighing or handling the solid form where dust generation is possible, a NIOSH-approved N95 filtering facepiece respirator (or a European Standard EN 149 equivalent) is required, even within a fume hood.[2][6]
-
For High-Concentration or Spills: In situations with insufficient ventilation or during the cleanup of a large spill, a full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[2][10]
Hand Protection: The Point of Contact
Chemically impermeable gloves are critical.[11]
-
Glove Selection: While no specific glove material is universally cited for this compound, nitrile gloves are a robust choice for general laboratory use.[8]
-
Double Gloving: For all handling of the pure compound or concentrated solutions, double gloving is a procedural imperative. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.
Operational Plans: From Preparation to Cleanup
Step-by-Step Protocol: Donning PPE
The order in which PPE is put on is crucial to ensure a proper seal and prevent cross-contamination.
-
Gown/Coverall: Don the lab coat or disposable gown, ensuring complete coverage.
-
Respirator/Mask: If required, perform a seal check on your respirator.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the inner pair of gloves. Tuck the cuff of the gown into the glove. Don the outer pair of gloves over the inner pair and the gown's cuff.
Step-by-Step Protocol: Doffing PPE
Doffing requires a methodical approach to avoid contact with contaminated surfaces.
-
Outer Gloves: The most contaminated item is removed first. Peel off the outer gloves without touching your skin, turning them inside out as you remove them.
-
Gown/Coverall: Untie or unzip the gown. Roll it down from the shoulders, turning it inside out. Avoid letting the outer surface touch your clothing.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Respirator/Mask: Remove by the straps.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with your bare skin.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Protocol: Small Spill Response
A small spill (<50 ml of solution or a few grams of powder) can be managed by trained lab personnel.[12]
-
Alert & Secure: Alert personnel in the immediate area. Secure the location to prevent others from entering.
-
Don PPE: At a minimum, don a gown, double nitrile gloves, and chemical splash goggles.
-
Contain Powder: If the spill is a powder, gently cover it with absorbent pads and then wet them to prevent dust from becoming airborne.[12]
-
Contain Liquid: Cover liquid spills with absorbent pads, working from the outside in to prevent spreading.[13]
-
Clean-up: Use tongs or a scoop to place all contaminated materials (pads, glass, etc.) into a designated hazardous waste bag.[12]
-
Decontaminate: Clean the spill area. A common procedure is to use a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate, and then a final wash with detergent and water.[12]
-
Dispose: Seal the hazardous waste bag. Remove PPE as described above, placing disposable items into a second hazardous waste bag.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste. This includes PPE, disposable labware, and cleaning materials.
-
Segregation: Keep hazardous drug waste separate from regular trash.[12]
-
Containers: Use clearly labeled, sealed, and puncture-resistant containers for disposal.[14]
-
Compliance: All disposal must adhere to local, state, and federal regulations for hazardous chemical waste.[11][14] Consult your institution's EHS department for specific procedures.
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: PPE selection flowchart for this compound handling.
References
-
ChemicalBook. (2023). Chlorcyclizine hydrochloride Safety Data Sheet.
-
Sciencelab.com. (2005). Material Safety Data Sheet - Chlorcyclizine hydrochloride.
-
Fisher Scientific. (2016). Safety Data Sheet - Cyclizine hydrochloride.
-
DailyMed. (n.d.). Label: AHIST- chlorcyclizine hydrochloride tablet.
-
LGC Standards. (2023). SAFETY DATA SHEET - CAT 067 - chlorcyclizine hydrochloride.
-
LGC Standards. (n.d.). Chlorcyclizine Hydrochloride.
-
PubChem. (n.d.). Chlorcyclizine Hydrochloride.
-
U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment.
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
Georgia Institute of Technology. (n.d.). Personal Protective Equipment.
-
Michigan State University. (n.d.). Spill and Cleaning Protocol.
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
-
NHS Borders. (n.d.). Section 7 Cleaning & Disinfection.
-
Ofipharma. (2019). Safety Data Sheet - Cyclizine Hydrochloride.
-
Town of Brookline, MA. (n.d.). The following information is a summary of hazards, handling and management recommendations for specific hazardous household prod.
-
Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
-
PubChem. (n.d.). Chlorcyclizine.
Sources
- 1. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Chlorcyclizine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
